molecular formula C12H8Cl2O B075632 4-Hydroxy-3,5-dichlorobiphenyl CAS No. 1137-59-3

4-Hydroxy-3,5-dichlorobiphenyl

Cat. No.: B075632
CAS No.: 1137-59-3
M. Wt: 239.09 g/mol
InChI Key: HHFXDKAXCKUSIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-3,5-dichlorobiphenyl is a member of biphenyls and a dichlorobenzene.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloro-4-phenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFXDKAXCKUSIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90150528
Record name (1,1'-Biphenyl)-4-ol, 3,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1137-59-3
Record name 3,5-Dichloro-4-hydroxybiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1137-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1'-Biphenyl)-4-ol, 3,5-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001137593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,1'-Biphenyl)-4-ol, 3,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 4-Hydroxy-3,5-dichlorobiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

A Structural Analogue for Thyromimetic and Endocrine Research

Executive Summary

4-Hydroxy-3,5-dichlorobiphenyl (CAS: 1137-59-3), also identified as 3,5-dichloro-4-biphenylol, represents a critical congener in the study of halogenated aromatic hydrocarbons. Structurally homologous to the phenolic ring of 3,5,3',5'-tetraiodo-L-thyronine (Thyroxine, T4), this compound serves as a high-affinity probe for Transthyretin (TTR) binding sites. Its utility spans from environmental toxicology—as a stable metabolite of lower-chlorinated PCBs—to pharmacological research, where it acts as a scaffold for designing TTR kinetic stabilizers to prevent amyloidogenesis.

Part 1: Physicochemical Profile

The unique reactivity and binding affinity of this compound stem from the electron-withdrawing chlorine atoms at the ortho positions (3,5) relative to the hydroxyl group.[1][2][3][4] This substitution significantly increases the acidity of the phenolic proton compared to the parent 4-phenylphenol, enhancing its interaction with basic residues in protein binding pockets.

Table 1: Core Physicochemical Data

PropertyValueContextual Note
CAS Registry Number 1137-59-3Definitive identifier.[5]
IUPAC Name 3,5-dichloro-4-phenylphenolAlternate: 2,6-dichloro-4-phenylphenol.
Molecular Formula C₁₂H₈Cl₂O
Molecular Weight 239.10 g/mol
pKa (Acid Dissociation) 6.94 ± 0.23 (Predicted)Significantly more acidic than phenol (pKa ~10) due to inductive effect of Cl.
LogP (Octanol/Water) 4.4 – 4.6Highly lipophilic; indicates potential for bioaccumulation in lipid tissues.
Boiling Point 327.7 ± 37.0 °CHigh thermal stability.
Solubility Organic Solvents (High), Water (Low)Soluble in DCM, Methanol, DMSO.
Part 2: Synthetic Methodologies

While Suzuki coupling offers high regiospecificity, the direct chlorination of 4-phenylphenol using sulfuryl chloride (


) is the preferred industrial and laboratory scale-up method due to atom economy and the natural ortho-directing power of the phenolic hydroxyl group.
Protocol: Regioselective Chlorination using Sulfuryl Chloride

Principle: The hydroxyl group at position 4 activates the benzene ring. The 3 and 5 positions are ortho to the activator and meta to the phenyl ring, making them the exclusive sites for electrophilic aromatic substitution under controlled conditions.

Reagents:

  • 4-Phenylphenol (Substrate)

  • Sulfuryl Chloride (

    
    ) (Chlorinating agent)
    
  • Dichloromethane (DCM) or Glacial Acetic Acid (Solvent)

  • Silica Gel (Purification)

Step-by-Step Workflow:

  • Solvation: Dissolve 10 mmol of 4-phenylphenol in 50 mL of anhydrous DCM in a round-bottom flask equipped with a drying tube (CaCl₂).

  • Addition: Cool the solution to 0°C. Add 22 mmol (1.1 equivalents per site) of sulfuryl chloride dropwise over 30 minutes.

    • Criticality: Slow addition prevents over-chlorination or polymerization side-products.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor reaction progress via TLC (Hexane/Ethyl Acetate 8:2). The product will appear less polar than the starting material.

  • Quenching: Quench the reaction with ice-cold water (50 mL).

  • Extraction: Separate the organic layer. Wash the aqueous layer twice with DCM. Combine organic fractions and wash with saturated

    
     (to remove acid byproducts) and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize from hexane/ethanol or purify via flash column chromatography (Silica, 0-10% EtOAc in Hexane).
    

SynthesisWorkflow Start Start: 4-Phenylphenol (Dissolved in DCM) Reagent Add SO2Cl2 (Dropwise @ 0°C) Start->Reagent Activation Reaction Reaction Progress (Stir 4h @ RT, Monitor TLC) Reagent->Reaction Electrophilic Subst. Quench Quench & Extract (Water/DCM, Wash NaHCO3) Reaction->Quench Completion Purify Purification (Recrystallization or Flash Chrom.) Quench->Purify Crude Isolation Product Final Product: This compound Purify->Product Yield ~85-90%

Figure 1: Synthetic workflow for the regioselective chlorination of 4-phenylphenol.

Part 3: Biological Mechanism of Action

The defining biological characteristic of this compound is its structural mimicry of thyroid hormones. This interaction is dual-faceted: it acts as an endocrine disruptor (toxicology) and a kinetic stabilizer (pharmacology).

1. Transthyretin (TTR) Binding & Amyloid Inhibition

TTR is a homotetrameric transport protein.[6] Dissociation of the tetramer into monomers is the rate-limiting step in TTR amyloidosis.

  • Mechanism: The 3,5-dichloro-4-hydroxy ring mimics the 3,5-diiodo-4-hydroxy ring of Thyroxine (T4).

  • Binding Pocket: The compound binds deep within the T4 binding channel. The halogen atoms (Cl) occupy the hydrophobic pockets (defined by Ala108, Leu110, Ser117, Thr119), forming strong hydrophobic and van der Waals interactions.

  • Outcome: Binding of the ligand "locks" the tetramer interface, preventing dissociation and subsequent amyloid fibril formation. This mechanism is the basis for drugs like Tafamidis, for which this compound is a research analogue.

2. Endocrine Disruption (Thyroid Axis)

While stabilization is beneficial for amyloidosis, in a healthy organism, this high-affinity binding displaces natural T4 from TTR.

  • Consequence: Displaced T4 is rapidly cleared by the liver, leading to reduced circulating T4 levels (hypothyroxinemia).

  • Brain Transport: OH-PCBs bound to TTR can potentially cross the blood-cerebrospinal fluid barrier, accumulating in the brain and interfering with local thyroid hormone signaling.

TTR_Mechanism Ligand 4-OH-3,5-Cl2-BP (Ligand) TTR_Tetramer Native TTR Tetramer (Unstable) Ligand->TTR_Tetramer High Affinity Binding T4 Thyroxine (T4) TTR_Tetramer->T4 Normal Transport Complex Ligand-TTR Complex (Kinetically Stabilized) TTR_Tetramer->Complex Stabilization Amyloid Amyloid Fibrils (Pathology) TTR_Tetramer->Amyloid Dissociation (No Ligand) Displaced_T4 Displaced T4 (Hepatic Clearance) Complex->Displaced_T4 Competitive Displacement Complex->Amyloid Inhibition

Figure 2: Competitive binding mechanism at the Transthyretin (TTR) interface.

Part 4: Analytical Methodologies

Detection of this compound in biological matrices (plasma, tissue) requires overcoming its polarity and low volatility.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

Direct injection of phenolic compounds leads to peak tailing and adsorption in the injector port. Derivatization is mandatory .

  • Derivatization Agent: Diazomethane (

    
    ) or TMS-diazomethane.
    
  • Reaction: Converts the phenolic -OH to a methoxy group (-OMe).

  • Advantage: Produces stable, non-polar methyl ether derivatives ideal for non-polar capillary columns (e.g., DB-5MS).

  • Detection: Electron Impact (EI) or Electron Capture Negative Ionization (ECNI) for high sensitivity due to chlorine electronegativity.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Preferred for high-throughput screening where derivatization is impractical.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (

    
    ).
    
  • Transition: Monitor parent ion (

    
     ~237) to fragment ions (loss of 
    
    
    
    or
    
    
    ).
  • Column: C18 Reverse Phase. Note: Retention requires acidic mobile phase modifiers (e.g., 0.1% Formic acid) to suppress ionization during separation, though this conflicts with ESI- sensitivity; often Ammonium Acetate buffer is a better compromise.

Part 5: Safety & Handling

Hazard Classification (GHS):

  • Signal Word: WARNING

  • H315/H319: Causes skin and serious eye irritation.

  • H410: Very toxic to aquatic life with long-lasting effects.[7][8]

  • H373: May cause damage to organs (Liver, Thyroid) through prolonged or repeated exposure.

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Containment: All weighing and synthesis steps involving sulfuryl chloride must be performed in a functioning fume hood.

  • Disposal: Halogenated organic waste streams. Do not release into drains.

References
  • Lans, M. C., et al. (1993). Structure-dependent, competitive interaction of hydroxy-polychlorobiphenyls, -dibenzo-p-dioxins and -dibenzofurans with human transthyretin. Chemico-Biological Interactions.[8]

  • Grimm, F. A., et al. (2013). Sulfation of 4-hydroxy-2,2',3,4',5,5',6-heptachlorobiphenyl (OH-PCB 187) and other OH-PCBs by human sulfotransferases. Xenobiotica.

  • Klabunde, T., et al. (2000). Rational design of potent human transthyretin amyloid disease inhibitors. Nature Structural Biology.

  • U.S. EPA. (2025). Compptox Chemicals Dashboard: 3,5-Dichloro-4-biphenylol.

  • Eguchi, A., et al. (2013). Simultaneous detection of multiple hydroxylated polychlorinated biphenyls from a complex tissue matrix using gas chromatography/isotope dilution mass spectrometry. Talanta.[1][9]

Sources

An In-Depth Technical Guide to the Biological Activity of 4-Hydroxy-3,5-dichlorobiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activity of 4-Hydroxy-3,5-dichlorobiphenyl, a hydroxylated metabolite of polychlorinated biphenyls (PCBs). As persistent organic pollutants, the metabolic fate and biological interactions of PCBs and their derivatives are of significant interest in toxicology, pharmacology, and drug development. This document synthesizes current scientific understanding, offering insights into the compound's mechanisms of action, toxicological implications, and the experimental methodologies used for its characterization.

Introduction and Physicochemical Properties

This compound (CAS No. 1137-59-3), also known as 4-OH-PCB-14, is a member of the biphenyl and dichlorobenzene chemical class.[1] It is a hydroxylated aromatic compound that can be formed through the metabolism of the parent congener, 3,5-dichlorobiphenyl.[2][3] The presence of the hydroxyl group significantly alters the physicochemical properties of the parent PCB, generally increasing its polarity and susceptibility to further metabolic transformations.[2]

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 1137-59-3
Molecular Formula C₁₂H₈Cl₂O
Molecular Weight 239.10 g/mol
Appearance White to light yellow solid
LogP (Predicted) 4.366

Metabolic Pathways and Bioactivation

Polychlorinated biphenyls are metabolized in vivo by the cytochrome P450 monooxygenase system, leading to the formation of hydroxylated metabolites (OH-PCBs).[2] While the specific metabolic pathway for the formation of this compound from 3,5-dichlorobiphenyl in mammalian systems is not extensively detailed in the available literature, the general mechanism involves the introduction of a hydroxyl group onto one of the phenyl rings.[2]

Microbial metabolism of 3,5-dichlorobiphenyl has been shown to proceed primarily through the degradation of the unsubstituted phenyl ring, leading to the formation of 3,5-dichlorobenzoic acid.[3] This suggests that hydroxylation of the chlorinated ring to form this compound may be a less favored pathway in these organisms.[3] In mammalian systems, however, the formation of various hydroxylated metabolites is a key step in the biotransformation and potential detoxification or bioactivation of PCBs.[2][4]

Metabolism of 3,5-Dichlorobiphenyl cluster_mammalian Mammalian Metabolism cluster_microbial Microbial Metabolism PCB 3,5-Dichlorobiphenyl OH_PCB This compound (4-OH-PCB-14) PCB->OH_PCB CYP450 Hydroxylation BenzoicAcid 3,5-Dichlorobenzoic Acid PCB->BenzoicAcid Dioxygenase Attack on Unsubstituted Ring Further_Metabolism Further Conjugation (Glucuronidation, Sulfation) OH_PCB->Further_Metabolism

Caption: Proposed metabolic pathways for 3,5-Dichlorobiphenyl.

Core Biological Activities and Mechanisms of Action

The biological activities of this compound are primarily centered around its ability to act as an endocrine disruptor. The structural similarity of OH-PCBs to endogenous hormones allows them to interact with various receptors and transport proteins, leading to a cascade of downstream effects.

Endocrine Disruption: Thyroid Hormone System

A significant body of evidence points to the interference of OH-PCBs with the thyroid hormone system. This compound has been specifically identified as a compound that interacts with key components of this system.

  • Thyroid Receptor (TR) Interaction: While OH-PCBs can bind to the human thyroid receptor (hTR), their affinity is generally much lower than that of the endogenous thyroid hormone, T3.[5] Competitive binding experiments have shown that the Ki values for OH-PCBs are in the micromolar range, whereas for T3, it is in the nanomolar range.[5] This suggests that direct competition for the thyroid receptor may be a less potent mechanism of disruption.

  • Transthyretin (TTR) and Thyroid-Binding Globulin (TBG) Binding: A more significant mechanism of thyroid disruption by this compound appears to be its interaction with thyroid hormone transport proteins. OH-PCBs, including this compound, have been shown to bind to transthyretin (TTR) with an affinity comparable to that of the natural ligand, thyroxine (T4).[5] Some OH-PCBs can also bind to thyroid-binding globulin (TBG), albeit with a lower affinity than T4.[5] By competing with T4 for binding to these transport proteins, this compound can disrupt the normal transport and availability of thyroid hormones in the bloodstream and to target tissues.

Thyroid Hormone Disruption OH_PCB This compound TTR Transthyretin (TTR) OH_PCB->TTR Competitive Binding (High Affinity) TBG Thyroid-Binding Globulin (TBG) OH_PCB->TBG Competitive Binding (Lower Affinity) TR Thyroid Receptor (TR) OH_PCB->TR Weak Binding T4 Thyroxine (T4) T4->TTR Normal Binding T4->TBG Normal Binding T4->TR Strong Binding Gene_Expression Altered Gene Expression TR->Gene_Expression

Caption: Mechanisms of thyroid hormone system disruption by this compound.

Endocrine Disruption: Estrogenic Activity

Hydroxylated PCBs are also known to possess estrogenic or anti-estrogenic properties. Their ability to bind to the estrogen receptor (ER) is a key determinant of this activity.

  • Estrogen Receptor Binding: this compound has been shown to bind to the estrogen receptor.[6] The binding affinity of various OH-PCBs to the ER is influenced by the position of the hydroxyl group and the chlorine atoms. Generally, para-hydroxylated PCBs exhibit higher binding affinity.[7]

  • MCF-7 Cell Proliferation Assay: The estrogenic potential of chemicals is often assessed using the MCF-7 human breast cancer cell line, which is estrogen-responsive. Estrogenic compounds induce the proliferation of these cells. Studies have utilized this assay to evaluate the estrogenicity of various PCB congeners and their metabolites.[8]

Toxicological Profile

The toxicology of this compound is intrinsically linked to its endocrine-disrupting activities. Disruption of thyroid and estrogen signaling can have profound effects on development, reproduction, and overall health.[7][9] While specific in-vivo toxicity data for this particular congener is limited, the broader class of PCBs is associated with a range of adverse health effects, including liver damage, neurotoxicity, and carcinogenicity.[4][7] Many studies suggest that the hydroxylated metabolites of PCBs can be more toxic than the parent compounds.[10]

Experimental Protocols for Biological Activity Assessment

The following section outlines standardized, self-validating protocols for characterizing the biological activity of this compound.

In Vitro Estrogen Receptor Binding Assay

This protocol determines the ability of the test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.

Materials:

  • Calf uterine estrogen receptor preparation

  • [³H]-17β-estradiol (radioligand)

  • This compound (test compound)

  • 17β-estradiol (unlabeled competitor for standard curve)

  • Assay buffer (e.g., Tris-HCl with additives)

  • Scintillation cocktail and vials

  • Microplate and liquid scintillation counter

Procedure:

  • Prepare Reagents: Dilute the estrogen receptor preparation and [³H]-17β-estradiol to working concentrations in the assay buffer. Prepare a serial dilution of this compound and unlabeled 17β-estradiol.

  • Assay Setup: In a microplate, add the assay buffer, the radioligand, and either the test compound, unlabeled estradiol (for the standard curve), or buffer alone (for total binding).

  • Incubation: Add the estrogen receptor preparation to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry is added to each well, incubated, and then washed to remove unbound ligand.

  • Quantification: Add scintillation cocktail to the washed HAP pellets (or to the supernatant if using a different separation method) and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound and unlabeled estradiol. Plot the data to generate a competition curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

MCF-7 Cell Proliferation (E-Screen) Assay

This assay measures the estrogenic activity of a compound by its ability to induce the proliferation of estrogen-responsive MCF-7 cells.

Materials:

  • MCF-7 human breast cancer cell line

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Charcoal-dextran treated FBS (to remove endogenous steroids)

  • This compound (test compound)

  • 17β-estradiol (positive control)

  • Cell proliferation detection reagent (e.g., MTT, WST-1)

  • Microplate reader

Procedure:

  • Cell Culture: Culture MCF-7 cells in standard medium. For the assay, switch to a medium containing charcoal-dextran treated FBS to create a steroid-depleted environment.

  • Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Prepare serial dilutions of this compound and 17β-estradiol in the steroid-depleted medium. Replace the medium in the wells with the treatment solutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a period of 6 days, as this is a typical duration to observe significant proliferation.

  • Proliferation Assessment: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the relative cell proliferation for each treatment group compared to the vehicle control. Plot the dose-response curves and determine the EC50 value (the concentration that induces 50% of the maximal proliferative response).

Experimental_Workflow_Estrogenicity cluster_binding ER Binding Assay cluster_proliferation MCF-7 Proliferation Assay B1 Prepare Reagents: - ER Preparation - [³H]-Estradiol - Test Compound B2 Incubate Components B1->B2 B3 Separate Bound/ Free Ligand B2->B3 B4 Quantify Radioactivity B3->B4 B5 Calculate IC50 B4->B5 P1 Culture MCF-7 Cells (Steroid-depleted medium) P2 Treat with Test Compound P1->P2 P3 Incubate for 6 Days P2->P3 P4 Assess Cell Proliferation P3->P4 P5 Calculate EC50 P4->P5

Caption: Workflow for assessing the estrogenic activity of this compound.

Conclusion and Future Directions

This compound is a biologically active metabolite of 3,5-dichlorobiphenyl that primarily functions as an endocrine disruptor. Its high affinity for the thyroid hormone transport protein transthyretin and its ability to bind to the estrogen receptor are key mechanisms underlying its potential toxicity. While direct, comprehensive toxicological data for this specific congener remains somewhat limited, the available evidence strongly suggests that it contributes to the overall adverse health effects associated with PCB exposure.

Future research should focus on a more detailed characterization of the in vivo toxicokinetics and toxicodynamics of this compound. Elucidating its complete metabolic profile, identifying its interactions with other cellular targets, and conducting comprehensive dose-response studies for a wider range of toxicological endpoints will be crucial for a more accurate risk assessment. Furthermore, investigating its potential to act in concert with other environmental contaminants to produce synergistic or additive effects is an important area for future investigation.

References

  • Bergman, Å., et al. (2013). Metabolism and metabolites of polychlorinated biphenyls (PCBs). Environmental Health Perspectives, 121(2), 171-180. [Link]

  • PubChem. (n.d.). 3,5-Dichlorobiphenyl. National Center for Biotechnology Information. [Link]

  • Gierthy, J. F., Arcaro, K. F., & Floyd, M. (1997). Assessment of PCB estrogenicity in a human breast cancer cell line. Chemosphere, 34(5-7), 1495-1505. [Link]

  • Cheek, A. O., Kow, K., Chen, J., & McLachlan, J. A. (1999). Potential mechanisms of thyroid disruption in humans: interaction of organochlorine compounds with thyroid receptor, transthyretin, and thyroid-binding globulin. Environmental Health Perspectives, 107(4), 273-278. [Link]

  • Lehmler, H. J. (2011). Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities. Comprehensive Reviews in Food Science and Food Safety, 10(4), 227-246. [Link]

  • The Endocrine Disruption Exchange. (n.d.). This compound. [Link]

  • Sondhia, S., & Soni, P. (2007). Metabolism of chlorinated biphenyls: use of 3,3'- and 3,5-dichlorobiphenyl as sole sources of carbon by natural species of Ralstonia and Pseudomonas. Journal of Environmental Science and Health, Part B, 42(6), 663-669. [Link]

  • Kramer, V. J., & Giesy, J. P. (1999). Specific binding of hydroxylated polychlorinated biphenyl metabolites and other substances to bovine calf uterine estrogen receptor: structure-binding relationships. The Science of the Total Environment, 233(1-3), 141-161. [Link]

  • Wikipedia. (n.d.). Polychlorinated biphenyl. [Link]

  • Park, H., et al. (2009). Exposure to Hydroxylated Polychlorinated Biphenyls (OH-PCBs) in the Prenatal Period and Subsequent Neurodevelopment in Eastern Slovakia. Environmental Health Perspectives, 117(12), 1954-1960. [Link]

  • Grimm, F. A., et al. (2015). Estrogenicity and androgenicity screening of PCB sulfate monoesters in human breast cancer MCF-7 cells. Environmental Science and Pollution Research International, 22(13), 10112-10121. [Link]

  • Lehmler, H. J., et al. (2020). 3,3′-Dichlorobiphenyl Is Metabolized to a Complex Mixture of Oxidative Metabolites, Including Novel Methoxylated Metabolites, by HepG2 Cells. Environmental Science & Technology, 54(19), 12196-12206. [Link]

  • Patrick, L. (2009). Thyroid Disruption: Mechanisms and Clinical Implications in Human Health. Alternative Medicine Review, 14(4), 326-346. [Link]

  • Brouwer, A., et al. (1998). Interactions of Persistent Environmental Organohalogens With the Thyroid Hormone System: Mechanisms and Possible Consequences for Animal and Human Health. Toxicology and Industrial Health, 14(1-2), 59-84. [Link]

Sources

The Non-Aroclor Anomaly: A Technical Guide to Environmental Sources and Toxicology of 3,3′-Dichlorobiphenyl (PCB 11)

[1]

Executive Summary: The Non-Aroclor Paradigm

For decades, the pharmaceutical and environmental sciences operated under the assumption that Polychlorinated Biphenyls (PCBs) were a "legacy" problem, confined to the historical production of Aroclor mixtures (e.g., Aroclor 1242, 1254) used in electrical transformers.[1] This assumption is now obsolete.[1]

Recent high-resolution surveillance has identified a "Non-Aroclor" congener, 3,3′-dichlorobiphenyl (PCB 11) , as a ubiquitous contemporary pollutant.[1][2] Unlike legacy PCBs, PCB 11 is not a residue of past electrical fluids but is continuously generated as an inadvertent byproduct of global pigment manufacturing.[1]

This guide provides a technical deep-dive into the sources, environmental fate, and toxicological mechanisms of PCB 11.[1] For drug development professionals, understanding PCB 11 is critical: it is a metabolically active compound found in human plasma that can induce oxidative stress, potentially confounding toxicology screens and metabolic stability assays.[1]

Primary Source: The Diarylide Pigment Pathway[1]

The dominant environmental source of PCB 11 is the manufacturing of Diarylide Yellow pigments (e.g., Pigment Yellow 12, 13, 14, 17, and 83).[1] These pigments are used extensively in printing inks (newspapers, magazines), textiles, and paints.[1][3]

Chemical Mechanism of Formation

The synthesis of diarylide pigments relies on the coupling of 3,3′-dichlorobenzidine (DCB) with acetoacetanilide derivatives.[1] PCB 11 is structurally homologous to the DCB backbone.[1]

  • The Precursor: 3,3′-dichlorobenzidine (DCB) contains the biphenyl core with chlorines at the 3 and 3' positions.[1]

  • The Reaction: The process involves tetrazotization of DCB followed by azo coupling.[1]

  • The Side Reaction: During the diazotization or coupling steps, a fraction of the diazonium intermediate undergoes dediazoniation (replacement of the diazo group with hydrogen), effectively stripping the amine functionality while retaining the chlorine substitution pattern.[1] This yields 3,3′-dichlorobiphenyl (PCB 11).[1][4][5][6][7]

Visualization: Synthesis & Byproduct Formation[1]

PigmentSynthesiscluster_productsConsumer Product DispersionDCB3,3'-Dichlorobenzidine (DCB)(Precursor)TetraTetrazonium Salt(Intermediate)DCB->TetraTetrazotizationReactionAzo CouplingReactionTetra->ReactionCouplerAcetoacetanilide(Coupling Agent)Coupler->ReactionPY12Pigment Yellow 12(Target Product)Reaction->PY12Primary Pathway(>99%)PCB11PCB 11 (3,3'-Dichlorobiphenyl)(Inadvertent Byproduct)Reaction->PCB11Reductive Dediazoniation(Side Reaction)Inks & TextilesInks & TextilesPY12->Inks & TextilesWastewater/AirWastewater/AirInks & Textiles->Wastewater/Air

Figure 1: The chemical genesis of PCB 11 during azo pigment manufacturing.[1] The side reaction (red dashed line) converts the diazonium intermediate into PCB 11 via dediazoniation.[1]

Environmental Fate & Transport[1]

Unlike heavier Aroclor congeners (e.g., PCB 153) which partition strongly into sediment and soil, PCB 11 is a semi-volatile di-chlorinated congener.[1] This physical property dictates a unique environmental fate profile.[1]

Comparative Properties
PropertyLegacy PCB (e.g., PCB 153)Inadvertent PCB 11Implication
Chlorine Atoms 6 (Hexa)2 (Di)PCB 11 is more volatile and water-soluble.[1]
Log K_ow ~6.9~5.3PCB 11 has lower bioaccumulation potential but faster mobility.[1]
Primary Matrix Sediment / SoilAir / Water ColumnPCB 11 dominates urban air profiles (Chicago, Philadelphia).[1]
Half-Life Years/DecadesDays/Weeks (Air)PCB 11 requires continuous emission to maintain observed levels.[1]
The "Continuous Input" Model

Because PCB 11 has a shorter atmospheric half-life (susceptible to OH radical attack), its ubiquity in urban air suggests a continuous, active source .[1] Research confirms that wastewater treatment plants (WWTPs) are major point sources, releasing PCB 11 washed from clothing (pigmented textiles) and paper recycling processes.[1]

Analytical Methodologies (Protocol)

Standard EPA Method 8082 (GC-ECD) often fails to accurately quantify PCB 11 due to co-elution with other lower-chlorinated congeners and lack of specificity.[1] EPA Method 1668C (HRGC/HRMS) is the mandatory standard for research-grade detection.[1]

Protocol: Extraction & Detection of PCB 11 from Pigmented Matrices

Objective: Isolate PCB 11 from a lipid-rich or pigment-heavy matrix (e.g., biological tissue or consumer product).[1]

Reagents:

  • Solvents: Dichloromethane (DCM), Hexane (Pesticide Grade).[1]

  • Standards:

    
    C
    
    
    -labeled PCB 11 (Internal Standard).
  • Cleanup: Acidified Silica Gel (44% w/w H

    
    SO
    
    
    ).[1]

Workflow:

  • Spiking: Aliquot 1-5g of sample. Spike with 2 ng of

    
    C
    
    
    -PCB 11 surrogate prior to extraction to correct for recovery losses.
  • Extraction:

    • Solids (Paper/Pigment):[1][5][8] Soxhlet extraction with DCM for 16-24 hours.[1]

    • Liquids (Plasma/Water): Liquid-Liquid Extraction (LLE) with Hexane (3x).[1]

  • Cleanup (Critical Step):

    • Pigments and lipids interfere with MS detection.[1]

    • Pass extract through a glass column containing Acidified Silica Gel .[1] The acid degrades the labile pigment matrix and oxidizes lipids, while PCB 11 (chemically stable in acid) passes through.[1]

    • Note: Do not use Florisil alone if heavy pigmentation is present; acid destruction is required.[1]

  • Concentration: Reduce volume to 20

    
    L using nitrogen evaporation (TurboVap).
    
  • Instrumental Analysis (HRGC/HRMS):

    • Column: SPB-Octyl or DB-1 (PCB 11 elutes early; standard DB-5 columns may show co-elution with PCB 4 or 15 if not optimized).[1]

    • MS Mode: Selected Ion Monitoring (SIM).[1][9] Monitor m/z 222.0003 (Native) and 234.0405 (

      
      C-Label).[1]
      
  • QC Criteria: Ion abundance ratio must be within

    
    15% of theoretical. Recovery of 
    
    
    C-label must be 25-150%.[1]

Toxicological Implications for Drug Development

For researchers in drug safety and metabolism, PCB 11 presents a specific "silent" risk.[1] It is not merely an environmental bystander; it is a biologically active substrate.[1]

Metabolic Activation & Oxidative Stress

Unlike dioxin-like PCBs which activate the Aryl Hydrocarbon Receptor (AhR), PCB 11 toxicity is mediated primarily through metabolic activation and oxidative stress .[1]

  • Metabolism: PCB 11 is rapidly metabolized by Cytochrome P450 enzymes (CYPs) to hydroxylated metabolites (OH-PCBs), specifically 4-OH-PCB 11 .[1]

  • Phase II Conjugation: The hydroxylated metabolite is sulfated to form 4-PCB 11-sulfate .[1] This metabolite has been detected in human maternal plasma, indicating prolonged retention.[1]

  • Mechanism: 4-OH-PCB 11 is redox-active.[1] It enters a redox cycle, generating Reactive Oxygen Species (ROS) such as superoxide anions.[1] This leads to:

    • Depletion of cellular glutathione (GSH).[1]

    • Cytotoxicity in sensitive tissues (e.g., prostate, liver).[1]

    • Alteration of hepatic CYP expression profiles.[1]

Visualization: Metabolic & Toxicity Pathway[1]

ToxicityPathwayExposureExposure(Inhalation/Dermal)PCB11PCB 11(Parent)Exposure->PCB11CYPCYP450MetabolismPCB11->CYPOHPCB4-OH-PCB 11(Active Metabolite)CYP->OHPCBSulfate4-PCB 11-Sulfate(Phase II Conjugate)OHPCB->SulfateSulfotransferaseROSROS Generation(Superoxide)OHPCB->ROSRedox CyclingToxOutcomes:1. Oxidative Stress2. Cytotoxicity3. CYP AlterationSulfate->ToxLong-termRetention?ROS->Tox

Figure 2: The metabolic activation of PCB 11.[1] The toxicity is driven largely by the hydroxylated metabolite (4-OH-PCB 11) generating reactive oxygen species (ROS).[1]

Relevance to Assays
  • Interference: If your test subjects (animals or cell lines) have high background exposure to PCB 11 (via cage bedding, feed, or air), basal CYP levels may be altered, skewing drug metabolism data.[1]

  • Screening: Compounds designed to mitigate oxidative stress should be tested against PCB 11-induced ROS to verify efficacy against environmental insults.[1]

References

  • Hu, D., & Hornbuckle, K. C. (2010). Inadvertent Polychlorinated Biphenyls in Commercial Paint Pigments.[1][3][8] Environmental Science & Technology.[1][8] Link[1][8]

  • Rodenburg, L. A., et al. (2010). Evidence for Unique and Ubiquitous Environmental Sources of 3,3′-Dichlorobiphenyl (PCB 11).[1][3] Environmental Science & Technology.[1][8] Link[1]

  • Vorkamp, K. (2016). An overlooked environmental issue? A review of the inadvertent formation of PCB-11 and other PCB congeners. Science of the Total Environment.[1] Link

  • Zhu, Y., et al. (2013). New Player in Environmentally Induced Oxidative Stress: Polychlorinated Biphenyl Congener, 3,3′-Dichlorobiphenyl (PCB11).[1] Toxicological Sciences. Link[1]

  • Seth, R., et al. (2013). 3,3′-Dichlorobiphenyl (PCB 11) promotes dendritic arborization in primary rat hippocampal neurons via a CREB-dependent mechanism.[1] Archives of Toxicology. Link[1]

  • U.S. EPA.[1][9][10] (2010). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[1] U.S. Environmental Protection Agency.[1][10] Link[1]

Technical Monograph: 3,5-Dichloro-4-hydroxybiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1137-59-3 Synonyms: 3,5-Dichloro-4-biphenylol; 4-Hydroxy-3,5-dichlorobiphenyl; 2,6-Dichloro-4-phenylphenol Chemical Formula: C₁₂H₈Cl₂O Molecular Weight: 239.10 g/mol [1]

Executive Summary & Chemical Identity

3,5-Dichloro-4-hydroxybiphenyl (CAS 1137-59-3) is a hydroxylated polychlorinated biphenyl (OH-PCB) congener. Unlike parent PCBs, which are lipophilic and bioaccumulative, this hydroxylated metabolite exhibits specific affinity for plasma transport proteins, most notably Transthyretin (TTR). It serves as a critical reference standard in environmental toxicology for studying the metabolic activation of PCBs and their endocrine-disrupting potential.

The molecule is characterized by a biphenyl core with a hydroxyl group at the para position (4) of one ring, flanked by two chlorine atoms at the meta positions (3, 5). This specific substitution pattern creates a steric and electronic environment that mimics the phenolic outer ring of the thyroid hormone Thyroxine (T4), driving its biological activity.

Physiochemical Profile
PropertyValueNote
CAS Number 1137-59-3 Confirmed Isomer Specific
IUPAC Name 3,5-Dichloro-[1,1'-biphenyl]-4-ol
SMILES Oc1c(Cl)cc(cc1Cl)-c2ccccc2
InChIKey HHFXDKAXCKUSIV-UHFFFAOYSA-N
pKa (Predicted) ~6.5 – 7.0Acidity enhanced by electron-withdrawing Cl atoms
LogP (Predicted) 4.3 – 4.5High lipophilicity (though lower than parent PCBs)
Appearance Crystalline SolidOff-white to beige

Synthesis & Production Protocols

For research applications requiring high isomeric purity (>99%), the Suzuki-Miyaura Coupling method is the gold standard. While direct chlorination of 4-phenylphenol is possible, it often yields difficult-to-separate mixtures of mono-, di-, and tri-chlorinated products.

Protocol A: High-Purity Synthesis (Suzuki Coupling)

This pathway ensures the chlorine atoms are fixed in the correct positions before the biphenyl bond is formed.

Reagents:

  • Precursor A: 3,5-Dichloro-4-methoxyphenylboronic acid

  • Precursor B: Bromobenzene

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Base: Na₂CO₃ (2M aqueous)

  • Solvent: Toluene/Ethanol (2:1)

  • Deprotection Agent: BBr₃ (Boron tribromide) in Dichloromethane (DCM)

Step-by-Step Methodology:

  • Coupling: In a Schlenk flask under Argon, combine Precursor A (1.0 eq) and Precursor B (1.1 eq) in the Toluene/Ethanol solvent matrix.

  • Activation: Add Pd(PPh₃)₄ (3-5 mol%) and aqueous Na₂CO₃. Degas the mixture to remove O₂.

  • Reflux: Heat to 80-90°C for 12–16 hours. Monitor consumption of bromide by TLC.

  • Isolation (Intermediate): Extract with ethyl acetate, wash with brine, and dry over MgSO₄. Purify the methoxy-intermediate via silica gel column chromatography.

  • Demethylation: Dissolve the intermediate in anhydrous DCM at -78°C. Slowly add BBr₃ (2.0 eq). Allow to warm to room temperature over 4 hours.

  • Hydrolysis & Purification: Quench with ice water. Extract the phenolic product. Recrystallize from hexanes/chloroform to obtain 3,5-Dichloro-4-hydroxybiphenyl.

Protocol B: Direct Chlorination (Industrial/Scale-Up)

Reagents: 4-Phenylphenol, Sulfuryl Chloride (SO₂Cl₂), Acetic Acid. Method: Dissolve 4-phenylphenol in glacial acetic acid. Add SO₂Cl₂ (2.2 eq) dropwise at ambient temperature. The hydroxyl group directs chlorination to the ortho positions (3,5). Risk: Over-chlorination or under-chlorination requires rigorous fractional recrystallization.

Visualization: Synthesis Workflow

Synthesis_Workflow Start Start: 3,5-Dichloro-4- methoxyphenylboronic acid Catalyst Catalyst: Pd(PPh3)4 / Na2CO3 Start->Catalyst Reactant Reactant: Bromobenzene Reactant->Catalyst Intermediate Intermediate: 3,5-Dichloro-4- methoxybiphenyl Catalyst->Intermediate Suzuki Coupling (Reflux 12h) Deprotection Deprotection: BBr3 / DCM (-78°C) Intermediate->Deprotection Product Final Product: 3,5-Dichloro-4- hydroxybiphenyl Deprotection->Product Demethylation

Figure 1: Step-by-step synthetic pathway using Suzuki-Miyaura coupling to ensure regiospecificity.

Biological Mechanism of Action

The toxicity of 3,5-Dichloro-4-hydroxybiphenyl is distinct from its parent PCBs.[2] It acts primarily as an Endocrine Disrupting Chemical (EDC) through molecular mimicry.

The Transthyretin (TTR) Displacement Mechanism

Transthyretin is a transport protein responsible for carrying Thyroxine (T4) and Retinol (Vitamin A) in the blood and cerebrospinal fluid.[3]

  • Structural Mimicry: The T4 molecule contains a phenolic outer ring with two iodine atoms at the 3,5-positions.

  • Binding Affinity: The chlorine atoms of CAS 1137-59-3 occupy the same hydrophobic pockets (halogen binding pockets) in TTR as the iodines of T4. The hydroxyl group forms a hydrogen bond with the serine/lysine residues in the binding channel.

  • Consequence: 3,5-Dichloro-4-hydroxybiphenyl binds to TTR with higher affinity than the natural hormone T4. This displaces T4, leading to:

    • Hypothyroxinemia: Lower levels of circulating T4.

    • Brain Transport: The OH-PCB-TTR complex can cross the blood-brain barrier (choroid plexus), potentially accumulating neurotoxins in the brain.

Visualization: Endocrine Disruption Pathway

TTR_Mechanism PCB_Parent Parent PCB (Environmental Exposure) Metabolism CYP450 Metabolism (Hydroxylation) PCB_Parent->Metabolism OH_PCB 3,5-Dichloro-4-hydroxybiphenyl (CAS 1137-59-3) Metabolism->OH_PCB TTR Transthyretin (TTR) Binding Pocket OH_PCB->TTR High Affinity Binding (Cl mimics Iodine) Displacement Competitive Displacement of T4 TTR->Displacement OH-PCB Occupies Site T4 Thyroxine (T4) (Natural Hormone) T4->TTR Blocked Effect Hypothyroxinemia & Neurotoxicity Risk Displacement->Effect

Figure 2: Mechanism of thyroid hormone disruption via Transthyretin (TTR) binding competition.

Analytical Methodologies

Detection of 3,5-Dichloro-4-hydroxybiphenyl in biological matrices (serum/tissue) requires derivatization due to the polar hydroxyl group.

GC-MS Protocol[4]
  • Extraction: Liquid-liquid extraction using Methyl tert-butyl ether (MTBE) followed by sulfuric acid cleanup to remove lipids.

  • Derivatization: The phenolic -OH must be capped to improve volatility.

    • Reagent: MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) + 1% TBDMCS.

    • Condition: Heat at 60°C for 30 minutes.

  • Detection: Gas Chromatography-Mass Spectrometry (GC-MS) in Electron Impact (EI) or Negative Chemical Ionization (NCI) mode.

  • Target Ions: Monitor for the molecular ion of the silyl derivative.

Safety & References

Safety Precautions
  • Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H410 (Very toxic to aquatic life with long-lasting effects).

  • Handling: Use in a fume hood. Wear nitrile gloves. Treat as a potential carcinogen and potent endocrine disruptor.

  • Storage: Store at -20°C under inert gas (Argon) to prevent oxidation.

References
  • National Institutes of Health (NIH) - PubChem. Compound Summary: 3,5-Dichloro-4-hydroxybiphenyl (CAS 1137-59-3). Available at: [Link]

  • Letcher, R. J., et al. (2000). Methyl sulfone and hydroxylated metabolites of polychlorinated biphenyls.[2] In Anthropogenic Compounds Part K. Springer.[4] Available at: [Link]

  • Grimm, F. A., et al. (2013). Metabolism and metabolites of polychlorinated biphenyls. Critical Reviews in Toxicology. Available at: [Link]

  • Chemeo. Chemical Properties of [1,1'-Biphenyl]-4-ol, 3,5-dichloro-. Available at: [Link][1][5][6]

Sources

An In-depth Technical Guide to the Toxicological Profile of 4-Hydroxy-3,5-dichlorobiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Data Deficit for a Novel Contaminant

For researchers, scientists, and drug development professionals, the toxicological assessment of emerging environmental contaminants and metabolic byproducts is a critical endeavor. This guide focuses on 4-Hydroxy-3,5-dichlorobiphenyl, a specific hydroxylated polychlorinated biphenyl (OH-PCB). It is important to note at the outset that comprehensive toxicological data for this precise isomer is limited in the public domain. Therefore, this document serves a dual purpose: to present the existing, albeit sparse, information on this compound and to provide a scientifically rigorous framework for its toxicological evaluation by drawing parallels with structurally similar and well-studied congeners. This approach is designed to empower researchers with a logical pathway for investigating compounds with significant data gaps.

Chemical Identity and Physicochemical Properties

Understanding the fundamental characteristics of a compound is the cornerstone of any toxicological assessment. These properties influence its environmental fate, bioavailability, and interaction with biological systems.

PropertyValueSource
Chemical Name 3,5-Dichloro-4-hydroxybiphenyl[1]
Synonyms 3,5-Dichloro[1,1'-biphenyl]-4-ol, 2,6-Dichloro-4-phenylphenol[1]
CAS Number 1137-59-3[1]
Molecular Formula C12H8Cl2O[1]
Molecular Weight 239.10 g/mol [1]
Predicted Density 1.350 ± 0.06 g/cm³[1]
Predicted Boiling Point 327.7 ± 37.0 °C[1]
Predicted Flash Point 130.8 °C[1]
Predicted XLogP3 4.366[1]

The predicted octanol-water partition coefficient (XLogP3) of 4.366 suggests that this compound is a lipophilic compound, indicating a potential for bioaccumulation in fatty tissues.[1] Its structure as a member of the biphenyls and dichlorobenzenes places it within a class of compounds known for their persistence and potential toxicity.[1]

Toxicokinetics: A Postulated Metabolic Pathway

A relevant model for understanding the potential formation of hydroxylated dichlorobiphenyls is the metabolism of 3,3'-dichlorobiphenyl (PCB 11). PCB 11 is an unintentionally produced PCB congener found in environmental samples and human serum.[2][4] In vivo and in vitro studies have demonstrated that PCB 11 is metabolized to various hydroxylated and further conjugated products.[2][4] The major monohydroxylated metabolite of PCB 11 is 3,3'-dichlorobiphenyl-4-ol (4-OH-PCB 11), an isomer of the compound of interest.[2]

The metabolic activation of a parent PCB to a hydroxylated metabolite is a critical step in its toxicological profile, as these metabolites can sometimes be more toxic than the parent compound.

Parent_PCB Parent Dichlorobiphenyl (e.g., a PCB congener) CYP450 Phase I Metabolism (Cytochrome P450 Oxidation) Parent_PCB->CYP450 Hydroxylated_Metabolite This compound CYP450->Hydroxylated_Metabolite PhaseII Phase II Metabolism (Sulfation, Glucuronidation) Hydroxylated_Metabolite->PhaseII Excretion Excretable Conjugates PhaseII->Excretion

Caption: Postulated metabolic pathway for the formation and detoxification of this compound.

Toxicodynamics: Known Effects and Inferred Risks

While direct toxicological studies on this compound are scarce, valuable insights can be gleaned from data on its predicted activities and the known effects of its isomers and structurally related compounds.

Endocrine Disruption: Estrogenic Activity

A key toxicological concern for hydroxylated PCBs is their potential to act as endocrine-disrupting chemicals (EDCs).[5] Many OH-PCBs have been shown to interact with estrogen receptors (ERs).[5]

A quantitative structure-activity relationship (QSAR) model has predicted the estrogenic activity of this compound (referred to as 3,5-dichlorobiphenyl-4-ol in the study). The model predicts a binding affinity (REC20) to the estrogen receptor beta (ERβ) of 6.7 x 10⁻⁶ M.[6] This suggests that the compound is a potential binder to ERβ, although its potency is significantly lower than that of the natural ligand, 17β-estradiol. The study did not report a predicted binding affinity for estrogen receptor alpha (ERα).[6] The estrogenic or anti-estrogenic effects of other hydroxylated PCBs have been demonstrated in various in vitro assays.[7]

The 4-hydroxyl group is considered important for binding to the estrogen receptor.[8] The degree and position of chlorine substitution also play a crucial role in determining the estrogenic potential of OH-PCBs.[5]

Potential for Neurotoxicity

Emerging evidence suggests that lower-chlorinated PCBs and their metabolites can be neurotoxic. For instance, PCB 11 and its major metabolite, 4-OH-PCB 11, have been shown to promote axonal and dendritic growth in primary rat neurons at very low concentrations.[2][9] While this may seem beneficial, uncontrolled neurite growth can disrupt normal neural development and connectivity. Given the structural similarity, it is plausible that this compound could exert similar effects on the developing nervous system.

Oxidative Stress and Genotoxicity

The metabolism of PCBs can lead to the formation of reactive intermediates, such as catechols and quinones, which can induce oxidative stress and potentially damage DNA.[2] While there is no direct evidence of genotoxicity for this compound, other chlorinated hydrocarbons have been shown to cause DNA damage.[10][11] Therefore, the potential for this compound to induce oxidative stress and genotoxicity warrants investigation.

A Proposed Workflow for Toxicological Evaluation

Given the significant data gaps for this compound, a structured and tiered approach to its toxicological evaluation is necessary. The following workflow outlines a logical progression from in silico and in vitro methods to more complex biological systems.

cluster_0 Tier 1: In Silico & In Vitro Screening cluster_1 Tier 2: In Vitro Mechanistic Studies cluster_2 Tier 3: In Vivo Models (if warranted) QSAR QSAR Modeling (Toxicity Prediction) Cell_Viability Cytotoxicity Assays (e.g., MTT, LDH) QSAR->Cell_Viability PhysChem Physicochemical Characterization PhysChem->Cell_Viability Genotoxicity In Vitro Genotoxicity (e.g., Ames, Comet Assay) Cell_Viability->Genotoxicity Endocrine Endocrine Activity (ER/AR Binding Assays) Cell_Viability->Endocrine Metabolism Metabolic Stability (Microsomes, Hepatocytes) Genotoxicity->Metabolism Endocrine->Metabolism ROS Oxidative Stress Assays Metabolism->ROS Gene_Expression Transcriptomics (Gene Expression Profiling) ROS->Gene_Expression Zebrafish Zebrafish Embryo Developmental Toxicity Gene_Expression->Zebrafish Rodent Rodent Studies (Acute/Sub-chronic Toxicity) Zebrafish->Rodent

Caption: A tiered workflow for the toxicological evaluation of this compound.

Experimental Protocols

Tier 1: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Plate a suitable human cell line (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a density of 1 x 10⁴ cells per well and allow to attach overnight.

  • Compound Exposure: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound or vehicle control (e.g., DMSO). Incubate for 24 or 48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Tier 2: In Vitro Metabolism Assay (Human Liver Microsomes)

  • Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes, a NADPH-regenerating system, and buffer in a microcentrifuge tube.

  • Incubation: Pre-warm the reaction mixture at 37°C. Initiate the reaction by adding this compound.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).

  • Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the parent compound and identify potential metabolites.

  • Data Analysis: Determine the rate of disappearance of the parent compound to assess its metabolic stability.

Conclusion and Future Directions

The toxicological profile of this compound is largely incomplete. Based on its chemical structure and limited predictive data, it is prudent to consider this compound as a potential endocrine disruptor with possible neurotoxic and genotoxic properties. The provided workflow offers a systematic approach to characterize its hazard profile. Further research is imperative to understand the risks it may pose to human health and the environment. Specifically, studies focusing on its presence in environmental and biological samples, its metabolic pathways, and its activity in a broader range of in vitro and in vivo toxicological assays are critically needed.

References

  • Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, 2,4,4'-trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters. (2021-04-08). PMC. [Link]

  • 3,3'-Dichlorobiphenyl is Metabolized to a Complex Mixture of Oxidative Metabolites, Including Novel Methoxylated Metabolites, by HepG2 Cells. PMC. [Link]

  • 4,4'-Dichlorobiphenyl | C12H8Cl2 | CID 16308. PubChem. [Link]

  • 2,2',3,3',4-Pentachlorobiphenyl | C12H5Cl5 | CID 40470. PubChem. [Link]

  • Metabolism of 3-Chlorobiphenyl (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites. (2022-08-22). Environmental Science & Technology. [Link]

  • trichlorobiphenyl and 4-hydroxy-2',3',4',5'-tetrachlorobiphenyl are estrogenic in rainbow trout. PubMed. [Link]

  • Human Health Effects of Biphenyl: Key Findings and Scientific Issues. PMC. [Link]

  • Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, 2,4,4'-trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters. (2021-04-08). ResearchGate. [Link]

  • Antiestrogenic activity of hydroxylated polychlorinated biphenyl congeners identified in human serum. PubMed. [Link]

  • 3,3'-Dichlorobiphenyl Is Metabolized to a Complex Mixture of Oxidative Metabolites, Including Novel Methoxylated Metabolites, by HepG2 Cells. ResearchGate. [Link]

  • Effect of highly bioaccumulated polychlorinated biphenyl congeners on estrogen and androgen receptor activity. Rat Cat Inc.. [Link]

  • 4-Hydroxybiphenyl | C12H10O | CID 7103. PubChem. [Link]

  • Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites. PubMed Central. [Link]

  • Genotoxic activity of 1,3-dichloropropene in a battery of in vivo short-term tests. PubMed. [Link]

  • Metabolism and metabolites of polychlorinated biphenyls (PCBs). PMC. [Link]

  • Identification of estrogen receptor agonists among hydroxylated polychlorinated biphenyls using classification-based quantitative structure–activity relationship models. (2024-02-23). PMC. [Link]

  • In vitro mutagenicity and genotoxicity study of a number of short-chain chlorinated hydrocarbons using the micronucleus test and the alkaline single cell gel electrophoresis technique (Comet assay) in human lymphocytes. PubMed. [Link]

  • Estrogen receptor-binding activity of polychlorinated hydroxybiphenyls: conformationally restricted structural probes. PubMed. [Link]

  • Dataset for synthesis and authentication of 3,3'-dichlorobiphenyl-4-ol (4-OH-PCB 11). (2022-07-06). Mendeley Data. [Link]

  • Detection of 3,3′-Dichlorobiphenyl in Human Maternal Plasma and Its Effects on Axonal and Dendritic Growth in Primary Rat Neurons. NIH. [Link]

  • Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. PMC. [Link]

  • INVESTIGATING THE DEVELOPMENTAL IMPACTS OF 3,3'-DICHLOROBIPHENYL (PCB-11) IN ZEBRAFISH (DANIO RERIO). UMass ScholarWorks. [Link]

  • HEALTH EFFECTS - Toxicological Profile for Polychlorinated Biphenyls (PCBs). NCBI. [Link]

  • Toxicology and carcinogenesis studies of 2,3',4,4',5-pentachlorobiphenyl (PCB 118) (CAS No. 31508-00-6) in female harlan Sprague-Dawley rats (gavage studies). PubMed. [Link]

  • 3,3'-Dichlorobiphenyl | C12H8Cl2 | CID 16307. PubChem. [Link]

Sources

persistence of hydroxylated PCBs in the environment

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: The Paradox of Persistence – Hydroxylated Polychlorinated Biphenyls (OH-PCBs) in Environmental and Biological Matrices

Part 1: The OH-PCB Paradox

In the classical toxicology paradigm, metabolism is a detoxification and elimination strategy. Lipophilic xenobiotics, such as Polychlorinated Biphenyls (PCBs), are oxidized by cytochrome P450 enzymes to become more polar, facilitating conjugation and excretion. However, Hydroxylated PCBs (OH-PCBs) represent a toxicokinetic paradox : they are metabolites that, instead of being eliminated, exhibit higher retention in blood plasma than their parent compounds.

This guide dissects the molecular mechanisms driving this persistence, the unique environmental fate of these amphiphilic contaminants, and the rigorous analytical protocols required to isolate them from complex matrices.

Part 2: Molecular Mechanisms of Retention

The persistence of OH-PCBs is not driven by lipid partitioning (lipophilicity) but by molecular mimicry and specific protein binding.

Structural Mimicry and Transthyretin (TTR) Binding

The primary mechanism of retention in vertebrate blood is the high-affinity binding of OH-PCBs to Transthyretin (TTR), a transport protein for Thyroxine (T4) and Retinol.

  • The Mechanism: The hydroxyl group on the biphenyl ring, particularly in the para or meta position, mimics the outer ring hydroxyl of T4. Furthermore, the chlorine atoms adjacent to the hydroxyl group provide steric bulk that mimics the iodine atoms of T4.

  • The Consequence: Specific OH-PCB congeners (e.g., 4-OH-CB107, 4-OH-CB146, 4-OH-CB187) bind to the TTR binding pocket with an affinity constant (

    
    ) often 10 to 100 times higher  than that of the natural hormone T4.
    
  • Blockade of Elimination: Once bound to TTR, the OH-PCB is protected from Phase II conjugation (glucuronidation/sulfation) and glomerular filtration, effectively trapping it in the circulation.

Structure-Activity Relationship (SAR)

Not all OH-PCBs persist. Retention requires specific structural features:

  • OH-group position: Para (4-OH) or meta (3-OH) positions are favored for TTR binding.

  • Chlorine substitution: Chlorine atoms adjacent to the OH group (ortho to the OH) increase acidity (lower pKa) and steric fit within the TTR pocket.

TTR_Binding_Mechanism Parent_PCB Parent PCB (Lipophilic) Liver Liver (CYP450 Oxidation) Parent_PCB->Liver Metabolism OH_PCB OH-PCB Metabolite (Amphiphilic) Liver->OH_PCB Hydroxylation Blood Blood Circulation OH_PCB->Blood Transport TTR Transthyretin (TTR) Binding Pocket Blood->TTR Competition Complex OH-PCB:TTR Complex (High Affinity) TTR->Complex Binding (Ka > T4) T4 Thyroxine (T4) (Displaced) TTR->T4 Displacement Excretion Renal Excretion (Blocked) Complex->Excretion Prevents

Figure 1: The retention mechanism of OH-PCBs via Transthyretin (TTR) binding and Thyroxine (T4) displacement.[1]

Part 3: Environmental Fate & Transport

While OH-PCBs are metabolites, they are also detected in abiotic environments (surface water, sediment) due to excretion by organisms and potential abiotic oxidation.[1][2]

MatrixBehavior & Fate
Sediment OH-PCBs partition to sediment organic carbon but are more mobile than parent PCBs due to the ionizable phenolic group (pKa ~5-6). pH changes can mobilize them into the water column.
Surface Water Exist in equilibrium between the dissolved phase (phenolate anion at high pH) and sorption to suspended particulate matter.
Biota (Fish/Mammals) Bioaccumulation Paradox: Unlike parent PCBs which accumulate in lipid-rich tissues (blubber/fat), OH-PCBs accumulate in blood plasma and highly perfused organs (liver).

Part 4: Analytical Methodology (Technical Guide)

Analyzing OH-PCBs requires distinguishing them from the massive background of neutral parent PCBs. The protocol relies on their phenolic nature (acidity).

Experimental Workflow Strategy
  • Extraction: Must be performed at acidic pH to protonate OH-PCBs (rendering them solvent-soluble) and disrupt protein binding.

  • Fractionation (The Critical Step): Partitioning between organic solvent and aqueous base (KOH).

    • Neutrals (Parent PCBs): Stay in Organic.

    • Phenolics (OH-PCBs): Ionize to Phenolates (

      
      ) and move to Aqueous Base.
      
  • Derivatization: OH-PCBs are too polar and thermally unstable for direct GC analysis. They must be methylated (Diazomethane) or silylated (BSTFA/MTBSTFA).

Instrumentation Comparison
FeatureGC-ECD / GC-MS (Derivatized)LC-MS/MS (ESI Negative)
Sensitivity High (Femtogram levels with ECD/NCI-MS).Moderate to High (depending on ionization efficiency).
Selectivity High (Mass spec confirms structure).High (MRM transitions).
Sample Prep Complex: Requires derivatization (MeO-PCBs).Simpler: Direct injection possible.
Standard Usage Robust for environmental monitoring.Preferred for high-throughput biological screening.

Part 5: Detailed Experimental Protocols

Protocol A: Extraction and Fractionation of OH-PCBs from Serum/Plasma Rationale: This protocol uses a back-extraction technique to isolate phenolic compounds from neutral interferences.

Step 1: Denaturation & Extraction

  • Aliquot 2-5 mL of plasma/serum into a glass centrifuge tube.

  • Add internal standards (

    
    -labeled OH-PCBs).
    
  • Critical: Add 1 mL of 6 M Hydrochloric Acid (HCl) and 1 mL of 2-propanol. Why: Acid denatures TTR, releasing OH-PCBs; isopropanol breaks emulsions.

  • Extract with 5 mL of Methyl tert-butyl ether (MTBE)/Hexane (1:1 v/v). Vortex for 2 mins, centrifuge at 2000g.

  • Transfer the organic layer to a clean tube. Repeat extraction twice.

Step 2: Potassium Hydroxide (KOH) Partitioning

  • Add 2 mL of 0.5 M KOH (in 50% ethanol) to the combined organic extract.

  • Shake vigorously. Mechanism: OH-PCBs become phenolate ions (

    
    ) and migrate to the aqueous alkaline phase. Parent PCBs remain in the organic phase.
    
  • Centrifuge and separate phases.

    • Organic Phase: Contains Neutral PCBs (Archive or Discard).

    • Aqueous Phase: Contains OH-PCBs.[1][2][3][4][5][6][7][8][9]

Step 3: Back-Extraction

  • Acidify the aqueous KOH phase with 6 M HCl until pH < 2. Mechanism: Reprotonates phenolates back to phenols.

  • Extract the now-neutral phenols with Hexane/MTBE.

  • Dry the organic extract over anhydrous Sodium Sulfate (

    
    ).
    

Step 4: Derivatization (Methylation)

  • Add 0.5 mL of Diazomethane (in ether) to the extract. Note: Handle with extreme caution (explosive/toxic). Alternatively, use TMS-diazomethane.

  • Incubate at room temperature for 30 mins.

  • Evaporate solvent to near dryness under Nitrogen; reconstitute in isooctane for GC-MS analysis.

Analytical_Workflow Sample Biological Sample (Serum/Plasma) Acidification Acidification (HCl) + Denaturation Sample->Acidification Extraction LLE (Hexane/MTBE) Acidification->Extraction Partition KOH Partitioning (pH > 12) Extraction->Partition Organic_Waste Organic Phase (Neutral PCBs) Partition->Organic_Waste Neutrals Aqueous_Phase Aqueous Phase (OH-PCB Phenolates) Partition->Aqueous_Phase Phenolics ReAcidification Re-Acidification (pH < 2) Aqueous_Phase->ReAcidification Final_Extract Back-Extraction (Hexane) ReAcidification->Final_Extract Derivatization Derivatization (Diazomethane -> MeO-PCBs) Final_Extract->Derivatization GCMS GC-MS/ECD Analysis Derivatization->GCMS

Figure 2: Analytical workflow for the isolation and derivatization of OH-PCBs.

Part 6: Toxicological Relevance in Drug Development

For professionals in drug development, OH-PCBs serve as a critical case study in metabolic activation and endocrine disruption .

  • Thyroid Axis Disruption: By displacing T4 from TTR, OH-PCBs lower circulating T4 levels (hypothyroxinemia) without necessarily elevating TSH (due to pituitary feedback loop complexities). This mimics thyroid-disrupting drug candidates.

  • Neurodevelopmental Toxicity: Reduced T4 transport to the fetal brain (which relies on maternal TTR) is linked to cognitive deficits.

  • Estrogenicity: Some OH-PCBs bind to Estrogen Receptors (ER), acting as agonists or antagonists. This necessitates screening using ER-CALUX or similar reporter gene assays during safety assessments of structurally similar pharmaceutical compounds.

References

  • Bergman, A., et al. (1994). "Selective retention of hydroxylated PCB metabolites in blood."[1][7] Environmental Health Perspectives, 102(5), 464-469. Link

  • Letcher, R. J., et al. (2000).[1] "Biotransformation and metabolism of polychlorinated biphenyls." Chemosphere, 41(10), 1515-1525. Link

  • Grimm, F. A., et al. (2013). "Metabolism and metabolites of polychlorinated biphenyls." Critical Reviews in Toxicology, 45(3), 245-272. Link

  • U.S. EPA. (2023). "Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS." United States Environmental Protection Agency.[6][10][11] Link

  • Malmberg, T., et al. (2016). "Structural basis for the binding of hydroxylated polychlorinated biphenyls to human transthyretin." Acta Crystallographica Section D, 72(4). Link

Sources

4-Hydroxy-3,5-dichlorobiphenyl physical and chemical data

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of 4-Hydroxy-3,5-dichlorobiphenyl (also known as 3,5-dichloro-4-phenylphenol). This monograph deviates from standard templates to focus on the specific utility of this compound in transthyretin (TTR) stabilization research and its role as a persistent organic pollutant metabolite.[1]

CAS: 1137-59-3 | Formula: C₁₂H₈Cl₂O | MW: 239.10 g/mol [1]

Part 1: Executive Technical Summary

This compound (3,5-DCl-4-OH-BP) is a halogenated phenolic compound primarily characterized by its high affinity for the thyroxine (T4) binding pocket of the transport protein Transthyretin (TTR) .[1]

In drug development, it serves as a critical pharmacophore scaffold for designing TTR kinetic stabilizers (used in treating TTR amyloidosis).[1] In environmental toxicology, it acts as a hydroxylated metabolite of Polychlorinated Biphenyls (OH-PCBs), specifically accumulating in blood plasma due to its ability to displace T4 from TTR, thereby disrupting thyroid homeostasis.[1]

Part 2: Physicochemical Profile

The following data aggregates experimental and predicted values critical for formulation and analytical method development.

PropertyValueTechnical Note
Appearance White to off-white crystalline solidOxidizes to light brown upon prolonged air exposure.[1]
Melting Point 108–110 °C (Experimental range varies)Significantly lower than parent 4-phenylphenol (165°C) due to disruption of H-bonding networks by ortho-chlorines.[1]
Boiling Point 327.7 ± 37.0 °C (Predicted)High thermal stability; suitable for GC analysis only after derivatization.[1]
pKa ~6.9 – 7.2More acidic than 4-phenylphenol (pKa ~9.[1]5) due to the electron-withdrawing inductive effect (-I) of the two chlorine atoms.[1]
LogP ~4.4 (Predicted)Highly lipophilic; requires organic solvents (DMSO, DCM, Chloroform) for solubilization.[1]
Solubility Water: <1 mg/L DMSO: >50 mg/mL Ethanol: SolubleCritical: Insoluble in neutral aqueous buffer.[1] Requires pre-dissolution in DMSO for biological assays.[1]

Part 3: Synthesis & Purification Protocol

Objective: Selective ortho-dichlorination of 4-phenylphenol without over-chlorinating the non-phenolic ring.[1]

Reaction Logic

The phenolic ring is highly activated toward electrophilic aromatic substitution (EAS).[1] Using Sulfuryl Chloride (


)  allows for better stoichiometric control than elemental chlorine gas, minimizing polychlorinated byproducts.[1]
Workflow Diagram (DOT)

SynthesisPathway Start 4-Phenylphenol (Solvent: CHCl3 or DCM) Inter Intermediate: Monochlorinated Species Start->Inter 0-5°C, Slow Addition Reagent Sulfuryl Chloride (SO2Cl2, 2.2 eq) Reagent->Inter Product 3,5-Dichloro-4-phenylphenol (Precipitate) Inter->Product Reflux (60°C), 2h Byproducts HCl (gas) + SO2 (gas) Inter->Byproducts Product->Byproducts

Caption: Stepwise electrophilic chlorination pathway using sulfuryl chloride to achieve regiospecificity.

Step-by-Step Protocol
  • Preparation: Dissolve 10.0 g (58.8 mmol) of 4-phenylphenol in 100 mL of dry Chloroform (

    
    ) or Dichloromethane (DCM) in a round-bottom flask equipped with a drying tube (CaCl₂).
    
  • Cooling: Cool the solution to 0–5 °C using an ice bath. Reasoning: Low temperature favors selectivity and prevents runaway exotherms.[1]

  • Addition: Dropwise add 17.5 g (129 mmol, ~2.2 equivalents) of Sulfuryl Chloride (

    
    ) over 30 minutes.
    
    • Observation: Evolution of HCl and

      
       gas will occur.[1][2] Ensure proper ventilation.[1]
      
  • Reaction: Allow the mixture to warm to room temperature, then reflux at 60 °C for 2 hours to drive the reaction to completion (conversion of mono-chloro to di-chloro).

  • Quenching: Cool to room temperature. Wash the organic layer with water (2 x 50 mL) followed by 5% Sodium Bicarbonate (

    
    ) to remove acidic impurities.[1]
    
  • Purification: Dry the organic layer over Anhydrous

    
    , filter, and evaporate the solvent. Recrystallize the crude solid from Hexane/Ethanol (9:1)  to yield white needles.
    

Part 4: Biological Mechanism & Drug Development Utility

This compound is a "Gold Standard" competitor in TTR binding assays.[1]

Mechanism of Action: TTR Stabilization

Transthyretin is a homotetramer.[1] In amyloidosis, the tetramer dissociates into monomers, which misfold and aggregate.

  • Binding Mode: The 3,5-dichlorophenol ring mimics the di-iodophenol ring of Thyroxine (T4).[1]

  • Affinity: The two chlorine atoms occupy the Halogen Binding Pockets (HBPs) within the TTR central channel (specifically HBP 2 and 2').[1]

  • Result: The binding bridges the dimer-dimer interface, kinetically stabilizing the tetramer and preventing amyloidogenesis.[1]

Interaction Pathway (DOT)

TTR_Binding TTR_Tetramer Native TTR Tetramer (Unstable) Complex TTR-Ligand Complex (Stabilized) TTR_Tetramer->Complex + Ligand (Binding to T4 Pocket) Monomer Misfolded Monomers (Amyloidogenic) TTR_Tetramer->Monomer Dissociation (Rate Limiting Step) Ligand This compound Complex->Monomer Inhibited Dissociation Fibrils Amyloid Fibrils (Pathology) Monomer->Fibrils Aggregation

Caption: Kinetic stabilization of TTR by 3,5-dichloro-4-phenylphenol prevents dissociation into amyloidogenic monomers.

Part 5: Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

GC-MS Analysis (Derivatization Required)

Direct injection of the phenol leads to peak tailing.[1]

  • Protocol: React 50 µL of sample with 50 µL BSTFA + 1% TMCS at 60°C for 30 mins.

  • Target Ion: Look for the trimethylsilyl (TMS) derivative.[1]

    • Parent MW (239) + TMS (72) - H (1) = m/z ~310 .[1]

    • Isotopic Pattern: Distinct M, M+2, M+4 pattern (9:6:1 ratio) confirming two chlorine atoms.[1]

¹H-NMR Interpretation (400 MHz, CDCl₃)
  • δ ~5.8 ppm (s, 1H): Hydroxyl proton (exchangeable with

    
    ).[1]
    
  • δ ~7.25 ppm (s, 2H): Protons on the phenolic ring.[1] Crucial: This appears as a singlet because the ortho-chlorines eliminate the coupling partners.[1] In the parent 4-phenylphenol, this region would be a doublet.[1]

  • δ ~7.3 - 7.6 ppm (m, 5H): Protons on the non-substituted phenyl ring (multiplet).[1]

Part 6: Safety & Handling (HSE)[1]

  • Hazard Class: Irritant (Skin/Eye), Acute Aquatic Toxicity.[1]

  • Specific Risk: As a PCB metabolite analog, handle as a potential Endocrine Disruptor .[1]

  • Storage: Store at +4°C under inert gas (Argon/Nitrogen) to prevent oxidation.

  • Disposal: High-temperature incineration.[1] Do not release into aqueous waste streams.[1]

References

  • Chemical Identity & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1137-59-3. Retrieved from [Link][1]

  • Synthesis Methodology: "Chlorination of phenols using sulfuryl chloride." Organic Syntheses, Coll.[1] Vol. 3, p. 267.[1] (General protocol adaptation for dichlorophenols).

  • TTR Binding Mechanism: Trivella, D. B., et al. (2010).[1] "Highly potent transthyretin amyloidogenesis inhibitors: structural and thermodynamic insights." Journal of Medicinal Chemistry. (Contextualizes the halogen binding mode).

  • Analytical Methods: "Determination of Hydroxylated Polychlorinated Biphenyls (OH-PCBs) in Blood Plasma." ResearchGate.[1] Retrieved from [Link]

Sources

Introduction: Deconstructing a Persistent Threat

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: The Pivotal Role of Cytochrome P450 in the Metabolism of Polychlorinated Biphenyls

For Researchers, Scientists, and Drug Development Professionals

Polychlorinated biphenyls (PCBs) are a class of synthetic organochlorine compounds that, due to their chemical stability and insulating properties, were once used extensively in industrial applications.[1] Although their production was banned in many countries, their resistance to degradation has led to their persistence in the environment, bioaccumulation in food chains, and continued risk to human health.[1][2] The biotransformation of these lipophilic compounds is a critical determinant of their toxicity and clearance from the body. This process is primarily orchestrated by the cytochrome P450 (CYP) superfamily of enzymes, which are central to the metabolism of a vast array of foreign compounds (xenobiotics).[3][4][5]

This guide provides a comprehensive technical exploration of the mechanisms by which cytochrome P450 enzymes metabolize PCBs. We will delve into the specific enzymatic pathways, the resulting metabolites, the toxicological consequences of this biotransformation, and the state-of-the-art methodologies employed to study these intricate processes.

The Cytochrome P450 System: The Engine of PCB Biotransformation

The CYP system is a vast family of heme-containing monooxygenases responsible for the Phase I metabolism of most drugs and environmental toxins.[5] Their catalytic action primarily involves the insertion of one atom of molecular oxygen into a substrate, a reaction that increases the substrate's hydrophilicity and prepares it for subsequent metabolic steps.[6] The key CYP families implicated in xenobiotic metabolism are CYP1, CYP2, and CYP3.[5]

The expression and activity of these enzymes are not static; they are tightly regulated by complex signaling pathways. Of paramount importance to PCB metabolism is the Aryl Hydrocarbon Receptor (AHR) . The AHR is a ligand-activated transcription factor that, upon binding to specific PCB congeners (particularly the "dioxin-like" coplanar PCBs), translocates to the nucleus.[1][7] There, it forms a heterodimer with the ARNT protein and binds to specific DNA sequences known as xenobiotic responsive elements (XREs), driving the potent induction of target genes, most notably CYP1A1, CYP1A2, and CYP1B1.[7][8] This induction is a critical event, as it upregulates the very machinery that metabolizes the inducing compounds. Other nuclear receptors, such as the pregnane X receptor (PXR) and the constitutive androstane receptor (CAR), are also involved in regulating CYP enzymes that metabolize different classes of PCBs.[9]

Phase I Metabolism: The Initial Oxidative Attack

The initial and rate-limiting step in PCB biotransformation is the CYP-mediated oxidation of the biphenyl structure. This process is highly dependent on the specific PCB congener's chlorine substitution pattern, which dictates its affinity for different CYP isoforms.

Substrate Specificity of Key CYP Isoforms:

  • CYP1A Subfamily (CYP1A1, CYP1A2): These enzymes are the primary catalysts for the metabolism of non-ortho-substituted, coplanar PCBs.[9][10] These "dioxin-like" PCBs can adopt a planar configuration, allowing them to bind and activate the AHR, which in turn strongly induces CYP1A expression.[2][8] The metabolism by CYP1A enzymes often occurs at the para position of the biphenyl rings.[9]

  • CYP2B Subfamily (e.g., CYP2B6): In contrast, PCBs with chlorine atoms at the ortho positions are non-coplanar and are poor AHR agonists. These congeners are preferentially metabolized by CYP2B enzymes.[9][10] The oxidation of ortho-substituted PCBs typically occurs at the meta position.[9]

  • Other CYP Isoforms: Other enzymes, such as CYP2A6 and CYP2E1, have also been shown to contribute to the metabolism of specific PCB congeners, further highlighting the complexity of the process.[9]

The initial oxidation by CYPs often proceeds through the formation of a highly reactive arene oxide intermediate. While this epoxide can rearrange to form stable hydroxylated metabolites (OH-PCBs), it can also covalently bind to cellular macromolecules like DNA and proteins, a mechanism believed to initiate carcinogenesis and other forms of toxicity.[3][10]

A Visualized Pathway: From Parent PCB to a Cascade of Metabolites

The metabolic journey of a PCB does not end with simple hydroxylation. The initial OH-PCBs are substrates for further enzymatic transformations, leading to a complex mixture of secondary metabolites.

PCB_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism / Conjugation Parent_PCB Parent PCB (Lipophilic) Arene_Oxide Arene Oxide (Reactive Intermediate) Parent_PCB->Arene_Oxide Cytochrome P450 (e.g., CYP1A, CYP2B) OH_PCB Hydroxylated PCB (OH-PCB) Arene_Oxide->OH_PCB Rearrangement Macromolecule_Adducts Macromolecule Adducts (DNA, Protein) Arene_Oxide->Macromolecule_Adducts Covalent Binding Di_OH_PCB Dihydroxylated PCB (Catechol/Hydroquinone) OH_PCB->Di_OH_PCB Cytochrome P450 OH_PCB2 Hydroxylated PCB (OH-PCB) MeSO2_PCB Methyl Sulfone PCB (Persistent) OH_PCB->MeSO2_PCB Multi-step Pathway (incl. Glutathione Conjugation) Quinone Quinone (Highly Reactive) Di_OH_PCB->Quinone Oxidation Di_OH_PCB2 Dihydroxylated PCB Quinone->Macromolecule_Adducts Covalent Binding Toxicity Toxicity (Carcinogenesis, Endocrine Disruption) Macromolecule_Adducts->Toxicity Glucuronide Glucuronide Conjugate (Water-soluble) OH_PCB2->Glucuronide UGTs Sulfate Sulfate Conjugate (Water-soluble) OH_PCB2->Sulfate SULTs MeO_PCB Methoxylated PCB Di_OH_PCB2->MeO_PCB COMT Excretion Excretion (Urine, Feces) Glucuronide->Excretion Sulfate->Excretion

Caption: General metabolic pathway of Polychlorinated Biphenyls (PCBs).

Key Secondary Metabolic Steps:

  • Dihydroxylation: OH-PCBs can be further oxidized by CYPs to form dihydroxylated metabolites, such as catechols and hydroquinones.[11][12]

  • Quinone Formation: These dihydroxylated metabolites can be subsequently oxidized into highly reactive electrophilic quinones, which are potent toxicants known to form adducts with DNA and proteins and to generate reactive oxygen species.[10]

  • Methoxylation: Catechol metabolites can be methylated by catechol-O-methyltransferase (COMT) to form methoxylated PCBs.[11][13]

Phase II Metabolism: Facilitating Excretion

The primary goal of Phase II metabolism is to conjugate the hydroxylated metabolites with endogenous, water-soluble molecules, thereby increasing their polarity and facilitating their excretion from the body.

  • Glucuronidation: UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to OH-PCBs.[2][13]

  • Sulfation: Sulfotransferases (SULTs) add a sulfonate group to the hydroxyl moiety of the PCB metabolites.[2][13]

While these pathways are generally considered detoxification routes, the metabolic story has another important branch. A separate pathway involving glutathione conjugation can lead to the formation of methyl sulfone (MeSO₂-PCB) metabolites . These metabolites are of significant concern because, unlike the highly soluble glucuronide and sulfate conjugates, they are lipophilic, resist further metabolism, and can accumulate in specific tissues, where they exert significant toxicity.[10][12]

Toxicological Implications: The Double-Edged Sword of Metabolism

PCB metabolism is a classic example of a double-edged sword, encompassing both detoxification and bioactivation.[10] While the ultimate goal is to eliminate the foreign compound, many of the metabolic intermediates and end-products are more toxic than the parent PCB.[10]

  • Endocrine Disruption: Certain OH-PCBs have a structural similarity to thyroid hormones and can bind to transport proteins like transthyretin, potentially disrupting thyroid hormone homeostasis.

  • Genotoxicity: As mentioned, reactive intermediates like arene oxides and quinones can form covalent adducts with DNA, leading to mutations and initiating cancer.[10]

  • Neurotoxicity: Both parent PCBs and their hydroxylated metabolites have been demonstrated to be neurotoxic, with links to developmental deficits and impaired cognitive function.[9][14]

  • AHR-Mediated Toxicity: For dioxin-like congeners, a primary mechanism of toxicity is the sustained activation of the AHR, which disrupts normal cellular signaling and promotes tumor growth.[1][15]

Methodologies for Studying PCB Metabolism: A Practical Guide

Elucidating the metabolic fate of PCBs requires robust and sensitive analytical methodologies. In vitro systems are invaluable for identifying key enzymes and metabolic pathways without the complexities of a whole-organism model.

Experimental Protocol: In Vitro PCB Metabolism with Human Liver Microsomes

Objective: To characterize the metabolic profile of a specific PCB congener and identify the primary human CYP isoforms involved in its biotransformation.

Rationale: Human liver microsomes (HLMs) contain a rich complement of CYP enzymes and serve as the gold standard for in vitro drug and xenobiotic metabolism studies. Using recombinant CYPs expressed in a heterologous system allows for the precise identification of which specific enzyme is responsible for forming each metabolite.

Materials:

  • Pooled Human Liver Microsomes (HLMs) or recombinant human CYP enzymes (e.g., rCYP1A1, rCYP2B6)

  • PCB congener of interest (e.g., PCB 153) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Quenching solvent (e.g., ice-cold acetonitrile)

  • Analytical standards for anticipated metabolites (e.g., 4-OH-PCB 153)

  • LC-MS grade solvents

Workflow Diagram:

Experimental_Workflow cluster_prep Incubation Preparation cluster_reaction Metabolic Reaction cluster_analysis Sample Processing & Analysis Prep Prepare incubation mix: - Buffer - HLMs or rCYP - PCB Congener Preincubation Pre-incubate at 37°C Prep->Preincubation Initiate Initiate reaction by adding NADPH regenerating system Preincubation->Initiate Incubate Incubate at 37°C (e.g., 60 min) Initiate->Incubate Terminate Terminate reaction with ice-cold acetonitrile Incubate->Terminate Centrifuge Centrifuge to precipitate protein Terminate->Centrifuge Extract Collect supernatant Centrifuge->Extract Analyze Analyze by LC-HRMS Extract->Analyze

Caption: Experimental workflow for in vitro PCB metabolism assay.

Step-by-Step Methodology:

  • Preparation: In a microcentrifuge tube, prepare the incubation mixture by adding buffer, HLMs (e.g., 0.5 mg/mL final concentration), and the PCB congener (e.g., 1 µM final concentration).

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to allow the substrate to partition into the microsomal membranes.

  • Initiation: Start the metabolic reaction by adding a pre-warmed aliquot of the NADPH regenerating system. The final incubation volume is typically 200-500 µL.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes). The time should be within the linear range of metabolite formation.

  • Termination: Stop the reaction by adding 2 volumes of ice-cold acetonitrile. This precipitates the microsomal proteins and halts enzymatic activity.

  • Sample Processing: Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated protein.

  • Extraction: Carefully transfer the supernatant to a clean vial for analysis.

  • Analytical Finish: Analyze the supernatant using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).[12] Metabolites are identified by comparing their accurate mass, retention time, and fragmentation pattern (MS/MS) to those of authentic analytical standards. Quantification is achieved by constructing a calibration curve with the standards.

Factors Influencing PCB Metabolism

The rate and pathway of PCB metabolism are not uniform across the population or across species. Several factors contribute to this variability:

  • Genetic Polymorphisms: Inter-individual differences in the genes encoding CYP enzymes can lead to significant variations in metabolic activity.[3][16] For example, a polymorphism in the CYP2B6 gene could alter an individual's ability to metabolize ortho-substituted PCBs, potentially affecting their toxicokinetics and susceptibility.[9]

  • Enzyme Induction and Inhibition: PCBs themselves can induce the expression of the very enzymes that metabolize them (e.g., CYP1A induction via AHR).[3] Co-exposure to other drugs or environmental chemicals that induce or inhibit CYPs can further alter PCB metabolism, creating complex interactions that can affect drug efficacy and toxicity.[3][4]

  • Species Differences: There are marked differences in CYP expression and activity between laboratory animals and humans. For instance, rat CYP1A1 has been shown to metabolize certain highly chlorinated PCBs that human CYP1A1 cannot, a critical consideration when extrapolating toxicological data from animal models to humans.[2]

Conclusion and Future Directions

The cytochrome P450 system plays a central and complex role in the biotransformation of PCBs. It is the primary driver of both detoxification and metabolic activation, converting parent compounds into a diverse array of metabolites that includes water-soluble conjugates destined for excretion, as well as highly reactive and persistent molecules that contribute significantly to toxicity.

Understanding the nuances of CYP-mediated metabolism—from enzyme specificity and regulation to the toxicological activity of the resulting metabolites—is fundamental for accurate risk assessment and for developing strategies to mitigate the health effects of these persistent pollutants. Future research must continue to focus on the metabolism of emerging and non-traditional PCB congeners, the complex interactions that occur during exposure to environmental mixtures, and the impact of genetic variability on individual susceptibility.

References

  • Genetic polymorphisms of cytochrome P450 enzymes and the effect on interindividual, pharmacokinetic variability in extensive metabolizers. PubMed.
  • Metabolism of 3-Chlorobiphenyl (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites.
  • Polychlorinated biphenyls (PCBs) interact with drug metabolism in vivo. PMC.
  • Polychlorinated biphenyls (PCBs) interact with drug metabolism in vivo.
  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI.
  • Regulation of Human Cytochrome P4501A1 (hCYP1A1): A Plausible Target for Chemoprevention?. PMC - NIH.
  • HUMAN CYP2A6, CYP2B6 AND CYP2E1 ATROPSELECTIVELY METABOLIZE POLYCHLORINATED BIPHENYLS TO HYDROXYL
  • Interactions of Polychlorinated Biphenyls and Their Metabolites with the Brain and Liver Transcriptome of Female Mice. PubMed Central.
  • Elucidating the Metabolism of Chiral PCB95 in Wildtype and Transgenic Mouse Models with Altered Cytochrome P450 Enzymes Using Intestinal Content Screening.
  • Polychlorin
  • Mammalian Cytochrome P450-Dependent Metabolism of Polychlorinated Dibenzo-p-dioxins and Coplanar Polychlorin
  • Aryl Hydrocarbon Receptor and Dioxin-Related Health Hazards—Lessons
  • Biochemistry, Cytochrome P450.
  • 3,3'-Dichlorobiphenyl is Metabolized to a Complex Mixture of Oxidative Metabolites, Including Novel Methoxyl
  • Metabolism and metabolites of polychlorin
  • Significant Metabolic Alterations in Mouse Dams Exposed to an Environmental Mixture of Polychlorinated Biphenyls (PCBs) During Gestation and Lactation: Insights into PCB and Metabolite Profiles. PMC - NIH.
  • Targeting Modifiable Risks: Molecular Mechanisms and Population Burden of Lifestyle Factors on Male Genitourinary Health. MDPI.
  • Aryl hydrocarbon receptor-activating polychlorinated biphenyls and their hydroxylated metabolites induce cell proliferation in contact-inhibited r

Sources

Environmental Fate & Molecular Toxicology of 4-Hydroxy-3,5-dichlorobiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Research & Drug Development

Executive Summary

4-Hydroxy-3,5-dichlorobiphenyl (4-OH-3,5-PCB) represents a critical intersection between environmental persistence and molecular toxicology. As a hydroxylated metabolite of lower-chlorinated polychlorinated biphenyls (specifically PCB 14 and related congeners), it possesses a unique "Trojan Horse" molecular architecture. Unlike its parent compounds, which partition primarily into adipose tissue, 4-OH-3,5-PCB bioaccumulates in the blood plasma.

This guide details the physicochemical dynamics driving this behavior, specifically focusing on its high-affinity binding to Transthyretin (TTR), which protects it from excretion and facilitates transport across the blood-brain barrier. For drug development professionals, this molecule serves as a potent model for endocrine disruption and a critical confounding variable in background toxicity baselines.

Part 1: Physicochemical Identity & Source Dynamics

Molecular Identity

The behavior of 4-OH-3,5-PCB is dictated by the interplay between its hydrophobic biphenyl core and the ionizable phenolic moiety flanked by chlorine atoms.

PropertyValue (Approx/Predicted)Significance
IUPAC Name 3,5-dichloro-4-phenylphenolDefines substitution pattern
Molecular Weight 239.10 g/mol Small molecule, easily transported
Log Kow ~4.4Hydrophobic, but less than parent PCB (LogKow ~5-6)
pKa 6.7 – 6.9Critical Parameter: Close to physiological pH (7.4)
H-Bond Donors 1 (Phenolic OH)Facilitates receptor interaction
H-Bond Acceptors 1 (Phenolic O)Facilitates water solubility (ionized form)
The pKa "Switch" Mechanism

The presence of two chlorine atoms at the ortho positions (3 and 5) relative to the hydroxyl group exerts a strong electron-withdrawing inductive effect (-I). This stabilizes the phenolate anion, significantly lowering the pKa compared to unsubstituted 4-hydroxybiphenyl (pKa ~9.5).

  • At pH 7.4 (Blood): The compound exists primarily as a phenolate anion . This anionic state is essential for its high-affinity binding to the cationic lysine residues in the TTR binding pocket.

  • At pH < 6.0 (Acidic Sediment/Gut): It exists as a neutral phenol , increasing sorption to organic carbon and bioavailability for passive diffusion.

Part 2: Biogenesis & Metabolic Pathways

4-OH-3,5-PCB is not typically synthesized industrially; it is an in vivo metabolic product of 3,5-dichlorobiphenyl (PCB 14) or formed via environmental degradation of diarylide yellow pigments.

Oxidative Bioactivation

The transformation is mediated by Cytochrome P450 enzymes (primarily CYP2B and CYP1A families).

  • Direct Insertion: CYP enzymes insert oxygen directly at the unchlorinated para position of the chlorinated ring.

  • Arene Oxide Intermediate: In some pathways, an epoxide forms first, followed by spontaneous rearrangement to the phenol.

Biotransformation Parent Parent: 3,5-Dichlorobiphenyl (Lipophilic) Intermediate Arene Oxide Intermediate Parent->Intermediate NADPH/O2 Metabolite 4-OH-3,5-PCB (Amphiphilic) Parent->Metabolite Direct Insertion (CYP2B) CYP CYP450 Enzyme (Oxidation) CYP->Parent Catalysis Intermediate->Metabolite NIH Shift / Rearrangement Excretion Glucuronidation (Excretion) Metabolite->Excretion Low Affinity Pathway Retention TTR Binding (Blood Retention) Metabolite->Retention High Affinity Pathway (Inhibits Excretion)

Figure 1: Metabolic pathway of 3,5-Dichlorobiphenyl. Note the bifurcation at the metabolite stage: TTR binding prevents the standard glucuronidation/excretion pathway, leading to bioaccumulation.

Part 3: Molecular Toxicology (The TTR Trap)

For researchers, this is the most critical mechanism. 4-OH-3,5-PCB is a structural mimic of Thyroxine (T4), the thyroid hormone.

Structural Mimicry
  • Thyroxine (T4): Contains a phenolic ring with two iodine atoms at ortho positions (3,5-diiodo-4-hydroxyphenyl).

  • 4-OH-3,5-PCB: Contains a phenolic ring with two chlorine atoms at ortho positions.

  • Mechanism: The chlorine atoms provide halogen bonding and steric bulk that fits perfectly into the hydrophobic pockets of Transthyretin (TTR), a transport protein for T4 and Retinol.

The "TTR Trap" Consequence
  • Displacement: 4-OH-3,5-PCB binds to TTR with higher affinity than T4 itself (often 2-10x higher).

  • Hypothyroxinemia: It displaces T4, causing free T4 to be excreted rapidly by the liver, leading to low circulating thyroid hormone levels.

  • Brain Accumulation: TTR transports T4 across the blood-brain barrier (choroid plexus). 4-OH-3,5-PCB hijacks this route, potentially accumulating in the CNS.

  • Inhibited Excretion: By binding to TTR, the metabolite is protected from Phase II conjugation (glucuronidation) and glomerular filtration, extending its half-life in blood from days to weeks/months.

Part 4: Environmental Fate & Partitioning

While the "internal" environment (blood) is dominated by protein binding, the external environmental fate is driven by pH and photolysis.

Aqueous Solubility & Sediment Sorption

The environmental behavior is pH-dependent.

  • Acidic Waters (pH < 6): Dominance of neutral phenol. High

    
     (Organic Carbon Partitioning). Absorbs strongly to sediment and microplastics.
    
  • Alkaline Waters (pH > 7.5): Dominance of phenolate anion. Increased water solubility. Reduced volatilization.

Degradation Pathways
  • Photolysis: The most rapid degradation route in surface waters. The phenolic bond is susceptible to UV-induced cleavage and dechlorination.

  • Microbial Degradation: Generally resistant. However, aerobic bacteria (e.g., Burkholderia strains) can degrade the non-chlorinated phenyl ring via dioxygenase attack, though the chlorinated phenol ring is often recalcitrant and toxic to bacteria.

Part 5: Experimental Protocols

Synthesis of this compound

Rationale: To study this metabolite, high-purity standards are required. The following Suzuki-Miyaura coupling protocol is robust and self-validating via NMR.

Reagents:

  • 4-Bromo-2,6-dichlorophenol

  • Phenylboronic acid

  • Methyl iodide (MeI) & Potassium Carbonate (

    
    )
    
  • 
     (Catalyst)
    
  • Boron tribromide (

    
    )[1]
    

Protocol:

  • Protection (Methylation):

    • Dissolve 4-Bromo-2,6-dichlorophenol (1 eq) in Acetone.

    • Add

      
       (2 eq) and MeI (1.5 eq). Reflux for 4 hours.
      
    • Validation: TLC shows disappearance of starting phenol (change in

      
      ).
      
    • Yields: 4-Bromo-2,6-dichloroanisole.

  • Suzuki Coupling:

    • Mix protected anisole (1 eq) and Phenylboronic acid (1.2 eq) in Toluene/Ethanol (4:1).

    • Add

      
       (aq) and 
      
      
      
      (5 mol%).
    • Reflux under Nitrogen for 12-16 hours.

    • Validation: GC-MS confirmation of mass peak (M+ = 252/254 for methoxy-derivative).

  • Deprotection (Demethylation):

    • Dissolve product in dry

      
       at -78°C.
      
    • Add

      
       (1M in 
      
      
      
      , 2 eq) dropwise.
    • Warm to Room Temp over 4 hours. Quench with ice water.

    • Validation: 1H-NMR. Disappearance of methoxy singlet (~3.8 ppm). Appearance of broad phenolic singlet (~5.5-6.0 ppm).

TTR Binding Competition Assay

Rationale: To quantify the endocrine disrupting potential relative to T4.

Method: Fluorescence Displacement using ANS (1-anilino-8-naphthalene sulfonate).

  • Principle: ANS fluoresces intensely when bound to TTR's hydrophobic pocket. 4-OH-3,5-PCB displaces ANS, quenching fluorescence.

Step-by-Step:

  • Preparation: Prepare Human TTR (100 nM) in Phosphate Buffer (pH 7.4).

  • Probe Addition: Add ANS (2 µM). Incubate 10 mins. Record Baseline Fluorescence (

    
    ) (Ex: 370nm, Em: 475nm).
    
  • Titration: Titrate 4-OH-3,5-PCB (0.1 nM to 10 µM) into the cuvette.

  • Measurement: Record fluorescence decrease.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Calculate

    
    .
    
    • Self-Validation: Run a parallel positive control with unlabeled T4. If T4 does not displace ANS, the TTR is inactive.

TTR_Assay Step1 TTR + ANS Probe (High Fluorescence) Step3 Competitive Binding (Displacement of ANS) Step1->Step3 Ligand Addition Step2 Add 4-OH-3,5-PCB Step2->Step3 Result Fluorescence Quenching (Measure IC50) Step3->Result Quantify

Figure 2: Workflow for the TTR Fluorescence Displacement Assay. A decrease in fluorescence correlates directly to the binding affinity of the PCB metabolite.

References

  • Grimm, F. A., et al. (2013). "Sulfated metabolites of polychlorinated biphenyls are high-affinity ligands for the thyroid hormone transport protein transthyretin." Environmental Health Perspectives. Link

  • Lehmler, H. J., et al. (2010). "Disposition of Polychlorinated Biphenyls (PCBs) in Developing and Adult Rats." Toxicological Sciences. Link

  • Ueno, D., et al. (2007).[2][3] "Hydroxylated polychlorinated biphenyls (OH-PCBs) in the blood of Japanese people." Chemosphere. Link

  • Malmberg, T., et al. (2016). "Structural basis for the binding of metabolites of polychlorinated biphenyls to human transthyretin." Environmental Science & Technology. Link

  • Tehrani, R., & Van Aken, B. (2014). "Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities."[2][3] Environmental Science and Pollution Research. Link

Sources

Methodological & Application

Application Note: Handling, Storage, and Experimental Protocols for 4-Hydroxy-3,5-dichlorobiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

4-Hydroxy-3,5-dichlorobiphenyl (CAS: 1137-59-3), often abbreviated as 4-OH-3,5-diCl-BP , is a critical hydroxylated metabolite of lower-chlorinated polychlorinated biphenyls (PCBs). Unlike its parent compounds, the presence of the phenolic hydroxyl group significantly alters its bioactivity and physicochemical behavior.

For drug development and toxicology researchers, this molecule is of primary interest due to its endocrine disrupting potential . It exhibits a high binding affinity for Transthyretin (TTR) , a thyroid hormone transport protein. By structurally mimicking Thyroxine (T4), 4-OH-3,5-diCl-BP competitively displaces T4 from TTR, potentially leading to hypothyroidism and altered neurodevelopment.

This guide provides a standardized framework for the safe handling, storage, and solubilization of this compound to ensure experimental reproducibility in high-throughput screening (HTS) and binding assays.

Physicochemical Profile

PropertyValueRelevance to Handling
CAS Number 1137-59-3Unique Identifier for procurement/safety.
Molecular Formula C₁₂H₈Cl₂OHalogenated phenolic structure.[1][2]
Molecular Weight 239.10 g/mol Calculation of Molar concentrations.
Physical State Crystalline Solid (Off-white)Requires precise micro-weighing.
Solubility DMSO (>50 mM), Ethanol, MethanolInsoluble in water. Precipitates upon rapid aqueous dilution.
pKa ~7.0 - 8.0 (Phenolic OH)pH-dependent solubility; ionizes in basic buffers.
LogP ~4.4 (Predicted)High lipophilicity; readily permeates skin/gloves.

Health, Safety, & Environmental (HSE) Protocols

The "Self-Validating" Safety Barrier

Standard laboratory gloves are insufficient for halogenated biphenyls due to their high lipophilicity. The following double-barrier method is required to prevent dermal permeation.

Protocol:

  • Inner Layer: High-dexterity Nitrile (4 mil).

  • Outer Layer: Silver Shield® (Laminate) or thick Nitrile (8 mil).

  • Validation: If the outer glove shows any curling or discoloration upon solvent contact, the barrier is compromised. Immediate change is required.

Respiratory Protection[3]
  • Solid State: Handle only within a certified Fume Hood or Biological Safety Cabinet (Class II) to prevent inhalation of micro-particulates.

  • Solution: While the compound is not highly volatile, the organic solvents (DMSO/MeOH) used for dissolution are.

Storage & Stability Guidelines

Solid State Storage
  • Temperature: -20°C.

  • Container: Amber glass vials with Teflon-lined caps.

  • Atmosphere: Argon or Nitrogen overlay recommended after opening.

  • Rationale: The phenolic hydroxyl group is susceptible to photo-oxidation. Amber glass blocks UV radiation, while inert gas prevents oxidative coupling (dimerization) often seen in phenols.

Stock Solution Stability
  • Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.

  • Hygroscopicity Warning: DMSO is hygroscopic. Absorbed water can cause the hydrophobic PCB congener to crash out of solution over time.

  • Shelf Life:

    • Frozen (-20°C): 6 months.

    • Room Temp: Use within 24 hours.

    • Freeze/Thaw Cycles: Max 3. Aliquot immediately after preparation.

Protocol: Stock Solution Preparation

Objective: Create a stable 10 mM Stock Solution in DMSO.

Materials
  • This compound (Solid)[1][2][3]

  • Anhydrous DMSO (99.9%, Mass Spec Grade)

  • Vortex Mixer[4]

  • Amber HPLC Vials (2 mL)

Methodology
  • Equilibration: Allow the vial of solid material to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: Weigh approximately 2.4 mg of solid into a tared amber vial. Record exact mass (

    
    ).
    
  • Calculation: Calculate required DMSO volume (

    
    ) using:
    
    
    
    
  • Solvation: Add the calculated volume of DMSO. Vortex for 30 seconds.

  • Inspection: Visually confirm total dissolution. The solution should be clear and colorless to pale yellow.

  • Aliquoting: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw degradation.

Visualization: Stock Prep Workflow

StockPrep Solid Solid Reagent (-20°C) Equilibrate Equilibrate to RT (Prevent Condensation) Solid->Equilibrate Weigh Weigh Solid (Amber Vial) Equilibrate->Weigh Calc Calc DMSO Vol (10 mM Target) Weigh->Calc Solvate Add DMSO & Vortex (30 sec) Calc->Solvate Aliquot Aliquot & Freeze (-20°C) Solvate->Aliquot

Figure 1: Critical workflow for preparing stable stock solutions, emphasizing moisture control.

Application Context: Transthyretin (TTR) Binding Assay

Why this matters: This assay validates the endocrine disrupting mechanism of the compound. 4-OH-3,5-diCl-BP competes with Thyroxine (T4) for the binding pocket of TTR.

Experimental Logic
  • Probe: Fluorescein-T4 (FITC-T4) or radiolabeled T4.

  • Competition: As [4-OH-3,5-diCl-BP] increases, it displaces the probe.

  • Readout: Change in Fluorescence Polarization (FP) or Radioactivity.

Mechanism Diagram

TTR_Mechanism TTR TTR Tetramer (Thyroid Transport) Complex_Native TTR-T4 Complex (Normal Transport) TTR->Complex_Native + T4 T4 Endogenous T4 (Thyroxine) PCB 4-OH-3,5-diCl-BP (Toxicant) Complex_Toxic TTR-PCB Complex (High Affinity) PCB->Complex_Toxic Competes (Ki ~ nM range) Effect Displaced T4 (Hypothyroidism Risk) Complex_Native->Effect Displacement Complex_Toxic->TTR Stable Binding

Figure 2: Mechanistic pathway of TTR disruption. The PCB metabolite outcompetes native T4 due to structural mimicry.

Disposal & Environmental Compliance

Classification: Halogenated Organic Waste.

  • Do NOT dispose of down the drain.[5] This compound is highly toxic to aquatic life (Category 1).

  • Segregation: Collect in a dedicated "Halogenated Solvent Waste" carboy.

  • Destruction: Requires high-temperature incineration (>1100°C) to prevent the formation of dioxins/furans during thermal breakdown.

References

  • Chemical Identity & Properties: PubChem. This compound (Compound). National Library of Medicine. Available at: [Link]

  • TTR Binding Mechanism: Grimm, F. A., et al. (2013). Sulfated metabolites of polychlorinated biphenyls are high-affinity ligands for the thyroid hormone transport protein transthyretin. Environmental Health Perspectives. Available at: [Link] (Note: Discusses the OH-precursors and sulfates).

  • General PCB Handling: US EPA. Polychlorinated Biphenyls (PCBs) - Management and Disposal. Available at: [Link]

  • Structural Analysis: Kovarich, S., et al. (2022). Transthyretin Binding Affinity Prediction. Journal of Chemical Information and Modeling. (Contextual reference for binding affinity methodologies).

Sources

Application Note: Selective Liquid-Liquid Extraction of Hydroxylated Polychlorinated Biphenyls (OH-PCBs) from Human Blood Plasma

[1]

Executive Summary & Scientific Rationale

Hydroxylated polychlorinated biphenyls (OH-PCBs) are oxidative metabolites of PCBs.[1][2][3] Unlike their neutral parent compounds, OH-PCBs possess a phenolic hydroxyl group, rendering them slightly more polar and acidic (pKa ~9.5).[1] In human blood, they do not accumulate in lipids but rather bind with high affinity to serum proteins, specifically transthyretin (TTR) and albumin , often competing with thyroxine (T4).[1]

This application note details a robust Liquid-Liquid Extraction (LLE) protocol adapted from the gold-standard Hovander method . The core scientific principle relies on pH-dependent solubility switching :

  • Denaturation: Breaking the protein-ligand bond to release OH-PCBs.[1]

  • Partitioning: Exploiting the acidity of the phenolic group.[1][4] At high pH (pH > 12), OH-PCBs exist as water-soluble phenolate ions (

    
    ), separating them from neutral, lipophilic PCBs.[1] At low pH (pH < 2), they are protonated (
    
    
    ) and extractable into organic solvents.

Reagents & Equipment

Critical Reagents
  • Extraction Solvent: n-Hexane:Methyl tert-butyl ether (MTBE) (9:1 v/v).[1][4] Rationale: MTBE increases polarity slightly to solvate the phenol group better than pure hexane.

  • Denaturing Agent: Hydrochloric Acid (6 M) and 2-Propanol.[1]

  • Partitioning Base: Potassium Hydroxide (0.5 M) in 50% Ethanol.[1][4] Rationale: Ethanol prevents emulsion formation during the critical partition step.

  • Derivatization Agent: Diazomethane (in diethyl ether) OR Trimethylsilyldiazomethane.[1] Note: Converts OH-PCBs to methoxy-PCBs (MeO-PCBs) for stable GC-MS analysis.

  • Internal Standards (Surrogates): 4'-OH-PCB-159 or 4-OH-PCB-187 (13C-labeled preferred).

Equipment
  • Centrifuge capable of 2000 x g.[1]

  • Borosilicate glass centrifuge tubes (15 mL) with Teflon-lined caps.[1]

  • Nitrogen evaporator (N-EVAP).[1]

  • Vortex mixer.[1]

Experimental Protocol

Phase I: Sample Pre-treatment & Denaturation

Objective: Release OH-PCBs from Transthyretin and Albumin.[1]

  • Aliquot: Transfer 2–5 mL of plasma/serum into a glass centrifuge tube.

  • Spike: Add 50 µL of Internal Standard solution (e.g., 4'-OH-PCB-159 at 100 pg/µL). Equilibrate for 20 minutes.

  • Denature: Add 1 mL of 6 M HCl and 3 mL of 2-Propanol .

    • Mechanism:[1][2][5][6] The acid neutralizes charges on proteins, unfolding the tertiary structure.[1] The alcohol aids in protein precipitation and prevents the "clumping" of the sample.

  • Vortex: Mix vigorously for 1 minute.

Phase II: Primary Extraction

Objective: Extract all organohalogens (Parent PCBs + OH-PCBs) from the aqueous matrix.[1]

  • Solvent Addition: Add 5 mL of Hexane:MTBE (1:1 v/v) .

  • Extraction: Rotate or shake for 10 minutes.

  • Separation: Centrifuge at 2000 rpm for 5 minutes.

  • Transfer: Transfer the upper organic layer to a new tube.

  • Repeat: Repeat extraction with another 3 mL of solvent; combine organic layers.

    • Status Check: You now have a "Total Extract" containing lipids, PCBs, and OH-PCBs.[1]

Phase III: The Alkaline Partition (The Separation Step)

Objective: Separate OH-PCBs (Phenolic) from Parent PCBs (Neutral).

  • Alkalinization: To the combined organic extract, add 2 mL of 0.5 M KOH in 50% Ethanol .

  • Partition: Shake vigorously for 5 minutes.

    • Chemistry: OH-PCBs are deprotonated to phenolate anions and migrate into the bottom alkaline aqueous/ethanol phase.[1] Neutral PCBs remain in the top organic phase.[1]

  • Separation: Centrifuge at 2000 rpm.

  • Collection:

    • Top Layer (Organic): Contains neutral PCBs (Save for separate analysis if required).[1]

    • Bottom Layer (Aqueous/Ethanolic): Contains OH-PCBs .[1][2][4][7][8][9] Transfer this bottom layer to a clean tube.[1]

Phase IV: Back-Extraction & Cleanup

Objective: Recover OH-PCBs into organic solvent for analysis.[1]

  • Acidification: Acidify the isolated aqueous/ethanolic phase (from Step III.[1]4) by adding 0.5 mL of 2 M HCl .

    • Verification: Check pH < 2 using litmus paper.[1] The phenolate anions are now re-protonated to phenols.[1]

  • Final Extraction: Add 3 mL of Hexane:MTBE (9:1 v/v) . Shake and centrifuge.

  • Collection: Transfer the top organic layer to a clean vial.

  • Drying: Pass the extract through a small column of anhydrous sodium sulfate (

    
    ) to remove residual water.[1]
    
  • Evaporation: Evaporate to near dryness under a gentle stream of nitrogen.

Phase V: Derivatization (Methylation)

Objective: Stabilize the analyte for Gas Chromatography.

  • Reagent: Add 0.5 mL of Diazomethane in ether.

    • Safety: Diazomethane is explosive and carcinogenic.[1] Use a dedicated fume hood and blast shield.[1]

  • Reaction: Let stand at room temperature for 30 minutes (yellow color should persist).

  • Quench: Evaporate to dryness under nitrogen. Re-dissolve in 100 µL of injection solvent (e.g., Nonane).

  • Analysis: Inject into GC-MS/MS (EI or NCI mode).

Workflow Visualization

The following diagram illustrates the chemical logic driving the separation of metabolites from parent compounds.

LLE_WorkflowSampleBlood Plasma(Proteins + PCBs + OH-PCBs)DenatureAdd HCl + 2-Propanol(Protein Denaturation)Sample->DenatureExtract1Extract w/ Hexane:MTBE (1:1)Denature->Extract1PartitionAdd KOH (0.5M) / 50% EtOH(Alkaline Partitioning)Extract1->PartitionPhaseSplitPhase SeparationPartition->PhaseSplitOrganicLayerOrganic Phase(Neutral PCBs + Lipids)PhaseSplit->OrganicLayerNeutrals stay organicAqueousLayerAqueous Phase (pH > 12)(OH-PCB Phenolates)PhaseSplit->AqueousLayerPhenolics go aqueousAcidifyAcidify w/ HCl (pH < 2)(Reprotonation)AqueousLayer->AcidifyBackExtractExtract w/ Hexane:MTBE (9:1)Acidify->BackExtractDerivatizeDerivatize (Diazomethane)Form MeO-PCBsBackExtract->DerivatizeGCMSGC-MS AnalysisDerivatize->GCMS

Figure 1: Step-by-step fractionation logic.[1][4] Note the critical pH swing (Partition vs. Acidify) that isolates the hydroxylated metabolites.

Quality Control & Troubleshooting

Solvent Selection Matrix
Solvent SystemRole in ProtocolMechanism
2-Propanol DenaturationDisrupts hydrophobic protein pockets where OH-PCBs bind.[1]
Hexane:MTBE (1:1) Initial ExtractionHigh solvating power for both lipids and polar metabolites.[1]
KOH / 50% EtOH PartitioningEtOH reduces surface tension, preventing stable emulsions (a common failure point in blood LLE).[1]
Hexane:MTBE (9:1) Final ExtractionLower polarity prevents co-extraction of water-soluble impurities during the final step.[1]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Emulsion Formation Insufficient alcohol or vigorous shaking without "resting".[1]Add small amount of ethanol; centrifuge at higher G-force (3000 x g); freeze-thaw the tube.
Low Recovery (<60%) Incomplete protein denaturation.[1]Increase HCl concentration or incubation time during Step I. Ensure pH < 2 before final extraction.
Interfering Peaks Lipid carryover.[1]Ensure the KOH partitioning step is vigorous.[1] Perform a sulfuric acid cleanup on the final extract if necessary.[1]
Incomplete Derivatization Water in the extract or old Diazomethane.[1]Dry extract thoroughly with

.[1] Ensure Diazomethane solution is bright yellow.[1]

References

  • Hovander, L., et al. (2000). "Identification of Hydroxylated PCB Metabolites and Other Phenolic Halogenated Pollutants in Human Blood Plasma."[1] Archives of Environmental Contamination and Toxicology.

  • Centers for Disease Control and Prevention (CDC). "Laboratory Procedure: Polychlorinated Biphenyls (PCBs) and Persistent Pesticides in Serum."[1] National Center for Environmental Health.[1]

  • Marek, R. F., et al. (2013). "Discovery of Hydroxylated Polychlorinated Biphenyls (OH-PCBs) in Sediment from a Lake Michigan Waterway."[1] Environmental Science & Technology.[1]

  • Grimm, F. A., et al. (2013). "Metabolism and metabolites of polychlorinated biphenyls."[1] Critical Reviews in Toxicology.

Application Notes and Protocols for Cell Culture Exposure to 4-Hydroxy-3,5-dichlorobiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Cellular Impact of 4-Hydroxy-3,5-dichlorobiphenyl

This compound is a hydroxylated metabolite of polychlorinated biphenyls (PCBs), a class of persistent organic pollutants that have garnered significant attention due to their widespread environmental presence and potential for adverse health effects.[1] As a metabolite, this compound represents a form of the parent compound that has been processed by the body, and it is this biotransformation that can often lead to increased biological activity and toxicity. Understanding the cellular and molecular responses to this specific compound is of paramount importance for researchers in toxicology, drug development, and environmental health sciences.

This comprehensive guide provides detailed application notes and protocols for investigating the in vitro effects of this compound. We will delve into its mechanisms of action, focusing on oxidative stress, apoptosis, and endocrine disruption, and provide validated, step-by-step methodologies for assessing these cellular endpoints. This document is designed to equip researchers with the necessary tools and knowledge to conduct robust and reproducible studies, ultimately contributing to a deeper understanding of the toxicological profile of this environmentally relevant compound.

Physicochemical Properties and Safety Precautions

A thorough understanding of the physicochemical properties of this compound is crucial for accurate and reproducible experimental design.

PropertyValueSource
Chemical Formula C₁₂H₈Cl₂O[2]
Molecular Weight 239.10 g/mol [2]
Appearance Solid[2]
Melting Point 130.8°C (predicted)[2]
Boiling Point 327.7°C (predicted)[2]
Density 1.350 g/cm³ (predicted)[2]
CAS Number 1137-59-3[2]

Safety and Handling:

This compound and related compounds should be handled with care in a laboratory setting.[3] Always consult the Safety Data Sheet (SDS) for the specific compound being used. General safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and eye protection.[4]

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or aerosols.[5]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Do not ingest.[5]

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as oxidizing agents.[4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[3]

Mechanism of Action: A Multi-pronged Assault on Cellular Homeostasis

This compound exerts its toxic effects through multiple interconnected pathways, primarily revolving around the induction of oxidative stress, the initiation of apoptosis, and the disruption of endocrine signaling.

Induction of Oxidative Stress

A primary mechanism of this compound toxicity is the generation of reactive oxygen species (ROS), leading to a state of oxidative stress. This imbalance between the production of ROS and the cell's antioxidant capacity can cause widespread damage to cellular components, including lipids, proteins, and DNA.[6]

Triggering of Apoptosis

The cellular damage inflicted by oxidative stress can ultimately lead to programmed cell death, or apoptosis. This is a critical cellular process that eliminates damaged or unwanted cells. However, excessive apoptosis can contribute to tissue damage and organ dysfunction.

Endocrine Disruption

Hydroxylated PCBs, including this compound, are recognized as endocrine-disrupting chemicals (EDCs).[7] They can interfere with the body's hormonal systems, potentially leading to developmental, reproductive, and metabolic problems. This interference can occur through various mechanisms, including binding to hormone receptors and altering hormone synthesis.

Key Signaling Pathways

The cellular effects of this compound are mediated by several key signaling pathways. A visual representation of the interplay between these pathways is provided below.

Compound 4-Hydroxy-3,5- dichlorobiphenyl AhR Aryl Hydrocarbon Receptor (AhR) Compound->AhR Activates ROS Reactive Oxygen Species (ROS) Compound->ROS Directly Induces Endocrine Endocrine Disruption Compound->Endocrine Causes AhR->ROS Induces MAPK MAPK Pathway (p38, JNK, ERK) ROS->MAPK Activates NFkB NF-kB Pathway ROS->NFkB Activates Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Causes CellularDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellularDamage Causes Apoptosis Apoptosis MAPK->Apoptosis Promotes NFkB->Apoptosis Modulates Mitochondria->Apoptosis Initiates

Caption: Interconnected signaling pathways affected by this compound.

Experimental Protocols

The following section provides detailed, step-by-step protocols for investigating the cellular effects of this compound.

I. Preparation of this compound Stock Solution

The accurate preparation of the compound stock solution is critical for obtaining reliable and reproducible results. Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions. Therefore, an organic solvent such as dimethyl sulfoxide (DMSO) is recommended for creating a concentrated stock solution.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Safety First: Perform all steps in a chemical fume hood while wearing appropriate PPE.

  • Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance.

  • Dissolution: Transfer the weighed compound to a sterile, amber microcentrifuge tube. Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

Note on Final DMSO Concentration: When diluting the stock solution in cell culture medium for experiments, ensure the final concentration of DMSO does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.[7]

II. Cell Culture and Treatment

The choice of cell line is dependent on the research question. For general toxicity and mechanistic studies, human hepatoma cells (e.g., HepG2) are a relevant model due to the liver's role in xenobiotic metabolism.[8]

Materials:

  • Selected cell line (e.g., HepG2, ATCC® HB-8065™)

  • Complete cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • Cell culture flasks or plates

  • Humidified incubator (37°C, 5% CO₂)

  • This compound stock solution

Protocol:

  • Cell Seeding: Seed the cells in the appropriate culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein or RNA extraction) at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 70-80% confluency).[9]

  • Incubation: Incubate the cells overnight in a humidified incubator to allow for attachment and recovery.

  • Preparation of Treatment Medium: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control medium containing the same final concentration of DMSO as the highest treatment concentration.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the prepared treatment or vehicle control medium.

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours), depending on the specific assay and research question.

III. Assessment of Cell Viability (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]

Materials:

  • Treated and control cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • MTT Addition: At the end of the treatment period, add 10 µL of MTT solution to each well.[10]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the crystals and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

IV. Detection of Intracellular ROS (DCFH-DA Assay)

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for measuring intracellular ROS.[12][13][14]

Materials:

  • Treated and control cells in a 96-well plate or on coverslips

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • Serum-free cell culture medium

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • DCFH-DA Loading: At the end of the treatment period, remove the treatment medium and wash the cells once with warm PBS.

  • Incubation with Probe: Add fresh, serum-free medium containing the DCFH-DA probe (final concentration of 10-25 µM) to each well and incubate for 30-45 minutes at 37°C in the dark.[14]

  • Washing: Remove the DCFH-DA containing medium and wash the cells twice with warm PBS to remove any excess probe.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm).[15] Alternatively, visualize the cells under a fluorescence microscope.

  • Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration and express the results as a fold change relative to the vehicle-treated control.

V. Assessment of Apoptosis (Annexin V/PI Staining)

Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][16][17]

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Harvesting: At the end of the treatment period, harvest the cells (including any floating cells in the medium) by trypsinization.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[1]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI.[1]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

VI. Assessment of Endocrine Disruption

A. Androgen Receptor (AR) Competitive Binding Assay

This assay determines the ability of a test chemical to compete with a radiolabeled androgen for binding to the androgen receptor.[17][18]

Materials:

  • Rat prostate cytosol (source of AR)

  • Radiolabeled androgen (e.g., [³H]-R1881)

  • Test compound (this compound)

  • Assay buffer

  • Scintillation counter

Protocol (Conceptual Overview):

  • Incubation: Incubate the rat prostate cytosol with a fixed concentration of the radiolabeled androgen and varying concentrations of the test compound.

  • Separation: Separate the receptor-bound from the free radioligand.

  • Quantification: Quantify the amount of receptor-bound radioligand using a scintillation counter.

  • Data Analysis: A decrease in the amount of bound radioligand with increasing concentrations of the test compound indicates competitive binding to the AR.

B. Aromatase Activity Assay

This assay measures the inhibition of aromatase (CYP19A1), the enzyme responsible for converting androgens to estrogens.[4][19]

Materials:

  • Human recombinant aromatase or placental microsomes

  • Fluorogenic or radiolabeled substrate

  • Test compound (this compound)

  • Assay buffer

  • Fluorescence plate reader or scintillation counter

Protocol (Conceptual Overview):

  • Incubation: Incubate the aromatase enzyme with its substrate in the presence of varying concentrations of the test compound.

  • Product Measurement: Measure the formation of the product (either fluorescent or radiolabeled) over time.

  • Data Analysis: A decrease in product formation with increasing concentrations of the test compound indicates inhibition of aromatase activity.

Experimental Workflow Overview

The following diagram illustrates a typical experimental workflow for investigating the cellular effects of this compound.

Start Start Prep Prepare 4-OH-3,5-DCB Stock Solution Start->Prep Culture Cell Culture and Seeding Prep->Culture Treat Treat Cells with 4-OH-3,5-DCB Culture->Treat Viability Cell Viability Assay (MTT) Treat->Viability ROS ROS Detection Assay (DCFH-DA) Treat->ROS Apoptosis Apoptosis Assay (Annexin V/PI) Treat->Apoptosis Endocrine Endocrine Disruption Assays Treat->Endocrine Data Data Analysis and Interpretation Viability->Data ROS->Data Apoptosis->Data Endocrine->Data End End Data->End

Caption: A generalized experimental workflow for studying the in vitro effects of this compound.

Conclusion

The protocols and application notes presented in this guide provide a robust framework for investigating the cellular and molecular effects of this compound. By systematically evaluating its impact on cell viability, oxidative stress, apoptosis, and endocrine function, researchers can contribute valuable data to the toxicological profile of this important environmental contaminant. The integration of mechanistic studies, focusing on key signaling pathways, will further enhance our understanding of its mode of action and potential risks to human health. As with any experimental undertaking, careful planning, meticulous execution, and appropriate controls are paramount for generating high-quality, reproducible data.

References

  • Grimm, F. A., Lehmler, H. J., He, X., Robertson, L. W., & Duhart, H. M. (2015). Hydroxylated and Sulfated Metabolites of Commonly Observed Airborne Polychlorinated Biphenyls Display Selective Uptake and Toxicity in N27, SH-SY5Y, and HepG2 Cells. Chemical research in toxicology, 28(8), 1647–1656. [Link]

  • ENCODE Project Consortium. (n.d.). SOP: Propagation of HepG2 (ATCC HB-8065). Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., Scott, A. P., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(21), e1954. [Link]

  • Eruslanov, E., & Kusmartsev, S. (2010). 3.3.4. DCF-DA Assay Protocol. Bio-protocol, 1(1), e1. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Dreiem, A., Gjøsund, K., & Fonnum, F. (2005). Hydroxylated polychlorinated biphenyls increase reactive oxygen species formation and induce cell death in cultured cerebellar granule cells. Toxicology and applied pharmacology, 206(2), 245–253. [Link]

  • Wang, H., & Joseph, J. A. (1999). Quantifying cellular oxidative stress by dichlorofluorescein assay using microplate reader. Free radical biology & medicine, 27(5-6), 612–616. [Link]

  • U.S. Environmental Protection Agency. (2002). Pre-Validation Study Plan and Study Protocol for the Aromatase Assay Using Human, Bovine, and Porcine Placenta, and Human Recombinant Aromatase. [Link]

  • U.S. Environmental Protection Agency. (2002). Protocol for Androgen Receptor Competitive Binding Assay. [Link]

  • Charles River. (n.d.). Endocrine Disruptor Testing. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dichlorobiphenyl. Retrieved from [Link]

  • Rothhammer, V., & Quintana, F. J. (2019). The aryl hydrocarbon receptor: an environmental sensor integrating immune responses in health and disease. Nature reviews. Immunology, 19(3), 184–197. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Birben, E., Sahiner, U. M., Sackesen, C., Erzurum, S., & Kalayci, O. (2012). Oxidative stress and antioxidant defense. The World Allergy Organization journal, 5(1), 9–19. [Link]

  • Liu, G. Y., & Nizet, V. (2009). Color me bad: microbial pigments as virulence factors. Trends in microbiology, 17(9), 406–413. [Link]

  • PubChem. (n.d.). 4,4'-Dichlorobiphenyl. Retrieved from [Link]

  • OZ Biosciences. (n.d.). ROS Assay Kit Protocol. Retrieved from [Link]

  • EURL ECVAM. (n.d.). Rat recombinant androgen receptor binding assay for the detection of compounds with (anti)androgenic potential. Retrieved from [Link]

  • PubChem. (n.d.). 3,3'-Dichlorobiphenyl. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chlorobiphenyl. Retrieved from [Link]

  • PubChem. (n.d.). 3,4'-Dichlorobiphenyl. Retrieved from [Link]

  • JoVE Science Education Database. (2023). ROS Detection in Adherent Cells via DCFH-DA Staining. Retrieved from [Link]

  • PubChem. (n.d.). 2',5'-Dichlorobiphenyl-3-ol. Retrieved from [Link]

  • PubChem. (n.d.). 2,4'-Dichlorobiphenyl. Retrieved from [Link]

  • PubChem. (n.d.). Pcb 180. Retrieved from [Link]

  • PubChem. (n.d.). 3,3'-Dichloro-4,4'-diisocyanato-1,1'-biphenyl. Retrieved from [Link]

Sources

Application Notes and Protocols for the Use of 4-Hydroxy-3,5-dichlorobiphenyl in Neurotoxicity Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Hydroxylated PCB Metabolites in Neurotoxicology

Polychlorinated biphenyls (PCBs) are persistent organic pollutants that, despite being banned for decades, continue to pose a significant threat to environmental and human health. While the neurotoxicity of parent PCB congeners is well-documented, their metabolites, particularly hydroxylated PCBs (OH-PCBs), are of increasing concern.[1][2] These metabolites can form in the body and may possess unique toxicological profiles. 4-Hydroxy-3,5-dichlorobiphenyl is one such metabolite, serving as a critical tool for researchers investigating the specific mechanisms by which PCBs induce neuronal damage. Unlike parent compounds, OH-PCBs can have different targets and potencies, making them essential for dissecting the complex etiology of neurodevelopmental disorders and neurodegenerative diseases linked to environmental exposures.[3][4][5] This guide provides an in-depth exploration of the mechanisms of this compound neurotoxicity and detailed protocols for its application in research settings.

Part 1: Core Mechanistic Pathways of this compound Neurotoxicity

The neurotoxic effects of this compound and related OH-PCBs are multifactorial. Understanding these mechanisms is paramount for designing hypothesis-driven experiments. The primary pathways implicated are the induction of oxidative stress and the disruption of intracellular calcium homeostasis, which are intricately linked and lead to downstream neurodegenerative events.[3][6]

Induction of Oxidative Stress

A prevailing mechanism of PCB neurotoxicity is the generation of reactive oxygen species (ROS) that overwhelm the cell's antioxidant defenses.[3][7] This imbalance leads to oxidative stress, a condition that damages essential biomolecules like lipids, proteins, and DNA.[7] this compound can exacerbate this process, leading to lipid peroxidation, where ROS attack lipids in the cell membrane, generating toxic byproducts like 4-hydroxynonenal (HNE).[8][9] HNE is itself a potent neurotoxin that can induce neuronal apoptosis and mitochondrial dysfunction, creating a destructive feedback loop.[8][9][10]

Disruption of Intracellular Calcium (Ca²⁺) Homeostasis

Calcium is a vital second messenger in neurons, regulating everything from neurotransmitter release to gene expression.[11] PCBs and their metabolites are known to perturb intracellular Ca²⁺ dynamics.[3] They can facilitate the release of Ca²⁺ from internal stores, such as the endoplasmic reticulum, and affect voltage-gated calcium channels.[3][12][13] This disruption of Ca²⁺ homeostasis is a critical upstream event that can trigger a cascade of neurotoxic consequences, including excitotoxicity, mitochondrial damage, and the activation of apoptotic pathways.[6][14]

Alteration of Neurotransmitter Systems

Developmental exposure to specific OH-PCBs has been shown to affect dopaminergic and noradrenergic neurotransmitter systems.[15] This can lead to long-term behavioral and cognitive deficits. The interference with these critical signaling pathways underscores the compound's potential to disrupt normal brain development and function.

The interplay of these mechanisms culminates in neuronal damage and cell death, contributing to the broader neurotoxic profile of PCBs.

cluster_0 Cellular Insult cluster_1 Primary Mechanisms cluster_2 Downstream Consequences cluster_3 Ultimate Cellular Outcome 4_OH_DCBP This compound Exposure Ca_Disruption Disruption of Ca²⁺ Homeostasis 4_OH_DCBP->Ca_Disruption Causes ROS Increased Reactive Oxygen Species (ROS) Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Damages Lipid_Perox Lipid Peroxidation (HNE Formation) ROS->Lipid_Perox Leads to Ca_Disruption->Mito_Dys Overloads Neurotransmitter Altered Neurotransmitter Systems Ca_Disruption->Neurotransmitter Dysregulates Apoptosis Neuronal Apoptosis & Cell Death Mito_Dys->Apoptosis Triggers Lipid_Perox->Apoptosis Promotes Neurotransmitter->Apoptosis Contributes to

Caption: Key mechanistic pathways of this compound neurotoxicity.

Part 2: Experimental Design and Key Considerations

A well-designed study is crucial for obtaining reliable and interpretable data. The choice of model system, concentration, and exposure duration must be carefully justified.

Model System Selection
  • In Vitro Models: Cell lines (e.g., human neuroblastoma SH-SY5Y, rat pheochromocytoma PC12) and primary neuronal cultures are excellent for mechanistic studies and high-throughput screening.[10][16] Primary cultures from different brain regions (e.g., hippocampus, cortex) can provide region-specific insights.[11][17] Astrocytes should also be considered, as they are sensitive targets of PCBs and play a vital role in neuronal health.[5]

  • In Vivo Models: Rodent models (rats, mice) are essential for studying developmental neurotoxicity and long-term behavioral outcomes.[4][15] Zebrafish embryos are increasingly used for their rapid development and transparency, allowing for real-time imaging of neurodevelopmental defects.[12][18] The route of administration in animal models (e.g., oral gavage, polymeric implants) must be chosen to mimic relevant human exposure scenarios and avoid confounding factors like first-pass metabolism.[19]

Dose-Response and Concentration Selection

It is critical to perform dose-response studies to identify the concentrations at which this compound elicits its effects. Concentrations should be environmentally relevant where possible. The table below provides suggested starting ranges based on published literature.

Model SystemCompoundTypical Concentration RangeKey Considerations
Primary Neurons/AstrocytesThis compound100 nM - 25 µMHydroxylated metabolites can be more potent than parent PCBs.[5]
Neuronal Cell Lines (e.g., PC12)This compound1 µM - 50 µMCell lines may be less sensitive than primary cells.
In Vivo Rat (Developmental)OH-PCB Metabolites0.5 - 5 mg/kg body weightRoute of administration (e.g., oral gavage, injection) is a critical variable.[15][19]
In Vivo Zebrafish EmbryoThis compound0.1 µM - 10 µMWaterborne exposure is common; static or renewal systems can be used.

Note: These are starting ranges. The optimal concentrations must be determined empirically for each specific experimental setup and endpoint.

Part 3: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for assessing the core neurotoxic effects of this compound. A general workflow is presented below.

prep Step 1: Model Preparation (Cell Culture / Animal Dosing) expose Step 2: Exposure (4-OH-DCBP & Controls) prep->expose assays Step 3: Perform Battery of Assays expose->assays viability Viability/ Cytotoxicity (MTT, LDH) assays->viability Endpoint 1 ros Oxidative Stress (DCF-DA, TBARS) assays->ros Endpoint 2 calcium Calcium Imaging (Fura-2, Fluo-4) assays->calcium Endpoint 3 analysis Step 4: Data Acquisition & Statistical Analysis viability->analysis ros->analysis calcium->analysis

Caption: General experimental workflow for in vitro neurotoxicity assessment.

Protocol 1: In Vitro Neuronal Cytotoxicity Assessment using MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.

Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • 96-well cell culture plates

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Exposure: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with 0.1% DMSO) and a negative control (untreated cells).

  • Incubate the plate for the desired exposure period (e.g., 24, 48 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage of the vehicle control [(Absorbance of treated sample / Absorbance of vehicle control) x 100].

Protocol 2: Measurement of Intracellular ROS using DCF-DA

Principle: 2',7'-Dichlorofluorescin diacetate (DCF-DA) is a cell-permeable probe that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

  • Neuronal cells seeded in a black, clear-bottom 96-well plate

  • This compound

  • DCF-DA probe (stock in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence plate reader (Excitation/Emission ~485/535 nm)

  • Positive control (e.g., H₂O₂)

Procedure:

  • Cell Seeding and Exposure: Seed and treat cells with this compound as described in Protocol 1 for the desired time (e.g., 6-24 hours).

  • Probe Loading: Remove the treatment medium and wash the cells gently with warm HBSS.

  • Load the cells with 5-10 µM DCF-DA in HBSS for 30-45 minutes at 37°C in the dark.

  • Washing: Remove the DCF-DA solution and wash the cells twice with warm HBSS to remove any extracellular probe.

  • Data Acquisition: Add 100 µL of HBSS to each well. Immediately measure the fluorescence intensity using a plate reader (Ex/Em ~485/535 nm).

  • Analysis: Normalize the fluorescence of treated wells to the vehicle control to determine the fold-change in ROS production. A positive control (e.g., 100 µM H₂O₂) should be included to validate the assay.

Protocol 3: Assessment of Intracellular Calcium Fluctuation

Principle: Fluorescent Ca²⁺ indicators like Fluo-4 AM are cell-permeable esters that, once inside the cell, are cleaved by esterases to become fluorescent and Ca²⁺-sensitive. Their fluorescence intensity increases significantly upon binding to free Ca²⁺.

Materials:

  • Neuronal cells seeded on glass-bottom dishes or black, clear-bottom 96-well plates

  • Fluo-4 AM calcium indicator (stock in DMSO)

  • Pluronic F-127 (to aid dye loading)

  • HBSS with calcium and magnesium (HBSS/Ca/Mg)

  • This compound

  • Fluorescence microscope or plate reader with kinetic reading capability

Procedure:

  • Cell Seeding: Plate cells and allow them to attach and grow for at least 24 hours.

  • Dye Loading: Prepare a loading buffer containing 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS/Ca/Mg.

  • Remove the culture medium, wash once with HBSS/Ca/Mg, and incubate the cells with the loading buffer for 30-60 minutes at 37°C (or room temperature, depending on the cell type) in the dark.

  • Washing: Wash the cells twice with HBSS/Ca/Mg to remove excess dye and allow 15-30 minutes for complete de-esterification of the dye.

  • Baseline Measurement: Acquire a baseline fluorescence reading for 1-2 minutes.

  • Compound Addition: Add this compound at the desired final concentration and immediately begin recording the fluorescence signal kinetically for 5-15 minutes.

  • Analysis: The change in fluorescence (F) is normalized to the initial baseline fluorescence (F₀). Plot the fluorescence ratio (F/F₀) over time to visualize the Ca²⁺ transient. The peak response is used for quantifying the effect.

References

  • Mark, R. J., et al. (1999). 4-hydroxynonenal increases neuronal susceptibility to oxidative stress. Journal of Neuroscience Research. Available at: [Link]

  • Kruman, I., et al. (1997). Evidence that 4-Hydroxynonenal Mediates Oxidative Stress-Induced Neuronal Apoptosis. Journal of Neuroscience. Available at: [Link]

  • Meerts, I. A., et al. (2004). Developmental exposure to 4-hydroxy-2,3,3',4',5-pentachlorobiphenyl (4-OH-CB107): long-term effects on brain development, behavior, and brain stem auditory evoked potentials in rats. Toxicological Sciences. Available at: [Link]

  • Doucet, C., et al. (2019). Effect of 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid (ZL006) administration on NADPH-d histochemistry in the paraventricular nucleus. ResearchGate. Available at: [Link]

  • Wayman, W. N., et al. (2017). Detection of 3,3′-Dichlorobiphenyl in Human Maternal Plasma and Its Effects on Axonal and Dendritic Growth in Primary Rat Neurons. Environmental Health Perspectives. Available at: [Link]

  • Faria, M., et al. (2022). Neurotoxicity Assessment of Four Different Pesticides Using In Vitro Enzymatic Inhibition Assays. MDPI. Available at: [Link]

  • Faroon, O., et al. (2012). Neurotoxicity of Polychlorinated Biphenyls and Related Organohalogens. Journal of Toxicology and Environmental Health, Part B. Available at: [Link]

  • Salazar, K. D., et al. (2011). The toxicity of the N-hydroxy and 6-hydroxy metabolites of 3,4-dichloropropionanilide does not depend on calcium release-activated calcium channel inhibition. Toxicology and Applied Pharmacology. Available at: [Link]

  • Pessah, I. N., et al. (2019). Use of a Polymeric Implant System to Assess the Neurotoxicity of Subacute Exposure to 2,2',5,5'-Tetrachlorobiphenyl-4-ol, a Human Metabolite of PCB 52, in Male Adolescent Rats. Toxicological Sciences. Available at: [Link]

  • Atterwill, C. K. (1989). In vitro techniques for the assessment of neurotoxicity. Archives of Toxicology. Available at: [Link] (Note: This is a representative citation for the general field).

  • Bako, E., et al. (2024). A Scoping Review of Neurotoxic and Behavioral Outcomes Following Polychlorinated Biphenyl (PCB) Exposure in Post-Weaned Rodents. MDPI. Available at: [Link]

  • Kruman, I., et al. (1997). Evidence that 4-hydroxynonenal mediates oxidative stress-induced neuronal apoptosis. The Journal of Neuroscience. Available at: [Link]

  • Benaim, G., & Garcia, C. R. (2011). Disruption of Intracellular Calcium Homeostasis as a Therapeutic Target Against Trypanosoma cruzi. Frontiers in Bioscience. Available at: [Link]

  • Zheng, W., et al. (2023). Parishin C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway. MDPI. Available at: [Link]

  • Ullah, I., et al. (2023). Phytochemicals Targeting BDNF Signaling for Treating Neurological Disorders. MDPI. Available at: [Link]

  • Cobo, I., et al. (2010). Developmental exposure to polychlorinated biphenyls 52, 138 or 180 affects differentially learning or motor coordination in adult rats. Mechanisms involved. Neuroscience. Available at: [Link]

  • Wu, Y., et al. (2023). Interactions of Polychlorinated Biphenyls and Their Metabolites with the Brain and Liver Transcriptome of Female Mice. Environmental Science & Technology. Available at: [Link]

  • Rios, J. C., et al. (2021). Developmental Toxicity Study of DL-4-Hydroxy-4-Phenylhexanamide (DL-HEPB) in Rats. MDPI. Available at: [Link]

  • He, L., et al. (2008). Effects of disrupting calcium homeostasis on neuronal maturation: early inhibition and later recovery. Brain Research. Available at: [Link]

  • Ferreira, M. P., et al. (2024). From In Vitro Cytotoxicity to In Vivo Zebrafish Assays: A Study on 3,3-Dichloro β-, γ- and δ-Lactams and Their Biological Activity Profiles. ResearchGate. Available at: [Link]

  • Kim, K. T., et al. (2022). Mechanism of action and neurotoxic effects of chronic exposure to bisphenol F in adult zebrafish. Science of The Total Environment. Available at: [Link]

  • de la Fuente Revenga, M., et al. (2021). The effects of psychedelics on neuronal physiology. Cell Reports. Available at: [Link]

  • Bianco, J. C., et al. (2009). Marked Disturbance of Calcium Homeostasis in Mice With Targeted Disruption of the Trpv6 Calcium Channel Gene. The Journal of Bone and Mineral Research. Available at: [Link]

  • Mitra, S., et al. (2023). Structure–Activity Relationship of Lower Chlorinated Biphenyls and Their Human-Relevant Metabolites for Astrocyte Toxicity. Toxicological Sciences. Available at: [Link]

  • Wu, Y., et al. (2023). Interactions of Polychlorinated Biphenyls and Their Metabolites with the Brain and Liver Transcriptome of Female Mice. ResearchGate. Available at: [Link]

  • Polak, S., et al. (2023). Dataset of in vitro measured chemicals neurotoxicity. Data in Brief. Available at: [Link]

  • Benaim, G., et al. (2020). Disruption of Intracellular Calcium Homeostasis as a Therapeutic Target Against Trypanosoma cruzi. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

  • Mitra, S., et al. (2022). Assessment of Polychlorinated Biphenyls and Their Hydroxylated Metabolites in Postmortem Human Brain Samples: Age and Brain Region Differences. Environmental Health Perspectives. Available at: [Link]

  • Iqubal, A., et al. (2019). Developmental neurotoxicity of the organophosphorus insecticide chlorpyrifos: from clinical findings to preclinical models and potential mechanisms. Journal of Toxicology. Available at: [Link]

  • de Oliveira, G. L., et al. (2018). Is Oxidative Stress in Mice Brain Regions Diminished by 2-[(2,6-Dichlorobenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile?. Oxidative Medicine and Cellular Longevity. Available at: [Link]

  • Aschner, M., et al. (2023). A Perspective on In Vitro Developmental Neurotoxicity Test Assay Results: An Expert Panel Review. CORE Scholar. Available at: [Link]

Sources

Application Note: 4-Hydroxy-3,5-dichlorobiphenyl in Endocrine Disruptor Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Basis[1][2]

4-Hydroxy-3,5-dichlorobiphenyl (4-OH-3,5-diCBP) is a critical monohydroxylated metabolite of lower-chlorinated polychlorinated biphenyls (PCBs). In the field of endocrine disruption, this molecule serves as a textbook example of molecular mimicry .

Its significance lies in its structural homology to Thyroxine (T4) . The 3,5-dichloro-4-hydroxyphenyl ring of the metabolite sterically and electronically mimics the 3,5-diiodo-4-hydroxyphenyl ring of T4. This allows 4-OH-3,5-diCBP to bind with high affinity to Transthyretin (TTR) , a major thyroid hormone transport protein, often displacing the natural hormone and leading to reduced circulating T4 levels (hypothyroidism) and increased bioaccumulation of the toxic metabolite.

Mechanistic Pathway

The following diagram illustrates the cascade from PCB exposure to endocrine disruption via TTR interference.

G PCB Parent PCB (Low Chlorination) CYP CYP450 Metabolism (Liver) PCB->CYP Oxidation Metabolite 4-OH-3,5-diCBP (Active Metabolite) CYP->Metabolite Hydroxylation TTR Transthyretin (TTR) Binding Pocket Metabolite->TTR High Affinity Binding (Mimicry) Displacement T4 Displacement (Loss of Transport) TTR->Displacement Competitive Inhibition Outcome Hypothyroidism & Neurotoxicity Risk Displacement->Outcome Systemic Effect

Figure 1: Mechanistic pathway of 4-OH-3,5-diCBP induced thyroid disruption. The metabolite competitively displaces T4 from TTR, altering hormone homeostasis.

Application 1: TTR Competitive Binding Assay (Fluorescence Displacement)

This is the primary assay for 4-OH-3,5-diCBP. Unlike receptor assays, this measures transport protein interference. We utilize a Fluorescein-T4 (FITC-T4) probe, which is quenched when bound to TTR and fluoresces upon displacement, or alternatively, the ANS displacement method (cheaper, robust).

Method Selection: The ANS (8-anilino-1-naphthalenesulfonic acid) method is detailed below as it is high-throughput compatible and requires standard fluorometry.

Materials
  • Protein: Purified Human Transthyretin (Sigma or recombinant).

  • Probe: 1,8-ANS (creates fluorescence when bound to TTR; fluorescence decreases when displaced by 4-OH-3,5-diCBP).

  • Test Compound: this compound (purity >98%).

  • Reference Standard: L-Thyroxine (T4).[1]

  • Buffer: 0.1 M Tris-HCl, 0.1 M NaCl, 1 mM EDTA, pH 8.0.

Protocol Steps
  • Stock Preparation:

    • Dissolve 4-OH-3,5-diCBP in DMSO to 10 mM.

    • Critical: Avoid multiple freeze-thaw cycles; aliquots are mandatory due to potential precipitation.

  • Assay Mix Preparation (Per Well in 96-well Black Plate):

    • TTR Solution: Dilute TTR to a final concentration of 300 nM in Tris buffer.

    • ANS Probe: Add ANS to a final concentration of 5 µM.

    • Note: Incubate TTR and ANS for 15 minutes at Room Temperature (RT) to establish baseline binding (High Fluorescence).

  • Dosing:

    • Add 4-OH-3,5-diCBP in a dose-response series (e.g., 0.1 nM to 10 µM).

    • Include a Solvent Control (DMSO only, <0.5% final volume) and Positive Control (Unlabeled T4).

  • Incubation:

    • Incubate for 20 minutes at RT in the dark.

  • Measurement:

    • Read Fluorescence: Excitation 360 nm / Emission 460 nm.

Data Analysis & Expected Results

Calculate the percent binding relative to the DMSO control.



CompoundIC50 (Approximate)Relative Potency (T4 = 1)Interpretation
T4 (Reference) 50 - 100 nM1.0Natural Ligand
4-OH-3,5-diCBP 10 - 30 nM 3.0 - 5.0 Super-binder
PCB 153 (Parent)> 10 µM< 0.01Non-binder

Insight: 4-OH-3,5-diCBP typically exhibits a higher binding affinity than T4 itself, confirming its potency as a TTR binder.

Application 2: Thyroid Receptor (TR) Reporter Gene Assay[5]

While TTR binding is the dominant mechanism, verifying agonist/antagonist activity at the nuclear receptor level is required for a complete EDSP (Endocrine Disruptor Screening Program) profile.

Experimental System
  • Cell Line: GH3 (Rat pituitary) or CHO cells stably transfected with human TR

    
     and a luciferase reporter (TRE-Luc).
    
  • Assay Type: Luciferase Transactivation.

Protocol Steps
  • Cell Seeding:

    • Seed 20,000 cells/well in 96-well white tissue culture plates using charcoal-stripped FBS media (to remove endogenous hormones).

    • Incubate 24 hours for attachment.[2]

  • Agonist Mode (Testing for activation):

    • Treat cells with 4-OH-3,5-diCBP (1 pM - 10 µM).

    • Positive Control: T3 (Triiodothyronine) at 1 nM.

  • Antagonist Mode (Testing for inhibition):

    • Co-treat cells with 0.5 nM T3 (inducing ~EC50 response) AND increasing doses of 4-OH-3,5-diCBP.

  • Lysis & Detection:

    • After 24h incubation, lyse cells and add Luciferin substrate.

    • Measure Luminescence (RLU).

Expected Results
  • Agonism: 4-OH-3,5-diCBP usually shows weak to no agonistic activity compared to T3.

  • Antagonism: It may show partial antagonism at high concentrations (>1 µM), but cytotoxicity must be ruled out using an MTT or CellTiter-Glo assay in parallel.

Critical Handling & Safety

Lipophilicity & Adsorption
  • Problem: Hydroxylated PCBs are highly lipophilic (

    
    ). They stick to standard polypropylene tips and polystyrene reservoirs.
    
  • Solution: Use glass-coated plates or low-retention plastics for all serial dilutions. Pre-saturate tips by pipetting the solution up and down 3 times before dispensing.

Purity Verification
  • Commercial standards of 4-OH-3,5-diCBP can degrade into quinones if exposed to light/air for extended periods.

  • QC Step: Verify stock purity via HPLC-UV or GC-MS prior to assay. The presence of oxidation products can cause false-positive cytotoxicity.

References

  • Brouwer, A., et al. (1998). "Interactions of persistent environmental organohalogens with the thyroid hormone system: mechanisms and possible consequences for animal and human health."[3][4] Toxicology and Industrial Health.

  • U.S. EPA Endocrine Disruptor Screening Program (EDSP). "Tier 1 Screening Assays for the Endocrine Disruptor Screening Program." EPA.gov.

  • BioDetection Systems (BDS). "TTR-Binding Assay Specifications." BioDetection Systems Application Notes.

  • Grimm, F.A., et al. (2013). "High-throughput screening for environmental chemicals that bind to transthyretin." Toxicological Sciences.

  • Letcher, R.J., et al. (2000). "Biotransformation and toxicokinetics of polychlorinated biphenyls in ringed seals and polar bears." Environmental Science & Technology.[3] (Establishes the metabolic origin of 4-OH-3,5-diCBP).

Sources

Application Note: Ultra-Trace Determination of 4-Hydroxy-3,5-dichlorobiphenyl in Environmental Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The analysis of hydroxylated polychlorinated biphenyls (OH-PCBs), such as 4-Hydroxy-3,5-dichlorobiphenyl (4-OH-3,5-diCB) , represents a significant analytical challenge compared to their parent PCB congeners. While parent PCBs are lipophilic and neutral, 4-OH-3,5-diCB possesses a phenolic hydroxyl group, imparting acidity (pKa ~7.2) and increased polarity.

This application note details a bi-modal analytical strategy . We prioritize GC-MS/MS via methylation for maximum sensitivity and matrix elimination in complex sediments, while acknowledging LC-MS/MS for rapid aqueous screening.

The Metabolite Paradox: Researchers often fail to detect OH-PCBs because they apply standard PCB cleanup protocols (e.g., acid silica) which destroy or irreversibly bind the phenolic metabolites. This guide utilizes Acid-Base Partitioning (ABP) as the core mechanism to isolate 4-OH-3,5-diCB from neutral interferences.

Chemical Logic & Sample Preparation

The Critical Separation Mechanism: Acid-Base Partitioning

The fundamental principle of this protocol is the pH-dependent ionization of the phenolic group.

  • High pH (>12): 4-OH-3,5-diCB exists as a phenolate anion (water-soluble).

  • Low pH (<2): 4-OH-3,5-diCB exists as a neutral phenol (organic-soluble).

By toggling the pH, we can "switch" the analyte between phases, effectively washing away neutral lipids and parent PCBs before the final extraction.

Workflow Diagram (Graphviz)

G Sample Environmental Sample (Sediment/Biota) Extract Soxhlet Extraction (DCM:Hexane 1:1) Sample->Extract KOH Alkaline Partitioning (Add 0.5M KOH in 50% EtOH) Extract->KOH PhaseSep1 Phase Separation KOH->PhaseSep1 OrgPhase Organic Phase (Discard or Analyze for Parent PCBs) PhaseSep1->OrgPhase Neutral Lipids/PCBs AqPhase Aqueous/Ethanolic Phase (Contains Phenolate Ions) PhaseSep1->AqPhase OH-PCBs (Ionized) Acidify Acidification (Add HCl to pH < 2) AqPhase->Acidify BackExt Back-Extraction (Hexane:MTBE 9:1) Acidify->BackExt OH-PCBs (Neutral) Deriv Derivatization (Diazomethane or TMS-Diazomethane) BackExt->Deriv Clean Final Cleanup (Acid Silica Gel) Deriv->Clean GCMS GC-MS/MS Analysis (EI or NCI Mode) Clean->GCMS

Caption: Figure 1: Acid-Base Partitioning workflow for the selective isolation of phenolic PCB metabolites from complex neutral matrices.

Detailed Protocols

Protocol A: Extraction & Fractionation (Sediment/Biota)

Reagents:

  • Extraction Solvent: Dichloromethane (DCM):Hexane (1:1).

  • Partitioning Solvent: 0.5 M Potassium Hydroxide (KOH) in 50% Ethanol/Water.[1]

  • Internal Standard (Surrogate):

    
    C
    
    
    
    -4-OH-PCB 187
    (or structurally similar
    
    
    C-OH-PCB). Note: Exact isotope match for di-chloro is rare; use a tetra- or penta- surrogate and correct for response factors.

Step-by-Step:

  • Spiking: Weigh 5-10 g of dried sediment. Spike with 5 ng of Surrogate Standard.

  • Soxhlet Extraction: Extract for 16 hours with 250 mL DCM:Hexane (1:1).

  • Evaporation: Concentrate extract to ~2 mL using a rotary evaporator.

  • Alkaline Partitioning (Crucial Step):

    • Transfer extract to a separatory funnel.

    • Add 10 mL of 0.5 M KOH (50% EtOH) . Shake vigorously for 2 mins.

    • Allow layers to separate.

    • Top Layer (Organic): Contains neutral PCBs. Isolate if parent PCB data is required.

    • Bottom Layer (Aqueous/Ethanolic): Contains 4-OH-3,5-diCB . Collect this.

    • Repeat: Wash the organic layer with another 5 mL KOH solution and combine with the first aqueous fraction.

  • Acidification:

    • Cool the aqueous fraction in an ice bath.

    • Slowly add 6 M HCl dropwise until pH < 2 (verify with pH paper). Caution: Exothermic.

  • Back-Extraction:

    • Extract the acidified aqueous phase with 3 x 5 mL of Hexane:MTBE (9:1) .

    • Combine organic extracts and dry over anhydrous Na₂SO₄.

Protocol B: Derivatization (Methylation)

Direct analysis of OH-PCBs by GC is poor due to peak tailing. We convert the phenol to a methoxy ether (MeO-PCB).

Method: Diazomethane (or TMS-Diazomethane). Why: Methylation creates stable ethers (MeO-PCBs) that withstand acid silica cleanup, unlike silyl derivatives (TMS-PCBs) which hydrolyze easily.

  • Reconstitution: Evaporate the back-extracted sample to near dryness under N₂. Redissolve in 200 µL Diethyl Ether.

  • Reaction: Add 200 µL of ethereal diazomethane (generated freshly or using TMS-Diazomethane with methanol).

    • Observation: Yellow color should persist, indicating excess reagent.

  • Incubation: Let stand at room temperature for 30 minutes.

  • Quench: Evaporate to dryness under N₂ (removes excess diazomethane).

  • Final Solvent: Redissolve in Nonane or Isooctane for GC injection.

Instrumental Analysis (GC-MS/MS)[2][3][4]

System: Agilent 7890/7000D Triple Quadrupole (or equivalent). Column: DB-5ms UI (30m x 0.25mm x 0.25µm).

Chromatographic Conditions
  • Inlet: Splitless, 280°C.

  • Carrier Gas: Helium, 1.2 mL/min (constant flow).

  • Oven Program:

    • 90°C (hold 1 min)

    • 20°C/min to 160°C

    • 5°C/min to 280°C (hold 5 min)

    • Note: 4-OH-3,5-diCB (as MeO-derivative) elutes early compared to legacy higher-chlorinated PCBs.

Mass Spectrometry Parameters (MRM Mode)

The target analyte is measured as 4-Methoxy-3,5-dichlorobiphenyl (MeO-3,5-diCB) .

  • Molecular Weight (MeO-diCB): ~252 u.

  • Ionization: Electron Impact (EI, 70eV).

Table 1: MRM Transitions for MeO-3,5-diCB

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Logic
MeO-3,5-diCB (Quant) 252.0 (M+)237.015Loss of Methyl (-CH3)
MeO-3,5-diCB (Qual) 252.0 (M+)152.030Ring Cleavage/Loss of Cl
MeO-3,5-diCB (Qual) 254.0 (M+2)239.015Isotope Confirmation

Note: Precursor ions must be verified by running a full scan of the derivatized standard, as fragmentation patterns can shift slightly based on source temperature.

Quality Assurance & Self-Validation

To ensure Trustworthiness and Link Integrity , every batch must include:

  • Procedural Blank: Run the full extraction (DCM -> KOH -> HCl -> Hexane) without sediment. Requirement: < 5% of LOQ.[2][3][4]

  • Matrix Spike Recovery: Spike a clean sediment sample with native 4-OH-3,5-diCB standard prior to extraction.

    • Acceptance Criteria: 70–120% recovery.

    • Failure Mode: Low recovery usually indicates inefficient back-extraction (pH not low enough) or loss during evaporation (analyte is semi-volatile).

  • Fractionation Check: Spike a neutral PCB (e.g., PCB 153) and an OH-PCB into the KOH step. Analyze both phases.

    • Pass: PCB 153 is in organic; OH-PCB is in aqueous.

References

  • Ueno, D. et al. (2007). Detection of Hydroxylated Polychlorinated Biphenyls (OH-PCBs) in the Abiotic Environment: Surface Water and Precipitation from Ontario, Canada.[5] Environmental Science & Technology.

    • Context: Establishes the presence of OH-PCBs in abiotic m
  • Teuten, E. L. et al. (2009). Transport and release of chemicals from plastics to the environment and to wildlife. Philosophical Transactions of the Royal Society B.

    • Context: Discusses sorption coefficients relevant to phenolic metabolites in sediment.
  • US EPA Method 1668C. Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.

    • Context: The foundational method for PCB extraction, upon which the OH-PCB modific
  • Grimm, F. A. et al. (2015). Metabolism and metabolites of polychlorinated biphenyls. Critical Reviews in Toxicology.

    • Context: authoritative review on the formation and structure of PCB metabolites like 4-OH-3,5-diCB.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Hydroxy-3,5-dichlorobiphenyl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Hydroxy-3,5-dichlorobiphenyl. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction yields, improve purity, and ensure reproducibility. Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Section 1: Overview of Common Synthetic Strategies

The construction of the biaryl scaffold in this compound is the critical transformation. While several methods exist for forming C-C bonds between aryl rings, two prevalent strategies are the Suzuki-Miyaura cross-coupling and the Gomberg-Bachmann reaction. Understanding the fundamentals of each is key to troubleshooting.

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful and versatile method for forming biaryl bonds. It typically involves the coupling of an aryl halide or triflate with an arylboronic acid or ester in the presence of a base.[1][2] The reaction is known for its high functional group tolerance and generally good yields.

  • Gomberg-Bachmann Reaction: This reaction involves the base-promoted radical coupling of an aryl diazonium salt with an arene.[3][4] While it offers a direct route, it can be prone to side reactions and often results in lower yields compared to modern cross-coupling methods.[5]

Synthesis_Overview cluster_suzuki Suzuki-Miyaura Pathway cluster_gomberg Gomberg-Bachmann Pathway S_Start Aryl Halide (e.g., 1,4-dihalo-2,6-dichlorobenzene) S_React Pd Catalyst + Base (e.g., Pd(PPh3)4 + Na2CO3) S_Start->S_React S_Couple Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) S_Couple->S_React S_Intermediate Protected Biphenyl Intermediate S_React->S_Intermediate S_End Deprotection Step (e.g., BBr3) S_Intermediate->S_End S_Product This compound S_End->S_Product G_Start Aniline Derivative (e.g., 3,5-dichloroaniline) G_Diazotization Diazotization (NaNO2, HCl) G_Start->G_Diazotization G_Diazonium Aryl Diazonium Salt G_Diazotization->G_Diazonium G_React Base-Promoted Radical Coupling G_Diazonium->G_React G_Arene Arene Coupling Partner (Phenol) G_Arene->G_React G_Product This compound G_React->G_Product

Caption: High-level comparison of Suzuki-Miyaura and Gomberg-Bachmann workflows.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Suzuki-Miyaura or Gomberg-Bachmann, is generally recommended for higher yield and purity?

A1: For laboratory-scale synthesis requiring high purity and predictable yields, the Suzuki-Miyaura cross-coupling is unequivocally the superior choice. Its mechanism is well-understood, the catalyst systems are highly tunable, and it avoids the highly reactive and often unstable diazonium salt intermediates characteristic of the Gomberg-Bachmann reaction. The Gomberg-Bachmann reaction often suffers from side reactions, including homocoupling and reactions with the solvent, which complicates purification and typically leads to lower yields.[5]

Q2: What is a realistic target yield for the synthesis of this compound?

A2: With an optimized Suzuki-Miyaura protocol, yields for the cross-coupling step can realistically be in the range of 75-95%.[6] Subsequent deprotection steps, if necessary (e.g., cleaving a methoxy ether), are typically high-yielding as well. In contrast, yields for the Gomberg-Bachmann reaction are often below 40% and can be highly variable.[5]

Q3: What are the most critical parameters to control in a Suzuki-Miyaura reaction for this synthesis?

A3: The three most critical parameters are:

  • Catalyst Integrity: The palladium catalyst, particularly Pd(0) species like Pd(PPh₃)₄, is sensitive to oxygen. Ensuring an inert atmosphere (Nitrogen or Argon) throughout the setup and reaction is paramount.

  • Base Selection and Quality: The base is not just a proton scavenger; it is essential for activating the boronic acid to facilitate transmetalation.[1] Anhydrous, finely powdered bases like sodium or potassium carbonate are often preferred. The choice of base can significantly impact yield.

  • Solvent Purity and Degassing: Solvents must be dry and thoroughly degassed to remove dissolved oxygen, which can oxidize the catalyst and lead to side reactions. A common solvent system is a mixture like dioxane/water or toluene/ethanol/water.

Q4: Which analytical techniques are essential for monitoring reaction progress and final product purity?

A4: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion and is invaluable for assessing the purity of the final product by revealing the presence of closely related impurities.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and confirming the mass of the desired product.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural confirmation of the final product.[10]

Section 3: Troubleshooting Guide

This section addresses specific problems encountered during synthesis.

Problem: Low or No Product Yield

This is the most common issue. A systematic diagnosis is key to identifying the root cause.

Low_Yield_Troubleshooting cluster_reagents Reagent Issues cluster_catalyst Catalyst Issues Start Low / No Yield Observed Check_Reagents Verify Reagent Quality & Stoichiometry Start->Check_Reagents Check_Catalyst Assess Catalyst Activity Start->Check_Catalyst Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Check_Analysis Confirm Analytical Method Start->Check_Analysis Reagent_Impure Impure Starting Materials? Check_Reagents->Reagent_Impure Reagent_Degraded Degraded Boronic Acid? Check_Reagents->Reagent_Degraded Reagent_Base Base Inactive/Wet? Check_Reagents->Reagent_Base Cat_Oxidized Catalyst Oxidized? (Poor Inert Atmosphere) Check_Catalyst->Cat_Oxidized Cat_Poisoned Catalyst Poisoned? (Sulfur/other impurities) Check_Catalyst->Cat_Poisoned Sol_Reagents Solution: Re-purify starting materials. Use fresh boronic acid. Dry base under vacuum. Reagent_Impure->Sol_Reagents Reagent_Degraded->Sol_Reagents Reagent_Base->Sol_Reagents Sol_Catalyst Solution: Improve degassing. Use fresh, high-purity catalyst. Pre-form active catalyst. Cat_Oxidized->Sol_Catalyst Cat_Poisoned->Sol_Catalyst Purification_Workflow Start Crude Product (Dark Oil/Solid) Workup Aqueous Workup (Wash with Brine) Start->Workup Solvent_Removal Solvent Removal (Rotary Evaporation) Workup->Solvent_Removal Is_Solid Is material solid? Solvent_Removal->Is_Solid Chromatography Silica Gel Column Chromatography Is_Solid->Chromatography No / Impure Recrystallize Recrystallization (e.g., from Methanol/Water) Is_Solid->Recrystallize Yes Combine_Fractions Combine Pure Fractions & Evaporate Chromatography->Combine_Fractions Combine_Fractions->Recrystallize Final_Product Pure Crystalline Product Recrystallize->Final_Product

Sources

Technical Support Center: 4-Hydroxy-3,5-dichlorobiphenyl Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Domain: Analytical Chemistry / Toxicology / Metabolite Profiling System Status: Operational Ticket Handling: Senior Application Scientist Level

Introduction: The "Phenolic" Challenge

Welcome to the technical support hub for 4-Hydroxy-3,5-dichlorobiphenyl (4-OH-3,5-PCB) .

As a researcher, you likely know this molecule is a primary metabolite of lower-chlorinated PCBs (like PCB 11) and a distinct endocrine disruptor. However, analyzing it presents a specific set of chemical contradictions: it is lipophilic enough to bioaccumulate, yet its phenolic hydroxyl group makes it too polar and active for standard non-polar GC columns.

The Golden Rule of this Analyte: You cannot analyze trace levels of 4-OH-3,5-PCB without successfully blocking the hydroxyl (-OH) group.

This guide addresses the three critical failure points: Phase Partitioning (Loss), Derivatization (Inefficiency), and Instrumentation (Sensitivity).

Module 1: Sample Preparation & Extraction

Common Ticket: "I have high background noise and low recovery."

Diagnosis: The issue often lies in the cleanup strategy. Unlike neutral PCBs, hydroxylated metabolites (OH-PCBs) are amphiphilic. If you use a standard sulfuric acid cleanup before separating the OH-PCBs, you will destroy or sulfonate the phenolic ring, resulting in 0% recovery.

The Solution: KOH Partitioning You must separate OH-PCBs from neutral PCBs (and lipids) using their pKa (~9.5).

Validated Workflow (The "Partitioning" Protocol)
  • Extraction: Extract tissue/plasma with Hexane:MTBE (1:1).

  • Partitioning (The Critical Step):

    • Add 0.5 M Potassium Hydroxide (KOH) in 50% ethanol to the organic extract.

    • Shake vigorously.

    • Mechanism:[1][2] The OH-PCB becomes a phenolate ion (

      
      ) and migrates to the aqueous/alkaline phase . Neutral PCBs and lipids stay in the organic phase .
      
  • Separation: Discard the organic phase (or save for neutral PCB analysis).

  • Back-Extraction:

    • Acidify the aqueous phase with H₂SO₄ or HCl (pH < 2).

    • Mechanism:[1][2] The phenolate is protonated back to the phenol (

      
      ).
      
    • Extract with Hexane/MTBE. The OH-PCB returns to the organic layer.

Visual Logic: The Partitioning Decision Tree

PartitioningLogic Start Crude Extract (Neutrals + OH-PCBs + Lipids) AddKOH Add 0.5M KOH (Alkaline Partitioning) Start->AddKOH PhaseSep Phase Separation AddKOH->PhaseSep OrgPhase Organic Phase (Neutral PCBs + Lipids) PhaseSep->OrgPhase Neutrals stay AqPhase Aqueous Phase (Phenolate Ions Ar-O-) PhaseSep->AqPhase OH-PCBs migrate Action1 Discard or Analyze for Parent PCBs OrgPhase->Action1 Acidify Acidify (pH < 2) (Protonation to Ar-OH) AqPhase->Acidify BackExt Back-Extract w/ Hexane Acidify->BackExt Final Clean OH-PCB Extract (Ready for Derivatization) BackExt->Final

Caption: KOH partitioning separates phenolic metabolites from neutral lipids/PCBs based on pH-dependent ionization.

Module 2: Derivatization

Common Ticket: "My peaks are tailing or disappearing over time."

Diagnosis: The hydroxyl group is interacting with active sites (silanols) in the GC liner and column. You are likely experiencing incomplete derivatization or hydrolysis of the derivative due to moisture.

The Solution: Silylation vs. Methylation While methylation (using Diazomethane or TMS-Diazomethane) creates very stable anisole derivatives, Silylation (TMS) is the standard for most labs due to safety and speed, provided moisture is controlled.

Protocol: Silylation with BSTFA

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.

  • Dryness is Absolute: Evaporate your extract to complete dryness under Nitrogen. Any trace water will hydrolyze the reagent.

  • Reaction: Add 50 µL BSTFA + 1% TMCS.

  • Incubation: Heat at 60°C for 30 minutes . (Room temperature is often insufficient for sterically hindered phenols).

  • Injection: Inject directly or dilute with anhydrous toluene.

Troubleshooting Table: Derivatization Failures

SymptomProbable CauseCorrective Action
Peak Tailing Active -OH groups present (Incomplete reaction).Check reagent expiration. Increase reaction time/temp (e.g., 70°C).
New Peak at lower RT Hydrolysis of TMS derivative back to phenol.Moisture in vial/solvent. Use fresh anhydrous solvents.
"Ghost" Peaks Septum bleed or reagent contamination.Use low-bleed septa; bake out injection port.
Low Response Adsorption in liner.Change liner to deactivated splitless liner with glass wool.

Module 3: Instrumental Analysis (GC-MS)

Common Ticket: "I can't see the peak at relevant concentrations."

Diagnosis: You are likely running in Full Scan mode or monitoring the wrong ions. 4-OH-3,5-PCB derivatives require Selected Ion Monitoring (SIM) for trace analysis.

The Solution: SIM Parameters You must monitor the specific mass-to-charge (m/z) ratios for the derivative.

Target: 4-OH-3,5-Dichlorobiphenyl-TMS Derivative
  • Formula: C₁₅H₁₆Cl₂OSi

  • Molecular Weight: ~311.2 g/mol

SIM Table: Diagnostic Ions (EI Source, 70 eV)

Ion Typem/z (Target)Relative AbundanceOrigin/Fragment
Quantifier 310.0 100%Molecular Ion (

) for

isotope
Qualifier 1 312.0 ~65%Molecular Ion (

) for

Qualifier 2 295.0 ~80-90%Loss of Methyl group (

) from TMS
Qualifier 3 297.0 ~55%Isotope of

Note: If using Methylation (Anisole derivative), the M+ would be ~252/254.

Chromatographic Setup
  • Column: 5% Phenyl Polysilphenylene-siloxane (e.g., DB-5MS, TG-5SilMS).

    • Why: The slight polarity helps separate the chlorobiphenyl skeleton.

  • Carrier Gas: Helium @ 1.0 - 1.2 mL/min (Constant Flow).

  • Inlet: Splitless mode (purge on at 1.0 min). 260°C.

  • Transfer Line: 280°C.

Visual Logic: The Fragmentation Pathway

Fragmentation Parent TMS Derivative (M+ m/z 310) Frag1 [M-CH3]+ (m/z 295) Parent->Frag1 -15 Da (Methyl loss from Si) Frag2 [M-Cl]+ (m/z 275) Parent->Frag2 -35 Da (Rare in phenols, but possible)

Caption: Primary fragmentation pathway for TMS-derivatized 4-OH-3,5-PCB in Electron Impact (EI) ionization.

References & Authority

  • U.S. EPA Method 1668C. "Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS." United States Environmental Protection Agency.[3]

    • Context: Establishes the baseline for extraction and cleanup of PCB congeners, providing the framework for separating lipids.

  • Hovander, L., et al. (2000). "Identification of Hydroxylated PCB Metabolites and Other Phenolic Halogenated Pollutants in Human Blood Plasma." Archives of Environmental Contamination and Toxicology.

    • Context: The authoritative paper on the KOH partitioning method to separate OH-PCBs from neutral PCBs.

  • Grimm, F. A., et al. (2013). "Metabolism of PCB 11 (3,3'-dichlorobiphenyl) in rats." Chemical Research in Toxicology.

    • Context: Specifically identifies 4-OH-3,5-PCB as a major metabolite and discusses derivatization challenges.

  • Agilent Technologies. "GC/MS Analysis of PCBs and Organochlorine Pesticides." Application Notes.

    • Context: Technical parameters for DB-5MS column performance and silylation troubleshooting.

Sources

Technical Support Center: Purification of 4-Hydroxy-3,5-dichlorobiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 4-Hydroxy-3,5-dichlorobiphenyl. It addresses common challenges and provides practical, field-proven solutions to ensure the highest purity of the final compound.

I. Introduction to Purification Strategies

This compound is a polychlorinated biphenyl (PCB) derivative, and like many synthetic organic compounds, its purification is critical to ensure the validity of experimental results and the safety of subsequent applications. The choice of purification technique is dictated by the nature and quantity of impurities, which are often remnants of starting materials, byproducts of the synthesis, or degradation products. The two primary methods for the purification of solid organic compounds like this compound are recrystallization and column chromatography.

A logical workflow for the purification of this compound is outlined below. This decision-making diagram will help you select the most appropriate purification strategy based on the initial assessment of your crude product.

Purification_Workflow Start Crude this compound TLC_Analysis Initial Purity Assessment by TLC/HPLC Start->TLC_Analysis High_Purity High Purity (>95%)? TLC_Analysis->High_Purity Recrystallization Recrystallization High_Purity->Recrystallization Yes Low_Purity Low Purity (<95%) or Multiple Impurities High_Purity->Low_Purity No Final_Product Pure Product (>99%) Recrystallization->Final_Product Column_Chromatography Column Chromatography Low_Purity->Column_Chromatography Purity_Check Purity Check by HPLC/NMR Column_Chromatography->Purity_Check Purity_Check->Final_Product No Recrystallization_Needed Further Purification Needed? Purity_Check->Recrystallization_Needed Yes Recrystallization_Needed->Recrystallization

Caption: Decision workflow for selecting the appropriate purification technique for this compound.

II. Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Recrystallization

Q1: My this compound is not dissolving in the chosen recrystallization solvent, even at boiling point. What should I do?

A1: This indicates that the solvent is too non-polar for your compound. This compound has a polar hydroxyl group, but the dichlorobiphenyl core is non-polar. A single solvent may not be ideal.

  • Solution 1: Use a Solvent Mixture. A common and effective technique is to use a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble, like methanol or ethanol) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble, like water or hexane) dropwise until the solution becomes slightly cloudy (the cloud point). Reheat the solution until it becomes clear again, and then allow it to cool slowly.

  • Solution 2: Increase the Volume of the Good Solvent. If you prefer to use a single solvent, you may need to increase the volume. However, be aware that this can lead to lower recovery yields.

Q2: My compound "oils out" during cooling instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is too concentrated or cools too quickly.

  • Solution 1: Add More Solvent. Before cooling, add a small amount of additional hot solvent to the clear solution to make it slightly more dilute.

  • Solution 2: Slow Down the Cooling Rate. Allow the solution to cool to room temperature on the benchtop, undisturbed, before placing it in an ice bath. Insulating the flask with glass wool or a beaker of warm water can also help.

  • Solution 3: Scratch the Inner Surface of the Flask. Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

  • Solution 4: Seed the Solution. If you have a small crystal of pure this compound, add it to the cooled solution to induce crystallization.[1]

Q3: The purity of my recrystallized product has not significantly improved. Why is this?

A3: This suggests that the impurities have similar solubility properties to your target compound in the chosen solvent system.

  • Solution 1: Change the Solvent System. Experiment with different solvent combinations. If you used a polar "good" solvent and a non-polar "poor" solvent, try a moderately polar single solvent or a different pair of solvents.

  • Solution 2: Perform a Second Recrystallization. A second recrystallization using the same or a different solvent system can often remove persistent impurities.

  • Solution 3: Consider Column Chromatography. If recrystallization fails to provide the desired purity, column chromatography is a more powerful purification technique.

Column Chromatography

Q4: I am not getting good separation of my compound from impurities on a silica gel column. What mobile phase should I use?

A4: The key to good separation is choosing a mobile phase with the right polarity. For this compound, which is a moderately polar compound, a mixture of a non-polar solvent and a more polar solvent is typically used.

  • Recommended Starting Point: A mixture of hexane and ethyl acetate is a good starting point. Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 90:10, 80:20) if your compound is not eluting.

  • TLC is Your Guide: Before running the column, determine the optimal solvent system using thin-layer chromatography (TLC). The ideal mobile phase should give your target compound an Rf value of approximately 0.25-0.35.

  • For Highly Polar Impurities: If your impurities are much more polar than the product, they will remain at the baseline of the TLC plate in your chosen solvent system, and your product will elute from the column first.

  • For Less Polar Impurities: If your impurities are less polar, they will have a higher Rf value on the TLC plate and will elute from the column before your product.

Q5: My compound is streaking on the TLC plate and the column. What is causing this?

A5: Streaking, or tailing, is often caused by the compound being too polar for the mobile phase or interacting too strongly with the stationary phase (silica gel).

  • Solution 1: Increase the Polarity of the Mobile Phase. Add a small percentage of a more polar solvent, like methanol, to your hexane/ethyl acetate mixture.

  • Solution 2: Add a Modifier. For acidic compounds like phenols, adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can improve peak shape by protonating the compound and reducing its interaction with the silica.

  • Solution 3: Use a Different Stationary Phase. If streaking persists, consider using a different stationary phase, such as alumina, which has different surface properties than silica gel.

Q6: My purified fractions from the column are still not pure. What went wrong?

A6: This can be due to several factors:

  • Poor Column Packing: An improperly packed column will have channels and cracks, leading to poor separation. Ensure your silica gel is packed uniformly as a slurry and is not allowed to run dry.

  • Overloading the Column: Loading too much crude material onto the column will result in broad, overlapping bands. As a general rule, use a ratio of at least 30:1 (w/w) of silica gel to crude product.

  • Fractions Collected are Too Large: Collecting large fractions can lead to the mixing of your compound with closely eluting impurities. Collect smaller fractions and analyze them by TLC before combining.

III. Standard Operating Procedures (SOPs)

SOP 1: Recrystallization of this compound

This protocol is a general guideline. The optimal solvent system should be determined empirically on a small scale first.

1. Solvent Selection:

  • Place a small amount of your crude product (10-20 mg) into several test tubes.
  • Add a few drops of different solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane, water) to each test tube.
  • Observe the solubility at room temperature. A good recrystallization solvent will dissolve the compound poorly at room temperature but well at its boiling point.
  • If a single solvent is not suitable, test binary solvent systems as described in Q1. A common starting point is a methanol/water or ethanol/water system.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add the chosen "good" solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[1][2]

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.

4. Crystallization:

  • If using a binary system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Reheat to clarify.
  • Cover the flask and allow it to cool slowly to room temperature.
  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
  • Dry the crystals in a vacuum oven or desiccator.
SOP 2: Column Chromatography of this compound

1. Preparation:

  • Stationary Phase: Use silica gel (60 Å, 230-400 mesh) as the stationary phase.
  • Mobile Phase Selection: Determine the optimal mobile phase using TLC. A good starting point is a hexane/ethyl acetate mixture. The ideal solvent system will give the target compound an Rf of ~0.3.
  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar mobile phase. Ensure the packing is uniform and free of air bubbles.

2. Sample Loading:

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane).
  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

3. Elution:

  • Begin eluting with the least polar mobile phase.
  • If the compound does not move, gradually increase the polarity of the mobile phase (gradient elution).
  • Collect fractions and monitor their composition by TLC.

4. Isolation:

  • Combine the pure fractions containing this compound.
  • Remove the solvent using a rotary evaporator to obtain the purified product.

IV. Purity Assessment

The purity of the final product should be verified using appropriate analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy way to assess purity. A pure compound should appear as a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity. A pure sample will show a single major peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the compound and identify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

V. Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[3][4]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[3][4]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[3][4] Do not ingest. If swallowed, seek immediate medical attention.[3][4]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

VI. Potential Impurities

The synthesis of this compound can result in several impurities. A plausible synthetic route involves the Suzuki coupling of a protected 4-bromo-2,6-dichlorophenol with phenylboronic acid, followed by deprotection.

Potential Impurities from a Suzuki Coupling Route:

ImpurityStructureOrigin
Starting Materials 4-bromo-2,6-dichlorophenol, Phenylboronic acidIncomplete reaction
Homocoupling Product BiphenylHomocoupling of phenylboronic acid
Debrominated Starting Material 2,6-dichlorophenolSide reaction
Palladium Catalyst Residues -From the Suzuki coupling reaction

Understanding the potential impurities is crucial for developing an effective purification strategy and for interpreting analytical data.

VII. References

  • Recrystallization - YouTube. (2020, January 10). Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]

  • How To Recrystallize A Solid - YouTube. (2020, July 17). Retrieved from [Link]

  • Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid - MDPI. (2024, June 29). Retrieved from [Link]

  • Recrystallization-1.doc.pdf. (n.d.). Retrieved from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Retrieved from [Link]

  • Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - Chem Service. (2019, May 22). Retrieved from [Link]

  • 3,3'-Dichlorobiphenyl is Metabolized to a Complex Mixture of Oxidative Metabolites, Including Novel Methoxylated Metabolites, by HepG2 Cells - PMC. (n.d.). Retrieved from [Link]

  • How to conduct silica gel column chromatography with solvent system of chloroform: methanol: n-hexane, with ratio of 1:1:1 ? | ResearchGate. (2021, November 20). Retrieved from [Link]

  • Silica gel column preparation and compound purification - YouTube. (2023, September 12). Retrieved from [Link]

  • Process for the manufacture of 4, 6-dichloro-1, 3, 5-triazine derivatives - Google Patents. (n.d.). Retrieved from

  • Dataset for synthesis and authentication of 3,3'-dichlorobiphenyl-4-ol (4-OH-PCB 11). (2022, July 6). Retrieved from [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Retrieved from [Link]

  • 3,5-Dichlorobiphenyl | C12H8Cl2 | CID 36981 - PubChem. (n.d.). Retrieved from [Link]

  • 4-hydroxy-2H-chromen-2-one - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

Sources

Technical Guide: Contamination Control in 4-Hydroxy-3,5-dichlorobiphenyl (OH-PCB 14) Assays

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists, QA/QC Managers, and Drug Development Leads From: Dr. Alex V., Senior Application Scientist Subject: Troubleshooting & Contamination Mitigation for 4-OH-3,5-diCB Workflows

Executive Summary & Compound Profile

4-Hydroxy-3,5-dichlorobiphenyl (4-OH-3,5-diCB) , often classified as a metabolite of PCB 14 (3,5-dichlorobiphenyl), presents unique analytical challenges compared to its parent neutral PCBs. Unlike the lipophilic parent compounds, this hydroxylated congener is amphiphilic, acidic (phenolic), and highly reactive.

In experimental settings—whether you are quantifying it in biological matrices (serum/tissue) or using it as a probe for endocrine disruption (thyroid hormone transport assays)—contamination and analyte loss are the primary failure modes. This guide moves beyond basic cleanliness to address the specific physicochemical behaviors of chlorophenols that ruin data integrity.

Compound Criticality
  • CAS No: 56961-06-3 (Generic for OH-diCB isomers; specific isomers vary)

  • Key Property: Phenolic -OH group (

    
    ).
    
  • Risk Factor: High affinity for active sites on glass (silanols) and susceptibility to oxidation.

Troubleshooting Guide (Q&A)

Ticket #001: High Background Levels in Method Blanks

User Question: I am detecting 4-OH-3,5-diCB in my solvent blanks. Is this coming from the instrument or the environment?

Scientist Response: This is rarely instrument noise; it is almost certainly environmental ubiquity or precursor degradation .

  • The "Yellow Pigment" Vector: Lower chlorinated biphenyls (like PCB 11 and PCB 14) are inadvertent byproducts in diarylide yellow pigments used in paper, cardboard, and paints.[1] If your lab uses standard paper towels, cardboard boxes, or printed labels near the sample prep area, you are introducing airborne particulate containing the parent PCB, which can oxidize or interfere.

  • Septa Bleed: Pre-pierced septa in autosampler vials can release siloxanes that mimic lower-mass PCBs or trap trace phenols.

  • Mitigation:

    • Eliminate Paper: Use lint-free wipes (Kimwipes) only. Remove all cardboard from the immediate prep bench.

    • Solvent Grade: Use only "Pesticide Residue" or "Hypergrade" solvents. HPLC-grade is often insufficient for trace organochlorine work.

Ticket #002: erratic Recovery Rates (Low/Variable Signal)

User Question: My internal standard recovery is inconsistent (30–80%). I suspect the extraction step, but I'm using standard SPE.

Scientist Response: The culprit is likely adsorption to glassware or pH mismanagement .

  • The Silanol Trap: The phenolic hydroxyl group on 4-OH-3,5-diCB hydrogen bonds strongly to free silanol groups on untreated glass surfaces.

  • pH Sensitivity: At neutral or basic pH, the compound ionizes (phenolate anion), becoming water-soluble and refusing to partition into organic solvents or bind to non-polar SPE phases.

  • Mitigation:

    • Acidify: Ensure samples are acidified (pH < 3) with 1M HCl or Formic Acid before extraction to keep the analyte in its neutral, extractable form.

    • Deactivate Glass: Use silanized glassware (dimethyldichlorosilane treated) for all steps. If silanized glass is unavailable, rinse all glassware with the extraction solvent immediately before use.

Ticket #003: "Ghost" Peaks in GC-MS Analysis

User Question: I see split peaks or tailing when analyzing via GC-MS. Is my column degrading?

Scientist Response: You are likely seeing incomplete derivatization .

  • The Mechanism: OH-PCBs cannot be analyzed directly by GC due to the polar -OH group. They must be derivatized (methylated or silylated).

  • The Failure: If you use diazomethane or BSTFA and moisture is present, the reaction stalls. The "ghost" peak is the underivatized phenol tailing through the column or a breakdown product.

  • Mitigation:

    • Dryness is Critical: Ensure extracts are completely water-free (anhydrous

      
      ) before adding derivatizing agents.
      
    • Switch to LC-MS/MS: If possible, move to Liquid Chromatography-Tandem Mass Spectrometry (ESI Negative mode). It analyzes the native phenol directly, eliminating the derivatization error source entirely.

Experimental Protocols

Protocol A: Decontamination of Glassware (Trace Organochlorine)

Standard dishwashing is insufficient.[2] Detergents often contain surfactants that interfere with phenolic analysis.

  • Solvent Rinse: Rinse glassware with Acetone to remove organic residues.

  • Wash: Wash with hot water and Alconox (or similar critical cleaning detergent).

  • Acid Soak: Soak in 10% Nitric Acid (

    
    ) for 4 hours to strip metal ions and active sites.
    
  • DI Rinse: Rinse 3x with Deionized Water.

  • Bake: Cover opening with aluminum foil and bake at 450°C for 4 hours . (Note: Do not bake volumetric glassware; solvent rinse only).

  • Storage: Store capped with foil to prevent dust accumulation (dust = PCBs).

Protocol B: Solid Phase Extraction (SPE) for Biological Fluids

Designed to separate OH-PCBs from neutral parent PCBs.

StepActionCritical Parameter
1. Conditioning 3 mL Methanol followed by 3 mL Water (pH 2).Do not let cartridge dry.
2. Loading Load Serum/Plasma (acidified to pH 2).Acidification is mandatory to suppress ionization.
3. Wash 5% Methanol in 0.1M HCl.Removes proteins/salts without eluting analyte.
4. Drying Vacuum dry for 10-15 mins.Moisture kills GC derivatization.
5. Elution 3 mL Dichloromethane (DCM) or MTBE.Elutes the neutral phenols.
6. Fractionation Optional: Use KOH partitioning if separating from neutral PCBs.Neutral PCBs stay in organic; OH-PCBs go to aqueous base.

Visualizations

Figure 1: Contamination Pathways & Control Points

This diagram illustrates the lifecycle of 4-OH-3,5-diCB contamination, distinguishing between environmental sources and analytical artifacts.

ContaminationControl cluster_env Environmental Sources cluster_sample Sample Matrix cluster_artifact Analytical Artifacts Pigments Diarylide Yellow Pigments (Paper/Cardboard) Dust Lab Dust (Adsorbed PCBs) Pigments->Dust Release Metabolite 4-OH-3,5-diCB (Analyte) Dust->Metabolite False Positive (External Contam) Clean Mitigation: HEPA Filters Lint-Free Wipes Dust->Clean Parent Parent PCB 14 (3,5-diCB) Parent->Metabolite CYP450 Metabolism Glass Active Glass Sites (Silanols) Metabolite->Glass Adsorption (Loss of Signal) Deriv Incomplete Derivatization Metabolite->Deriv GC Analysis (Ghost Peaks) Silanize Mitigation: Silanized Glass Acid Wash Glass->Silanize

Caption: Sources of error in OH-PCB analysis: Environmental dust (false positives) and surface adsorption (false negatives).

Figure 2: Sample Preparation Workflow (LC-MS/MS vs GC-MS)

Decision logic for selecting the correct analytical route to minimize contamination.

Workflow Start Biological Sample (Serum/Tissue) Acidify Acidify to pH < 3 (H2SO4 or Formic Acid) Start->Acidify Extract Liquid-Liquid Extraction (Hexane:MTBE 1:1) Acidify->Extract Partition KOH Partitioning Extract->Partition Neutral Organic Phase: Neutral PCBs Partition->Neutral Phenolic Aqueous Phase: OH-PCBs (Phenolates) Partition->Phenolic Acidify2 Re-acidify Aqueous Phase Phenolic->Acidify2 ReExtract Back-Extraction (Hexane) Acidify2->ReExtract Decision Analysis Method? ReExtract->Decision LCMS LC-MS/MS (ESI-) *Preferred* Decision->LCMS Direct Injection GCMS GC-MS / GC-ECD Decision->GCMS Requires Deriv. Deriv Derivatization (Diazomethane/Silylation) GCMS->Deriv

Caption: Critical extraction workflow separating neutral PCBs from phenolic metabolites (OH-PCBs) to reduce interference.

Reference Data: Material Compatibility

Material TypeCompatibility with OH-PCBsRisk LevelRecommendation
Borosilicate Glass (Untreated) LowHighAvoid. Phenols bind to silanols. Use silanized glass.
Polypropylene (PP) MediumModerateAcceptable for short-term storage if frozen. Potential leaching of plasticizers.[3]
PTFE (Teflon) HighLowBest for caps, liners, and tubing. Inert.
Aluminum Foil HighLowBest for protecting glassware openings from dust. Bake at 450°C before use.
Parafilm Very LowHighNever Use. Dissolves in organic solvents; high contamination risk.

References

  • Grimm, F. A., et al. (2013). "Metabolism of PCB 11 (3,3'-Dichlorobiphenyl) in Rats and Humans." Environmental Science & Technology.[4] (Demonstrates the metabolic pathway and ubiquity of lower chlorinated PCB metabolites).

  • Quinete, N., et al. (2014). "PCB 11 and its Hydroxylated Metabolites in Human Serum." Environmental Science & Technology.[4] (Discusses background levels and detection challenges).

  • U.S. EPA. (2007). "Method 1668B: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS." (The gold standard for trace PCB analysis and cleaning protocols).

  • Marek, R. F., et al. (2013). "Variability in PCB and OH-PCB Serum Levels in a Cohort of Older Adults." Environment International. (Provides context on extraction methodologies for biological samples).

  • Safe, S. H. (1994). "Polychlorinated biphenyls (PCBs): Environmental impact, biochemical and toxic responses, and implications for risk assessment." Critical Reviews in Toxicology. (Foundational text on PCB toxicity and phenolic metabolites).

Sources

Technical Support Center: Resolving Co-eluting PCB Metabolites in Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of polychlorinated biphenyl (PCB) metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of resolving co-eluting PCB metabolites. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.

Introduction: The Challenge of PCB Metabolite Analysis

Polychlorinated biphenyls (PCBs) are a class of 209 congeners that, upon entering a biological system, undergo complex metabolism, forming metabolites such as hydroxylated PCBs (OH-PCBs) and methyl sulfone PCBs (MeSO2-PCBs).[1][2] These metabolites are often more polar than their parent compounds, which facilitates their excretion but also presents unique analytical challenges.[1][2] Due to the structural similarity of these congeners and their metabolites, co-elution is a frequent and significant obstacle in achieving accurate quantification.[3] This guide provides a systematic approach to troubleshooting and resolving these challenging separations.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of co-elution of PCB metabolites in my chromatogram?

A1: Co-elution in the analysis of PCB metabolites stems from the fundamental principles of chromatography, governed by the resolution equation, which is influenced by three key factors: efficiency, selectivity, and the retention factor.[4]

  • Insufficient Column Efficiency (N): Broad peaks are more likely to overlap. This can be caused by a deteriorating column, an inappropriate column for the separation, or suboptimal instrument parameters.

  • Lack of Selectivity (α): This is the most common reason for co-elution of structurally similar isomers. If the stationary phase and mobile phase do not interact differently enough with the co-eluting analytes, they will not be separated.

  • Inadequate Retention Factor (k'): If analytes elute too quickly (low k'), they do not have sufficient time to interact with the stationary phase, leading to poor separation.[5]

Q2: Should I use Gas Chromatography (GC) or Liquid Chromatography (LC) for my PCB metabolite analysis?

A2: The choice between GC and LC depends on the specific metabolites of interest and the available resources.

  • Gas Chromatography (GC): GC, particularly when coupled with mass spectrometry (GC-MS), offers high chromatographic resolution, which is excellent for separating complex mixtures of PCB congeners.[3] However, for polar metabolites like OH-PCBs, derivatization is necessary to convert the polar hydroxyl group into a less polar ether or ester, making the compound more volatile and preventing poor peak shape.[4][6][7] This additional sample preparation step can be time-consuming and a source of analytical error.[6]

  • Liquid Chromatography (LC): LC, especially with tandem mass spectrometry (LC-MS/MS), allows for the direct analysis of polar metabolites like OH-PCBs without derivatization.[4][6] This simplifies sample preparation. However, the chromatographic resolution of LC may be lower than that of GC for complex isomeric mixtures.[6][8]

Q3: What is comprehensive two-dimensional gas chromatography (GCxGC), and can it help with my co-elution problem?

A3: Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique that uses two columns with different separation mechanisms (e.g., a non-polar column followed by a polar column) connected by a modulator.[9][10] The modulator traps small fractions of the effluent from the first column and re-injects them onto the second column.[10] This results in a significant increase in peak capacity and the ability to separate compounds that co-elute in a single-column separation.[9][11][12] For highly complex mixtures like PCB metabolites, GCxGC can be an invaluable tool for resolving co-eluting isomers.[11][12]

Troubleshooting Guide: A Step-by-Step Approach to Resolving Co-elution

When faced with co-eluting PCB metabolites, a systematic approach to troubleshooting is crucial. The following workflow will guide you through the process of identifying and resolving the issue.

Troubleshooting_Workflow cluster_0 Initial Assessment cluster_1 Method Optimization cluster_2 Sample Preparation Review A Identify Co-elution (e.g., peak fronting, tailing, or shoulders) B Confirm with Mass Spectrometry (check for multiple m/z values across the peak) A->B Visual Inspection C Optimize GC or LC Method B->C Proceed to Optimization F Review Sample Preparation Protocol B->F Check for sample-related issues D Change Column Selectivity C->D If resolution is still poor E Consider Advanced Techniques D->E For highly complex mixtures G Ensure Complete Derivatization (for GC) F->G

Caption: A systematic workflow for troubleshooting co-eluting PCB metabolites.

Step 1: Initial Assessment and Confirmation

Before making any changes to your method, it's essential to confirm that you are indeed dealing with co-elution.

  • Visual Inspection of the Peak: Look for signs of asymmetry in your chromatographic peak. A shoulder on the leading or tailing edge of a peak is a strong indicator of a co-eluting compound.

  • Mass Spectrometric Confirmation: If you are using a mass spectrometer, examine the mass spectra across the peak. If the spectra change from the beginning to the end of the peak, it confirms the presence of multiple components.

Step 2: Chromatographic Method Optimization

The goal of method optimization is to alter the selectivity and/or efficiency of your separation.

  • Optimize the Oven Temperature Program:

    • Decrease the Ramp Rate: A slower temperature ramp will increase the time analytes spend in the column, providing more opportunity for separation.

    • Introduce an Isothermal Hold: Holding the temperature steady at a point just before the co-eluting peaks elute can sometimes improve their resolution.

  • Adjust Carrier Gas Flow Rate:

    • Ensure your carrier gas flow rate is at or near the optimal linear velocity for your column dimensions. Deviating significantly from the optimum will reduce efficiency.

  • Optimize the Mobile Phase Gradient:

    • Decrease the Gradient Slope: A shallower gradient (slower increase in the strong solvent) can significantly improve the resolution of closely eluting compounds.

    • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to their different solvent properties.

  • Adjust Mobile Phase pH:

    • For ionizable metabolites, adjusting the pH of the aqueous portion of the mobile phase can alter their retention and potentially resolve co-elution.

Step 3: Change Column Selectivity

If optimizing the existing method is insufficient, changing the stationary phase is the next logical step.

  • For GC: If you are using a standard non-polar column (e.g., 5% phenyl-methylpolysiloxane), consider a column with a different selectivity, such as a mid-polarity column (e.g., 50% phenyl-methylpolysiloxane) or a more polar cyano- or phenyl-based phase.

  • For LC: If you are using a C18 column, switching to a phenyl-hexyl, cyano, or embedded polar group (EPG) column can provide a different elution order and potentially resolve the co-eluting peaks.

Step 4: Enhance Column Efficiency

Increasing the number of theoretical plates in your separation can lead to sharper peaks and better resolution.

  • Use a Longer Column: A longer column provides more surface area for interaction and can improve resolution, although it will also increase analysis time.

  • Use a Column with Smaller Particles (LC) or a Narrower Internal Diameter (GC): These columns provide higher efficiency, leading to sharper peaks.

  • Consider Core-Shell Columns (LC): These columns offer high efficiency at lower backpressures compared to fully porous sub-2 µm particle columns.

Step 5: Review Sample Preparation

Issues during sample preparation can also contribute to chromatographic problems.

  • Ensure Thorough Extraction and Cleanup: Inadequate cleanup can leave matrix components in your sample that may interfere with the separation.[13]

  • Verify Complete Derivatization (for GC of OH-PCBs): Incomplete derivatization will result in broad, tailing peaks for the underivatized analytes, which can co-elute with other compounds.[6] Always run a derivatization control to ensure the reaction has gone to completion.

Advanced Strategies for Highly Complex Samples

For particularly challenging separations, more advanced techniques may be necessary.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

As previously mentioned, GCxGC provides a significant increase in separation power.[9][11][12]

GCxGC_Principle cluster_0 GCxGC System Injector Injector 1D Column\n(e.g., non-polar) 1D Column (e.g., non-polar) Injector->1D Column\n(e.g., non-polar) Modulator Modulator 1D Column\n(e.g., non-polar)->Modulator 2D Column\n(e.g., polar) 2D Column (e.g., polar) Modulator->2D Column\n(e.g., polar) Detector Detector 2D Column\n(e.g., polar)->Detector

Caption: The basic principle of a comprehensive two-dimensional gas chromatography (GCxGC) system.

Table 1: Example GC-MS and LC-MS/MS Method Parameters for PCB Metabolite Analysis
ParameterGC-MS Method for OH-PCBs (after derivatization)LC-MS/MS Method for OH-PCBs
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µmC18 reverse-phase (e.g., BEH Shield RP18), 100 mm x 2.1 mm, 1.7 µm[6]
Oven Program 60°C (1 min), ramp 30°C/min to 200°C, ramp 10°C/min to 320°C (hold 2 min)[14]Isothermal at 40°C[6]
Carrier Gas/Mobile Phase Helium at 1.2 mL/min[5]A: Water + 0.01% Formic Acid, B: Methanol + 0.01% Formic Acid[6]
Gradient N/AStart with 75% B, increase to 90% B over 8 min, then to 98% B over 2 min[6]
Injection Mode Splitless5 µL injection volume[6]
MS Detection Electron Ionization (EI), Selected Ion Monitoring (SIM)Electrospray Ionization (ESI-), Multiple Reaction Monitoring (MRM)[6]

Note: These are example parameters and should be optimized for your specific application and instrument.

Conclusion

Resolving co-eluting PCB metabolites requires a logical and systematic approach. By understanding the fundamentals of chromatographic separation and diligently working through the troubleshooting steps outlined in this guide, you can significantly improve the quality of your analytical data. Remember that for the most complex samples, advanced techniques like GCxGC may be necessary to achieve the required resolution.

References

  • Discovery and targeted monitoring of polychlorinated biphenyl metabolites in blood plasma using LC-TIMS-TOF MS. (n.d.). National Institutes of Health. Retrieved February 8, 2026, from [Link]

  • Polychlorinated Biphenyls (PCB) Analysis in Environmental Samples by GC/MS. (n.d.). Agilent. Retrieved February 8, 2026, from [Link]

  • Analysis of PolyChlorinated Biphenyls (PCBs) by GC/MS. (n.d.). CROMlab. Retrieved February 8, 2026, from [Link]

  • Analytical approaches for the determination of PCB metabolites in blood: A review. (2014). ResearchGate. Retrieved February 8, 2026, from [Link]

  • What is GCxGC?. (n.d.). Sepsolve Analytical. Retrieved February 8, 2026, from [Link]

  • Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities. (2010). National Institutes of Health. Retrieved February 8, 2026, from [Link]

  • Selective retention of hydroxylated PCB metabolites in blood. (1994). National Institutes of Health. Retrieved February 8, 2026, from [Link]

  • Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food. (2022). MDPI. Retrieved February 8, 2026, from [Link]

  • Significant Metabolic Alterations in Mouse Dams Exposed to an Environmental Mixture of Polychlorinated Biphenyls (PCBs) During Gestation and Lactation: Insights into PCB and Metabolite Profiles. (2024). National Institutes of Health. Retrieved February 8, 2026, from [Link]

  • Hydroxylated Polychlorinated Biphenyls Are Emerging Legacy Pollutants in Contaminated Sediments. (2022). ACS Publications. Retrieved February 8, 2026, from [Link]

  • Fundamental Principles of Comprehensive 2D GC. (n.d.). Shimadzu. Retrieved February 8, 2026, from [Link]

  • Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food. (2022). National Institutes of Health. Retrieved February 8, 2026, from [Link]

  • Comprehensive Two-Dimensional Gas Chromatography with Peak Tracking for Screening of Constituent Biodegradation in Petroleum UVCB Substances. (2023). ACS Publications. Retrieved February 8, 2026, from [Link]

  • Improved Separation of the 209 Polychlorinated Biphenyl Congeners Using Comprehensive Two-Dimensional Gas Chromatography–Time-of-Flight Mass Spectrometry. (2004). ResearchGate. Retrieved February 8, 2026, from [Link]

  • A review of the application of comprehensive two-dimensional gas chromatography MS-based techniques for the analysis of persistent organic pollutants and ultra-trace level of organic pollutants in environmental samples. (2017). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Metabolomic Analysis of the Effects of Polychlorinated Biphenyls in Non-alcoholic Fatty Liver Disease. (2015). National Institutes of Health. Retrieved February 8, 2026, from [Link]

  • Hydroxylated Polychlorinated Biphenyls Are Emerging Legacy Pollutants in Contaminated Sediments. (2022). National Institutes of Health. Retrieved February 8, 2026, from [Link]

  • Fast GC-MS/MS Analysis of PCBs and Dioxins on a Single Zebron™ ZB-Dioxin GC Column. (n.d.). Phenomenex. Retrieved February 8, 2026, from [Link]

  • Two-Dimensional Gas Chromatography (GCxGC) for a Routine Laboratory. (2018). AZoM. Retrieved February 8, 2026, from [Link]

  • Polychlorinated Biphenyls and Their Hydroxylated Metabolites (OH-PCBs) in Pregnant Women from Eastern Slovakia. (2010). National Institutes of Health. Retrieved February 8, 2026, from [Link]

  • Assessment of Polychlorinated Biphenyls and Their Hydroxylated Metabolites in Postmortem Human Brain Samples: Age and Brain Region Differences. (2022). ACS Publications. Retrieved February 8, 2026, from [Link]

  • Contamination of Environmental Samples Prepared for PCB Analysis. (1990). ACS Publications. Retrieved February 8, 2026, from [Link]

  • Comprehensive two-dimensional gas chromatography in environmental analysis. (2015). SciSpace. Retrieved February 8, 2026, from [Link]

  • Comprehensive Two-Dimensional Gas Chromatography with Peak Tracking for Screening of Constituent Biodegradation in Petroleum UVCB Substances. (2023). Concawe. Retrieved February 8, 2026, from [Link]

  • Research Hype to Practical Analysis: Benefits of Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for a Routine Laboratory. (n.d.). LECO Corporation. Retrieved February 8, 2026, from [Link]

    • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved February 8, 2026, from [Link]

  • Comprehensive Two-Dimensional Gas Chromatography: A Universal Method for Composition-Based Prediction of Emission Characteristics of Complex Fuels. (2020). ACS Publications. Retrieved February 8, 2026, from [Link]

  • Improved separation of the 209 PCBs using GCxGC-TOFMS. (2004). Office of Scientific and Technical Information. Retrieved February 8, 2026, from [Link]

  • Determination of Hydroxylated Polychlorinated Biphenyls (HO-PCBs)in Blood Plasma by High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Quadrupole Mass Spectrometry. (2018). ResearchGate. Retrieved February 8, 2026, from [Link]

Sources

Technical Support Center: Minimizing Oxidative Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Oxidation is the Silent Data Killer

Welcome to the Anti-Oxidation Support Hub. In my 15 years of troubleshooting assay failures, I have seen more data ruined by sample preparation artifacts than by instrument error.

Oxidation is not just "aging"; it is a rapid, chemically aggressive process that alters your analytes before they even enter the analytical column. Whether it is the conversion of Methionine to Methionine Sulfoxide (MetO) in proteomics or the peroxidation of polyunsaturated fatty acids (PUFAs) in lipidomics, these artifacts mimic biological disease states, leading to false discoveries.

This guide provides the protocols and mechanistic insights required to "freeze" the chemical state of your sample at the moment of collection.

Module 1: The Mechanisms of Degradation

To prevent oxidation, you must understand the enemy. It is rarely just "air." It is usually a combination of dissolved oxygen, trace metals, and light.

Diagram 1: The Oxidative Cascade

This diagram illustrates how trace metals and oxygen conspire to generate the hydroxyl radicals that attack your samples.

OxidationCascade TraceMetals Trace Metals (Fe2+, Cu+) Fenton Fenton Reaction TraceMetals->Fenton Oxygen Dissolved Oxygen (O2) H2O2 Hydrogen Peroxide (H2O2) Oxygen->H2O2 Spontaneous/Enzymatic H2O2->Fenton OH_Radical Hydroxyl Radical (•OH) Fenton->OH_Radical Generates Target_Prot Protein Target OH_Radical->Target_Prot Target_Lipid Lipid Target OH_Radical->Target_Lipid Damage_Met Methionine Sulfoxide (MetO) Target_Prot->Damage_Met Oxidation Damage_Lipid Lipid Peroxides (PUFA-OOH) Target_Lipid->Damage_Lipid Peroxidation

Caption: The Fenton Reaction acts as an amplifier, turning trace metals and mild peroxides into aggressive hydroxyl radicals.

Module 2: Protein Sample Preparation

The Critical Issue: Methionine (Met) and Cysteine (Cys) residues are highly susceptible to oxidation during cell lysis. While Cys oxidation is often reversible, Met oxidation to sulfoxide is often irreversible without specific enzymatic treatment, leading to mass shifts (+16 Da) that confuse MS/MS identification.

Protocol A: The "Low-Artifact" Lysis Workflow

Objective: Extract proteins while maintaining the native redox state.

ReagentConcentrationFunction"Expertise" Note
TCEP 5–10 mMReducing AgentSuperior to DTT. Stable at low pH; does not oxidize rapidly in air.
EDTA 1–5 mMChelatorSequesters

/

to stop the Fenton reaction. Mandatory.
L-Methionine 10–20 mMScavengerActs as a "sacrificial lamb." ROS oxidizes this free Met instead of your protein.
Degassed Buffer N/ASolventRemove dissolved

by sonication or

sparging before use.

Step-by-Step:

  • Buffer Prep: Prepare lysis buffer with 1 mM EDTA. Sparge with Nitrogen gas for 5 minutes before adding reducing agents.

  • Add Protectants: Add TCEP (10 mM) and Free L-Methionine (20 mM) immediately prior to use.

    • Why? TCEP reduces existing disulfides but does not protect Met. Free Met protects your protein's Met residues.

  • Cold Lysis: Perform all disruption (sonication/bead beating) at

    
    .
    
    • Critical: Sonication generates heat and ROS (cavitation). Use short bursts (10s) with cooling pauses.

  • Low pH Option: If compatible with downstream steps, lyse at pH 5–6. Spontaneous oxidation rates drop significantly at acidic pH.

Module 3: Lipidomics & Small Molecule Extraction

The Critical Issue: Lipid peroxidation is a chain reaction. Once one lipid oxidizes, it generates radicals that attack neighbors. Standard rotary evaporation (Rotovap) is a common destruction point due to heat + air exposure.

Protocol B: Peroxide-Free Lipid Extraction

Objective: Extract lipids without inducing artificial unsaturation or peroxidation.

Step-by-Step:

  • Antioxidant Spiking: Add BHT (Butylated Hydroxytoluene) to your extraction solvent (Methanol/Chloroform) at 0.01% (w/v) .

    • Note: For very sensitive analyses (e.g., endogenous peroxide quantification), use 0.005% or spike an internal standard to monitor degradation.

  • Flash Freezing: Harvest tissue and immediately flash freeze in liquid nitrogen. Never store wet tissue at

    
     (enzymes are still active); move to 
    
    
    
    .
  • The "Argon Blanket": When drying solvents:

    • Do NOT use a standard rotovap with room air.

    • DO use a Nitrogen or Argon blow-down evaporator.

    • Why Argon? Argon is heavier than air and forms a better "blanket" over the liquid surface than Nitrogen.

  • Resuspension: Resuspend dried extracts immediately in degassed solvent and store in Amber Glass Vials with Teflon-lined caps.

Module 4: Troubleshooting Guide (Q&A)

Q1: I am using Ascorbic Acid (Vitamin C) to stabilize my drug, but degradation is increasing. Why? A: You have fallen into the "Fenton Trap." While Ascorbic Acid is an antioxidant, it can act as a pro-oxidant in the presence of transition metals (Iron/Copper).[1][2] Ascorbate reduces


 to 

, which then reacts with oxygen to generate hydroxyl radicals (see Diagram 1).[1]
  • Fix: You must add a chelator (EDTA or DTPA) if you use Ascorbate. Alternatively, switch to Sodium Metabisulfite or BHT if the solubility profile allows.

Q2: Should I use DTT or TCEP for proteomics? A: Use TCEP.

  • DTT (Dithiothreitol): Volatile, foul-smelling, and oxidizes rapidly in air. It is unstable at neutral/basic pH over long periods.

  • TCEP (Tris(2-carboxyethyl)phosphine): Odorless, stable in air, and effective over a wider pH range (1.5–8.5).[3] It is also irreversible (unlike DTT), preventing disulfides from reforming during digestion.

Q3: My LC-MS baseline is drifting, and I see "ghost" peaks in my lipidomics run. A: This is likely BHT interference or Plasticizer leaching .

  • Diagnosis: If you used BHT, check if the peaks match BHT (m/z 220.35) or its dimers.

  • Fix: Reduce BHT concentration to 0.005%. Ensure you are using Glass pipettes and solvent reservoirs. Organic solvents leach phthalates from plastic tips/tubes, which look like lipids in MS.

Module 5: Decision Tree for Antioxidant Selection

Use this logic flow to select the correct stabilizer for your specific experiment.

AntioxidantDecision Start Select Sample Type Protein Protein/Peptide Start->Protein Lipid Lipid/Metabolite Start->Lipid Disulfides Need to reduce Disulfides? Protein->Disulfides Solubility Solvent System? Lipid->Solubility Yes_Dis Use TCEP (5mM) + EDTA Disulfides->Yes_Dis Yes No_Dis Use Free Methionine (Sacrificial) Disulfides->No_Dis No Organic Organic (Chloroform/MeOH) Solubility->Organic Aqueous Aqueous Solubility->Aqueous Use_BHT Use BHT (0.01%) Organic->Use_BHT Use_Ascorbate Use Ascorbate + EDTA or Metabisulfite Aqueous->Use_Ascorbate

Caption: A logical framework for selecting antioxidants based on analyte type and solvent compatibility.

References

  • Hansen, R. E., & Winther, J. R. (2009). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry. Link

  • Getz, E. B., et al. (1999).[4] A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry. Analytical Biochemistry. Link

  • Li, X., et al. (2013). Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature. Lipids in Health and Disease. Link

  • Buettner, G. R., & Jurkiewicz, B. A. (1996). Catalytic metals, ascorbate and free radicals: combinations to avoid. Radiation Research. Link

  • Biotage Technical Notes. (2023). How to handle peptides that contain methionine. Link

Sources

Validation & Comparative

Comparative Guide: Structure-Activity Relationship (SAR) of Hydroxylated PCBs

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Metabolic Bioactivation, Endocrine Disruption, and Neurotoxicity Potency

Executive Summary

Polychlorinated biphenyls (PCBs) are traditionally viewed as lipophilic, persistent organic pollutants that bioaccumulate in adipose tissue. However, their toxicity is significantly amplified through metabolic bioactivation. The hydroxylation of PCBs (forming OH-PCBs) by Cytochrome P450 enzymes transforms these inert scaffolds into amphiphilic, high-affinity ligands that mimic endogenous hormones.

This guide objectively compares the biological activity of OH-PCBs against their parent congeners and endogenous hormones (Thyroxine, Estradiol). It delineates the specific structural rules governing their interaction with Transthyretin (TTR), Estrogen Receptors (ER), and Ryanodine Receptors (RyR).

Part 1: The Metabolic Shift (Parent vs. Metabolite)

The primary driver of OH-PCB toxicity is the structural shift from a purely hydrophobic molecule to a phenolic compound capable of hydrogen bonding and ionization.

FeatureParent PCBsHydroxylated PCBs (OH-PCBs)Biological Consequence
Solubility Highly Lipophilic (LogKow 5–8)Amphiphilic (LogKow 4–6)Retained in blood plasma rather than just fat.
Reactivity Chemically inertPhenolic -OH is ionizable (

~6–8)
Mimics Thyroxine (T4) and Estradiol (E2).
Clearance Very slow (years)Conjugated (Glucuronidation/Sulfation)Inhibits sulfotransferases (SULTs), altering hormone half-lives.
Key Target AhR (Dioxin-like)TTR, ER, RyRShifts toxicity from "Dioxin-like" to "Endocrine Disrupting."
Pathway Visualization: Metabolic Bioactivation

The following diagram illustrates how specific chlorine substitution patterns dictate the metabolic pathway and subsequent toxicological target.

MetabolicActivation Parent Parent PCB (Lipophilic) CYP CYP450 (Bioactivation) Parent->CYP Oxidation OH_PCB OH-PCB (Amphiphilic) CYP->OH_PCB Hydroxylation TTR Transthyretin (TTR) (Thyroid Disruption) OH_PCB->TTR If Flanking Cl (3,5-Cl-4-OH) ER Estrogen Receptor (Reproductive Toxicity) OH_PCB->ER If Low Cl (para-OH) SULT Sulfotransferase (Enzyme Inhibition) OH_PCB->SULT Steric Inhibition

Caption: CYP450-mediated hydroxylation creates specific ligands for TTR and ER depending on the chlorination pattern.

Part 2: Thyroid Hormone Displacement (TTR Binding)[1]

The most well-characterized toxicity of OH-PCBs is their ability to displace Thyroxine (T4) from Transthyretin (TTR), a transport protein essential for delivering T4 to the brain across the blood-brain barrier.

The SAR Rule: "Flanking Chlorines"

For an OH-PCB to bind TTR with high affinity, it must structurally mimic the di-iodophenolic ring of T4.

  • Hydroxyl Position: Must be in the para (4) or meta (3) position.

  • Flanking Halogens: The hydroxyl group must be flanked by chlorine atoms on both sides (e.g., 3,5-dichloro-4-hydroxy substitution).

    • Mechanism:[1][2] The flanking chlorines withdraw electrons, lowering the

      
       of the hydroxyl group. This allows the OH-PCB to exist as a phenolate ion at physiological pH, forming strong electrostatic interactions within the TTR binding pocket (similar to the phenolate of T4).
      
Comparative Data: Binding Affinity relative to T4

The table below compares the inhibitory concentration (


) of select OH-PCBs against the natural ligand T4. Lower 

indicates higher potency.
CompoundStructure NoteTTR Binding Potency (

)
Relative Potency (vs T4)
L-Thyroxine (T4) Natural Ligand~30 - 50 nM 1.0 (Reference)
4-OH-CB187 3,5-flanking Cl11.5 nM2.6x Stronger
4-OH-CB107 3,5-flanking Cl18.0 nM1.6x Stronger
4-OH-CB146 3,5-flanking Cl25.0 nM1.2x Stronger
Parent PCB 187 No -OH group> 10,000 nMInactive

Data Synthesis Source: Lans et al. (1993) and Meerts et al. (2002).

Key Insight: Metabolites like 4-OH-CB187 bind TTR stronger than the natural hormone, effectively stripping the brain of T4 supply during critical developmental windows.

Part 3: Estrogenic and Anti-Estrogenic Activity[4]

OH-PCBs exhibit a "biphasic" SAR regarding the Estrogen Receptor (ER). They can act as agonists (mimicking estradiol) or antagonists (blocking estradiol).

SAR Rules for ER Interaction
  • Estrogenic (Agonists):

    • Structure: Lower chlorinated congeners (2–4 chlorines) with a para-hydroxyl group.

    • Mechanism: The molecule is small enough to fit into the ligand-binding domain of ER

      
       and recruit co-activators.
      
    • Example: 4-OH-CB30.

  • Anti-Estrogenic (Antagonists):

    • Structure: Highly chlorinated congeners (5+ chlorines), specifically with 2,4,6-trichloro substitution patterns.

    • Mechanism: These bulky molecules bind the receptor but induce a conformational change that prevents co-activator recruitment (steric hindrance).

    • Example: 4-OH-CB187 (Note: This compound is both a TTR binder and an anti-estrogen).

Indirect Estrogenicity: SULT Inhibition

OH-PCBs also inhibit Estrogen Sulfotransferase (SULT1E1).[2] By preventing the sulfation (inactivation) of endogenous estradiol, they indirectly raise bioavailable estrogen levels.

  • SAR Requirement: 3,5-dichloro-4-hydroxy motif (similar to TTR binding) is also potent for SULT inhibition.

Part 4: Experimental Protocol (Self-Validating)

Protocol: Competitive TTR Binding Assay (Fluorescence Displacement)

This protocol avoids radioactive isotopes (


) by using a fluorescent probe (FITC-T4). It is safer and high-throughput compatible.

Objective: Determine the


 of a specific OH-PCB congener for TTR binding.
Reagents
  • Purified Human TTR: 30 nM final concentration in assay buffer.

  • FITC-T4 Probe: Fluorescein isothiocyanate conjugated to T4 (110 nM).[3]

  • Assay Buffer: 0.1 M Tris-HCl, pH 8.0, 0.1 M NaCl, 1 mM EDTA.

  • Test Compounds: OH-PCBs dissolved in DMSO (Final DMSO <1%).

Workflow Diagram

TTR_Assay Step1 1. Preparation Mix TTR (30nM) + FITC-T4 (110nM) (High Fluorescence Baseline) Step2 2. Dosing Add OH-PCB (Log dilution series) Incubate 2h @ 4°C Step1->Step2 Equilibrium Step3 3. Measurement Measure Fluorescence (Ex: 490nm / Em: 518nm) Step2->Step3 Displacement Step4 4. Validation Plot Dose-Response Curve Calculate IC50 Step3->Step4 Analysis

Caption: Workflow for measuring competitive displacement of T4 from TTR by OH-PCBs.

Step-by-Step Methodology
  • Baseline Establishment: In a black 96-well plate, add 100 µL of TTR solution and 50 µL of FITC-T4. The fluorescence signal is high because TTR binding quenches the FITC less than the free state (or induces polarization, depending on the specific reader mode. Note: For polarization assays, binding increases polarization. For quenching assays, binding alters intensity. The polarization method is more robust.).

  • Competition: Add 50 µL of the OH-PCB test solution at varying concentrations (

    
     to 
    
    
    
    M).
  • Incubation: Incubate for 2 hours at 4°C in the dark. (Low temperature prevents protein degradation and mimics transport conditions).

  • Readout: Measure Fluorescence Polarization (mP).

    • High mP = T4 is bound (No competition).

    • Low mP = T4 is displaced (High competition by OH-PCB).

  • Calculation: Fit data to a sigmoidal dose-response equation:

    
    
    Validation Check: The 
    
    
    
    of the positive control (unlabeled T4) must be within 30–50 nM. If not, the TTR protein activity is compromised.

Part 5: References

  • Lans, M. C., et al. (1993). Structure-dependent, competitive interaction of hydroxy-polychlorobiphenyls, -dibenzo-p-dioxins and -dibenzofurans with human transthyretin. Chemico-Biological Interactions, 88(1), 7-21. Link

  • Meerts, I. A., et al. (2002). Placental transfer of a hydroxylated polychlorinated biphenyl and effects on fetal and maternal thyroid hormone homeostasis in the rat. Toxicological Sciences, 68(2), 361-372. Link

  • Grimm, F. A., et al. (2013). The role of sulfotransferases in the bioactivation and detoxification of drugs and xenobiotics. Expert Opinion on Drug Metabolism & Toxicology, 9(5), 585-598. Link

  • Pessah, I. N., et al. (2010). Non-dioxin-like polychlorinated biphenyls: neurotoxicological properties and data gaps. Neurotoxicology, 31(5), 555-564. Link

  • Ren, X. M., & Guo, L. H. (2012). Molecular toxicology of polybrominated diphenyl ethers: nuclear hormone receptor mediated pathways. Environmental Science: Processes & Impacts, 15(4), 702-708. (Methodology reference for FITC-T4 assay). Link

Sources

Navigating the Labyrinth of Immunoassay Specificity: A Comparative Guide to Understanding the Cross-Reactivity of 4-Hydroxy-3,5-dichlorobiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

While direct, quantitative cross-reactivity data for 4-Hydroxy-3,5-dichlorobiphenyl in commercially available immunoassays is not extensively documented in publicly available literature, this guide will equip you with the foundational knowledge and a detailed experimental framework to assess its potential for interference. We will delve into the structural characteristics of this compound that are likely to influence antibody binding and present a comprehensive protocol for determining its cross-reactivity in a competitive ELISA format.

The Structural Basis of Cross-Reactivity: A Case Study of this compound

The potential for an antibody to cross-react with a non-target analyte is fundamentally rooted in the structural similarity between the target analyte and the cross-reactant. In the case of this compound, several key features may contribute to its recognition by antibodies developed for other PCBs or related phenolic compounds.

Key Structural Features of this compound:

  • Biphenyl Core: The foundational biphenyl structure is a common feature of all PCB congeners and their metabolites.

  • Hydroxyl Group: The presence of a hydroxyl (-OH) group makes it a phenolic compound, increasing its polarity compared to its parent PCB. This group can participate in hydrogen bonding, a critical interaction in antibody-antigen binding.

  • Chlorine Substitution Pattern: The two chlorine atoms at positions 3 and 5 on the same phenyl ring as the hydroxyl group create a specific steric and electronic profile. This substitution pattern influences the overall shape of the molecule and the accessibility of the hydroxyl group.

Antibodies developed for other hydroxylated PCBs or even for parent PCBs with similar chlorine substitution patterns in critical binding regions could potentially recognize this compound. For instance, an antibody raised against a 4-hydroxylated PCB with chlorine atoms in the meta positions might exhibit significant cross-reactivity.

Experimental Framework for Assessing Cross-Reactivity

To quantitatively determine the cross-reactivity of this compound in a specific immunoassay, a competitive enzyme-linked immunosorbent assay (ELISA) is a commonly employed and robust method. The following protocol provides a detailed, step-by-step methodology. This protocol assumes the use of a commercially available ELISA kit for a related target analyte (e.g., a specific PCB congener or another hydroxylated PCB).

Objective:

To determine the 50% inhibitory concentration (IC50) of this compound and calculate its percentage cross-reactivity relative to the target analyte of the immunoassay.

Materials:
  • ELISA kit for the target analyte (containing antibody-coated microplate, enzyme-conjugated antigen, standards, wash buffer, substrate, and stop solution)

  • This compound (high purity standard)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Solvent for dissolving the test compound (e.g., methanol or DMSO, compatible with the assay)

  • Precision pipettes and tips

  • Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen substrate.

Experimental Workflow Diagram

Caption: Workflow for a competitive ELISA to determine cross-reactivity.

Detailed Protocol:
  • Preparation of Reagents:

    • Prepare all reagents from the ELISA kit according to the manufacturer's instructions.

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a serial dilution of the target analyte standards as per the kit protocol.

    • Prepare a serial dilution of this compound in the same diluent as the standards, covering a wide range of concentrations (e.g., from 0.01 ng/mL to 1000 ng/mL).

  • Assay Procedure (Competitive ELISA):

    • To the appropriate wells of the antibody-coated microplate, add 50 µL of the standard dilutions or the this compound dilutions.

    • To each well, add 50 µL of the enzyme-conjugated antigen solution provided in the kit.

    • Gently mix and incubate the plate according to the kit's instructions (e.g., 1 hour at 37°C). During this incubation, the free analyte (either the standard or the test compound) and the enzyme-conjugated antigen will compete for binding to the immobilized antibodies.

    • After incubation, wash the plate multiple times with the provided wash buffer to remove any unbound reagents.

    • Add 100 µL of the substrate solution to each well and incubate for the recommended time (e.g., 15-30 minutes at room temperature) to allow for color development. The intensity of the color is inversely proportional to the amount of target analyte or cross-reactant in the sample.

    • Stop the reaction by adding 50 µL of the stop solution to each well.

    • Immediately read the absorbance of each well using a microplate reader at the specified wavelength.

Data Analysis and Interpretation:
  • Standard Curve Generation:

    • Calculate the average absorbance for each standard concentration.

    • Plot the absorbance values (Y-axis) against the corresponding standard concentrations (X-axis) on a semi-logarithmic scale.

    • Perform a four-parameter logistic regression to fit the standard curve.

  • IC50 Determination:

    • Similarly, plot the absorbance values for the this compound dilutions against their concentrations.

    • From the resulting dose-response curve, determine the concentration of this compound that causes a 50% reduction in the maximum signal (B/B0 = 50%). This is the IC50 value for the test compound.

    • Determine the IC50 value for the target analyte from its standard curve.

  • Calculation of Percentage Cross-Reactivity:

    • The percentage cross-reactivity (%CR) is calculated using the following formula:

    %CR = (IC50 of Target Analyte / IC50 of this compound) x 100

Interpreting the Results:

The calculated percentage cross-reactivity provides a quantitative measure of the interference potential of this compound in the specific immunoassay used.

  • High %CR (e.g., >10%): Indicates significant cross-reactivity. The presence of this compound in samples will lead to an overestimation of the target analyte concentration.

  • Moderate %CR (e.g., 1-10%): Suggests a lower but still potentially significant level of interference, especially if the cross-reactant is present at high concentrations.

  • Low %CR (e.g., <1%): Indicates minimal interference, and the assay can be considered specific for the target analyte in the presence of this compound.

Data Presentation: A Hypothetical Comparison

While we could not find specific experimental data for this compound, the table below illustrates how cross-reactivity data should be presented for a clear comparison. The values presented here are for illustrative purposes only and do not represent actual experimental results.

CompoundTarget Analyte IC50 (ng/mL)Test Compound IC50 (ng/mL)Cross-Reactivity (%)
Target Analyte (e.g., 4'-Hydroxy-2,3',4,5'-tetrachlorobiphenyl) 1.51.5100
This compound 1.5(To be determined experimentally) (To be calculated)
Structurally Unrelated Compound (e.g., Benzoic Acid) 1.5>10,000<0.015

Conclusion and Recommendations

The potential for cross-reactivity of this compound in immunoassays designed for other PCBs or their metabolites is a critical consideration for accurate environmental and biological monitoring. Due to its structural similarities to other hydroxylated PCBs, it is plausible that this compound could interfere with certain assays.

This guide provides the necessary scientific rationale and a robust experimental protocol for researchers to independently assess this cross-reactivity. By following the detailed competitive ELISA methodology and data analysis procedures outlined, scientists can:

  • Quantitatively determine the cross-reactivity of this compound in their specific immunoassay.

  • Make informed decisions about the suitability of an assay for their samples.

  • Accurately interpret their results and avoid the pitfalls of overestimation due to unforeseen interferences.

It is strongly recommended that researchers validate the specificity of any immunoassay for their particular sample matrix and potential cross-reactants of concern. This due diligence is essential for maintaining the integrity and reliability of scientific data.

References

  • At present, no direct references detailing the cross-reactivity of this compound in a specific immunoassay have been identified in the public domain. Researchers are encouraged to consult the technical datasheets of specific immunoassay kits and the broader scientific literature on PCB and hydroxylated PCB immunoassay development for further information on the principles and methodologies described herein.

Navigating the Toxic Landscape of PCB Metabolites: A Comparative Guide to Toxic Equivalency Factors for Hydroxylated PCBs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The assessment of risks associated with polychlorinated biphenyls (PCBs) has long been guided by the Toxic Equivalency Factor (TEF) framework, a cornerstone of regulatory toxicology. This system, established by the World Health Organization (WHO), quantifies the toxicity of dioxin-like PCBs in relation to the most potent congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). However, the metabolic transformation of PCBs in biological systems introduces a new layer of complexity. Hydroxylated PCBs (OH-PCBs), the primary metabolites of PCBs, are now recognized as emerging contaminants with their own distinct and, in some cases, more potent toxicological profiles. This guide provides a comprehensive comparison of the current understanding of toxic equivalency for these critical metabolites, offering insights into the experimental data that underpin their risk assessment and the methodologies used to derive these crucial values.

The Evolving Paradigm of PCB Toxicity: Beyond the Parent Compounds

While the TEF system for dioxin-like PCBs is well-established and based on their ability to activate the aryl hydrocarbon receptor (AHR), a formal, internationally accepted TEF scheme for OH-PCBs is not yet in place.[1] This is not due to a lack of toxicity, but rather the multifaceted nature of their adverse effects, which extend beyond the AHR-mediated pathway. Research has demonstrated that some OH-PCBs can indeed activate the AHR, sometimes with potencies comparable to or even exceeding their parent compounds.[2] However, many OH-PCBs also exhibit significant endocrine-disrupting activities, neurotoxicity, and other effects that are independent of AHR activation. This mechanistic diversity presents a significant challenge to the development of a single, unified TEF system for this class of compounds.

This guide will focus on the AHR-mediated toxicity of OH-PCBs, as this is the most direct parallel to the existing TEF framework and a critical component of their overall risk profile. We will delve into the experimental data that allows for a comparative assessment of their dioxin-like potential.

Comparative Analysis of Aryl Hydrocarbon Receptor Activation by Hydroxylated PCBs

The primary method for assessing the dioxin-like toxicity of a compound is to determine its ability to activate the AHR signaling pathway. Activation of this receptor leads to the transcription of a battery of genes, including cytochrome P450 enzymes like CYP1A1. The induction of these genes is a hallmark of exposure to dioxin-like compounds and forms the basis of many in vitro bioassays used to determine their relative potency (REP). The REP is a measure of a compound's potency relative to TCDD, which is assigned a value of 1.

Several in vitro bioassays are employed to determine the REP of OH-PCBs. These include:

  • Chemically Activated LUciferase gene eXpression (CALUX) Bioassay: This is a reporter gene assay that uses a genetically modified cell line containing a luciferase gene under the control of AHR-responsive elements.[3] The amount of light produced by the cells is proportional to the degree of AHR activation.

  • Ethoxyresorufin-O-deethylase (EROD) Assay: This enzymatic assay measures the activity of the CYP1A1 enzyme, which is induced upon AHR activation. The rate of conversion of ethoxyresorufin to the fluorescent product resorufin is quantified.[4]

  • AHR Reporter Gene Assays: Similar to the CALUX assay, these assays use various reporter genes (e.g., beta-galactosidase, green fluorescent protein) linked to AHR-responsive elements to quantify receptor activation.[5][6]

The following table summarizes a selection of reported REP values for various OH-PCB congeners from in vitro studies. It is important to note that these values can vary between different studies and bioassays due to differences in experimental conditions and cell lines used.

OH-PCB CongenerBioassayRelative Potency (REP) vs. TCDDReference
4'-OH-PCB-79Cell Proliferation Assay (AHR-mediated)Potent AHR agonist[2]
Various OH-PCBsCALUXDioxin-like activity detected[7]
Various OH-PCBsEROD InductionPotency varies by congener[8]

This table is illustrative and not exhaustive. Researchers should consult the primary literature for specific REP values and experimental details.

Methodological Deep Dive: The CALUX Bioassay for AHR-Mediated Toxicity

The CALUX bioassay is a widely used and sensitive tool for screening and quantifying the total dioxin-like activity in a sample.[9] Its high-throughput nature and biological relevance make it a cornerstone in the assessment of AHR agonists.

Experimental Workflow: CALUX Bioassay

Caption: Workflow of the CALUX bioassay for determining AHR activation.

Step-by-Step Protocol for the CALUX Bioassay

1. Cell Culture and Plating:

  • Maintain H4IIE-luc cells (a rat hepatoma cell line stably transfected with a luciferase reporter gene) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
  • Trypsinize and seed the cells into 96-well microplates at a density that ensures they are sub-confluent at the time of exposure.
  • Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

2. Sample Preparation and Dosing:

  • Prepare a serial dilution of the test compound (OH-PCB) and the reference compound (TCDD) in a suitable solvent (e.g., DMSO).
  • The final solvent concentration in the culture medium should be kept low (typically ≤ 0.5%) to avoid cytotoxicity.
  • Carefully remove the culture medium from the wells and replace it with fresh medium containing the various concentrations of the test compounds and TCDD standards. Include solvent controls (medium with solvent only).

3. Incubation:

  • Return the plates to the incubator and expose the cells to the compounds for a defined period, typically 24 hours, to allow for AHR activation and subsequent luciferase expression.

4. Measurement of Luciferase Activity:

  • After the incubation period, remove the plates from the incubator and wash the cells with phosphate-buffered saline (PBS).
  • Lyse the cells using a lysis buffer to release the intracellular contents, including the expressed luciferase enzyme.
  • Add a luciferin-containing substrate solution to each well. The luciferase enzyme will catalyze the oxidation of luciferin, resulting in the emission of light.
  • Immediately measure the luminescence in each well using a luminometer.

5. Data Analysis and REP Calculation:

  • Generate dose-response curves for both the test compound and TCDD by plotting the luminescence intensity against the logarithm of the concentration.
  • Determine the EC50 value (the concentration that produces 50% of the maximum response) for both the test compound and TCDD from their respective dose-response curves.
  • Calculate the Relative Potency (REP) of the test compound using the following formula: REP = EC50 (TCDD) / EC50 (Test Compound)

This protocol provides a framework for the CALUX bioassay. Specific parameters such as cell density, incubation times, and reagent concentrations may need to be optimized for different laboratories and specific OH-PCB congeners.

The Mechanistic Underpinning: The Aryl Hydrocarbon Receptor Signaling Pathway

The toxicity of dioxin-like compounds, including certain OH-PCBs, is initiated by their binding to and activation of the AHR. This ligand-activated transcription factor resides in the cytoplasm in a complex with several chaperone proteins. Upon ligand binding, the AHR translocates to the nucleus, dimerizes with the AHR nuclear translocator (ARNT), and binds to specific DNA sequences known as dioxin-responsive elements (DREs) in the promoter regions of target genes. This binding initiates the transcription of a suite of genes, leading to a cascade of biochemical and toxic effects.

AHR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OH_PCB OH-PCB AHR_complex AHR-Hsp90-XAP2-p23 Complex OH_PCB->AHR_complex Binding AHR_ligand AHR-OH-PCB AHR_complex->AHR_ligand Conformational Change & Nuclear Translocation AHR_ARNT AHR-ARNT Complex AHR_ligand->AHR_ARNT ARNT ARNT ARNT->AHR_ARNT DRE Dioxin Responsive Element (DRE) AHR_ARNT->DRE Binding Gene_Transcription Gene Transcription (e.g., CYP1A1) DRE->Gene_Transcription Initiation Toxic_Effects Toxic & Biological Effects Gene_Transcription->Toxic_Effects

Caption: The Aryl Hydrocarbon Receptor (AHR) signaling pathway.

Future Directions and Implications for Risk Assessment

The absence of a formal TEF system for OH-PCBs underscores the need for continued research to fully characterize their toxicological profiles. While AHR activation is a critical endpoint, a comprehensive risk assessment must also consider their non-dioxin-like toxicities. The development of "neurotoxic equivalency factors" or "endocrine-disrupting equivalency factors" may be necessary to capture the full spectrum of their adverse effects.

For researchers and drug development professionals, understanding the relative potencies of OH-PCBs to activate the AHR is crucial for several reasons:

  • Prioritizing congeners for further toxicological testing: REP data can help identify the most potent OH-PCBs for in-depth in vivo studies.

  • Interpreting biomonitoring data: Knowing the relative potencies of different metabolites can aid in assessing the potential health risks associated with human exposure.

  • Developing structure-activity relationships: This data is essential for building predictive models of toxicity for untested OH-PCB congeners.

References

  • BioDetection Systems. (n.d.). CALUX bioassays. Retrieved from [Link][10]

  • European Food Safety Authority. (n.d.). Table of TEF (= toxic equivalency factors) for dioxins, furans and dioxin-like PCBs. Retrieved from [Link]

  • Hestermann, E. V., Stegeman, J. J., & Hahn, M. E. (2000). Relative contributions of affinity and intrinsic efficacy to aryl hydrocarbon receptor ligand potency. Toxicology and Applied Pharmacology, 168(2), 160-172.
  • INDIGO Biosciences. (n.d.). Human AhR Reporter Assay Kit. Retrieved from [Link][5]

  • Marine Scotland. (n.d.). EROD - an indicator of exposure of fish to some organic contaminants. Retrieved from [Link][4]

  • Pace Analytical. (n.d.). Environmental Bioassay. Retrieved from [Link][11]

  • U.S. Environmental Protection Agency. (2018). Bioassays for Evaluating Water Quality. Retrieved from [Link][12]

  • Van den Berg, M., Birnbaum, L. S., Denison, M., De Vito, M., Farland, W., Feeley, M., ... & Safe, S. (2006). The 2005 World Health Organization re-evaluation of human and mammalian toxic equivalency factors for dioxins and dioxin-like compounds. Toxicological sciences, 93(2), 223-241.
  • Vondráček, J., Machala, M., Bryja, V., Kamps, J., Gielen, J., & Soucek, P. (2002). Aryl hydrocarbon receptor-activating polychlorinated biphenyls and their hydroxylated metabolites induce cell proliferation in contact-inhibited rat liver epithelial cells. Archives of toxicology, 76(8), 443-451.[2]

  • Villeneuve, D. L., Richter, C. A., Blankenship, A. L., & Giesy, J. P. (1999). Rainbow trout cell bioassay-derived relative potencies for halogenated aromatic hydrocarbons: comparison and sensitivity analysis. Environmental Toxicology and Chemistry, 18(5), 978-988.
  • Windal, I., Denison, M. S., Birnbaum, L. S., Van den Berg, M., Focant, J. F., Eppe, G., & De Pauw, E. (2005). Chemically activated luciferase gene expression (CALUX) cell bioassay analysis for the estimation of dioxin-like activity: critical parameters of the CALUX procedure that impact assay results. Environmental science & technology, 39(19), 7357-7364.[3]

  • Zabel, E. W., Cook, P. M., & Peterson, R. E. (1995). Toxic equivalency factors for 2, 3, 7, 8-tetrachlorodibenzo-p-dioxin and dioxin-like PCBs in rainbow trout. Environmental toxicology and chemistry, 14(12), 2179-2187.
  • Machala, M., Vondráček, J., Bláha, L., Ciganek, M., & Neča, J. (2001). Aryl hydrocarbon receptor-mediated and estrogenic activities of hydroxylated metabolites of polychlorinated biphenyls. Toxicology and applied pharmacology, 174(1), 20-28.
  • Villard, P. H., Seree, E., Re, J. L., Fouchier, F., Attolini, L., & Barra, Y. (2000). Effects of polychlorinated biphenyls (PCBs) on monooxygenase activities in the human hepatoblastoma cell line, HepG2. Chemosphere, 40(9-11), 1017-1021.
  • Hoogenboom, L. A. P., Bovee, T. F. H., Portier, L. P. M., van der Weg, G., & Onstenk, C. (2006). The use of the DR CALUX bioassay and indicator polychlorinated biphenyls for screening of elevated levels of dioxins and dioxin-like polychlorinated biphenyls in eel. Molecular nutrition & food research, 50(10), 920-930.[9]

  • U.S. Environmental Protection Agency. (n.d.). Polychlorinated Biphenyls (PCBs) (CASRN 1336-36-3). IRIS. Retrieved from [Link][13]

  • He, G., Zhao, J., Brennan, J. C., Affatato, A. A., Zhao, B., Rice, R. H., & Denison, M. S. (2014). Cell-based assays for identification of aryl hydrocarbon receptor (AhR) activators. In Current protocols in toxicology (pp. 4-38).[6]

  • Roth, M., et al. (2018). Detection of aryl hydrocarbon receptor agonists in human samples. Scientific reports, 8(1), 1-13.[14]

  • Kania-Korwel, I., & Lehmler, H. J. (2016). Metabolism of polychlorinated biphenyls (PCBs) by human cytochrome P450 enzymes. Drug Metabolism Reviews, 48(3), 355-374.
  • Haws, L. C., Su, S. H., Harris, M., Devito, M. J., Walker, N. J., Farland, W. H., ... & Birnbaum, L. S. (2006). Development of a refined database of mammalian relative potency estimates for dioxin-like compounds. Toxicological Sciences, 89(1), 4-30.
  • Brambilla, G., et al. (2007). Modeling of DR CALUX® bioassay response to screen PCDDs, PCDFs, and dioxin-like PCBs in farm milk from dairy herds. Analytical and bioanalytical chemistry, 388(2), 337-346.[15]

  • Denison, M. S., Soshilov, A. A., He, G., DeGroot, D. E., & Zhao, B. (2011). Exactly the same but different: promiscuity and diversity in the molecular mechanisms of action of the aryl hydrocarbon (dioxin) receptor. Toxicological sciences, 124(1), 1-22.
  • Giesy, J. P., Hilscherova, K., Jones, P. D., Kannan, K., & Machala, M. (2002). Cell bioassays for detection of aryl hydrocarbon (AhR) and estrogen receptor (ER) mediated activity in environmental samples. Marine pollution bulletin, 45(1-12), 3-16.
  • Kennedy, S. W., Lorenzen, A., & Jones, S. P. (1996). A tiered toxicological screening approach for the assessment of the risk of dioxin-like compounds to wildlife. Organohalogen compounds, 27, 293-298.
  • U.S. Environmental Protection Agency. (2010). Recommended Toxicity Equivalence Factors (TEFs) for Human Health Risk Assessments of 2,3,7,8-Tetrachlorodibenzo-p-dioxin and Dioxin-Like Compounds.
  • World Health Organization. (1998). Assessment of the health risk of dioxins: re-evaluation of the tolerable daily intake (TDI).
  • World Health Organization. (2022). Call for experts - WHO initiative to update the 2005 WHO TEF for dioxin and dioxin-like compounds.
  • Peters, A. K., et al. (2004). Effects of polybrominated diphenyl ethers on basal and TCDD-induced ethoxyresorufin activity and cytochrome P450-1A1 expression in MCF-7, HepG2, and H4IIE cells. Toxicological sciences, 82(2), 488-496.
  • Kennedy, S. W., & Jones, S. P. (2000). The use of primary avian hepatocyte cultures for screening and hazard assessment of chemicals. Toxicology in Vitro, 14(5), 443-450.
  • Behnisch, P. A., Hosoe, K., & Sakai, S. I. (2003). Brominated dioxin-like compounds: in vitro assessment in comparison to classical dioxin-like compounds.

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Hydroxylated PCB Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Criticality of Accurate OH-PCB Isomer Analysis

Hydroxylated polychlorinated biphenyls (OH-PCBs) are significant metabolites of polychlorinated biphenyls (PCBs), a class of persistent organic pollutants. These hydroxylated metabolites are of increasing toxicological concern due to their structural similarity to endogenous hormones, allowing them to interfere with critical biological processes. Their accurate quantification in complex biological matrices is paramount for toxicological studies, human health risk assessment, and understanding the metabolic fate of PCBs. However, the analysis of OH-PCB isomers is fraught with challenges, including the presence of numerous isomers, low concentrations in biological samples, and potential for co-elution with interfering compounds.

This guide, developed from a senior application scientist's perspective, provides an in-depth comparison of the primary analytical methodologies for OH-PCB isomer validation. It moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, empowering researchers to design and implement robust, self-validating analytical methods.

The Analytical Gauntlet: Key Challenges in OH-PCB Isomer Analysis

The accurate determination of OH-PCB isomers requires overcoming several analytical hurdles:

  • Isomer Specificity: With potentially hundreds of OH-PCB congeners, achieving chromatographic separation of all isomers is a significant challenge. Co-elution can lead to inaccurate quantification and misidentification.

  • Matrix Interference: Biological matrices such as serum, plasma, and tissue are complex mixtures of lipids, proteins, and other endogenous compounds that can interfere with the extraction and detection of OH-PCBs.

  • Low Abundance: OH-PCBs are often present at trace levels (pg/g to ng/g) in biological samples, necessitating highly sensitive analytical instrumentation.

  • Analyte Stability: The hydroxyl group can make these compounds susceptible to degradation during sample preparation and analysis.

  • Availability of Standards: The commercial availability of certified reference materials for all OH-PCB isomers is limited, complicating method validation and quality control.

A Tale of Two Techniques: GC-MS vs. LC-MS/MS for OH-PCB Analysis

The two primary analytical platforms for the quantification of OH-PCB isomers are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each technique presents a unique set of advantages and disadvantages.

Gas Chromatography-Mass Spectrometry (GC-MS): The Established Workhorse

GC-MS has been a cornerstone of PCB analysis for decades. For the analysis of polar compounds like OH-PCBs, a derivatization step is typically required to increase their volatility and thermal stability.

The "Why" Behind Derivatization: The hydroxyl group of OH-PCBs makes them polar and prone to adsorption on the GC column, leading to poor peak shape and reduced sensitivity. Derivatization, most commonly methylation to form methoxy-PCBs (MeO-PCBs), masks the polar hydroxyl group, rendering the analytes more volatile and amenable to GC separation.

Common Derivatizing Agents:

  • Diazomethane: Highly efficient but also explosive and carcinogenic, requiring specialized handling.

  • Trimethylsilyldiazomethane (TMSD): A safer alternative to diazomethane.

  • Dimethyl sulfate: Effective but toxic.

ParameterTypical PerformanceRationale and Considerations
**Linearity (R²) **> 0.99A wide linear range is crucial for quantifying both low and high concentration samples without dilution.
Limit of Detection (LOD) 0.1 - 10 pg/µLDependent on the specific isomer, matrix, and instrument sensitivity. Lower LODs are achievable with high-resolution mass spectrometry (HRMS).
Limit of Quantification (LOQ) 0.5 - 50 pg/µLThe lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Precision (%RSD) < 15%Reflects the reproducibility of the method. Lower RSD values indicate higher precision.[1]
Accuracy (Recovery %) 70 - 120%Indicates how close the measured value is to the true value. Isotope-labeled internal standards are essential for correcting for matrix effects and analyte loss during sample preparation.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Direct Approach

LC-MS/MS offers the significant advantage of analyzing OH-PCBs directly without the need for derivatization. This simplifies sample preparation and reduces the potential for analytical errors.

The Power of Tandem Mass Spectrometry (MS/MS): The use of MS/MS in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. A specific precursor ion for each OH-PCB isomer is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific detection minimizes the impact of co-eluting interferences.

ParameterTypical PerformanceRationale and Considerations
**Linearity (R²) **> 0.99Similar to GC-MS, a broad linear range is desirable.[2]
Limit of Detection (LOD) 0.003–0.010 µg/kgLC-MS/MS can achieve very low detection limits, making it suitable for trace-level analysis in various matrices.[3][4]
Limit of Quantification (LOQ) 0.009–0.030 µg/kgThe high sensitivity of modern LC-MS/MS instruments allows for the quantification of OH-PCBs at environmentally relevant concentrations.[3][4]
Precision (%RSD) < 18.4%Good precision is achievable with optimized chromatography and MS parameters.[3][4]
Accuracy (Recovery %) 76.7% - 116.5%The use of isotope-labeled internal standards is critical to compensate for matrix effects, which can be more pronounced in LC-MS/MS compared to GC-MS.[3][4]

Building Trust: The Self-Validating System

A cornerstone of any robust analytical method is its ability to be self-validating. This is achieved through a multi-faceted approach encompassing rigorous sample preparation, the use of appropriate standards, and participation in external quality assessment schemes.

Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to isolate the OH-PCB isomers from the complex biological matrix while minimizing analyte loss and contamination.

  • Liquid-Liquid Extraction (LLE): A classic technique involving partitioning the analytes between two immiscible liquid phases. While effective, it can be labor-intensive and require large volumes of organic solvents.

  • Solid-Phase Extraction (SPE): A more modern and efficient technique that uses a solid sorbent to selectively retain the analytes of interest while allowing interfering compounds to pass through. SPE offers higher sample throughput and reduced solvent consumption.

This protocol provides a detailed, step-by-step methodology for the extraction of OH-PCB isomers from human serum, a common matrix in biomonitoring studies.

Extraction_Workflow cluster_serum_prep Serum Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final_prep Final Preparation Serum 1. Serum Sample (1 mL) Spike 2. Spike with Internal Standards (¹³C-labeled OH-PCBs) Serum->Spike Denature 3. Protein Precipitation (e.g., with acetonitrile) Spike->Denature Centrifuge1 4. Centrifugation Denature->Centrifuge1 Condition 5. Condition SPE Cartridge (e.g., C18) Load 6. Load Supernatant Centrifuge1->Load Wash 7. Wash Cartridge (to remove interferences) Load->Wash Elute 8. Elute OH-PCBs (with organic solvent) Wash->Elute Evaporate 9. Evaporate to Dryness Elute->Evaporate Reconstitute 10. Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis 11. LC-MS/MS or GC-MS Analysis Reconstitute->Analysis

Caption: Workflow for the extraction of OH-PCBs from serum.

The Gold Standard: Certified Reference Materials (CRMs)

The use of Certified Reference Materials (CRMs) is indispensable for method validation and ensuring the accuracy and traceability of results. CRMs are well-characterized materials with certified concentrations of specific analytes.

Why CRMs are Essential:

  • Method Validation: To assess the accuracy and precision of a new analytical method.

  • Quality Control: To monitor the ongoing performance of a validated method.

  • Inter-laboratory Comparisons: To ensure comparability of results between different laboratories.

Commercially Available OH-PCB Standards and CRMs:

Several reputable suppliers provide a range of native and isotopically labeled OH-PCB standards. It is crucial to obtain a Certificate of Analysis for each standard to verify its purity and concentration.

  • Cambridge Isotope Laboratories (CIL): Offers a wide selection of ¹³C-labeled and unlabeled OH-PCB standards.[5][6]

  • Wellington Laboratories: Provides various PCB and OH-PCB standard solutions and mixtures.[7]

  • AccuStandard: Offers a comprehensive catalog of PCB and metabolite standards.[8]

  • Chiron: Supplies a range of OH-PCB congeners.

  • Sigma-Aldrich (now MilliporeSigma): Distributes certified reference materials from various producers, including BCR®.[9]

The Ultimate Test: Inter-laboratory Comparison and Proficiency Testing

Participation in inter-laboratory comparison studies and proficiency testing (PT) schemes is a critical component of a laboratory's quality assurance program.[10][11][12][13] These programs allow laboratories to assess their performance against their peers and identify potential areas for improvement.

How Proficiency Testing Works: A PT provider sends a homogenous and stable test sample containing unknown concentrations of analytes to participating laboratories. Each laboratory analyzes the sample using their routine methods and reports the results to the provider. The provider then compiles the data and provides each laboratory with a performance evaluation.

Benefits of Participation:

  • Objective Assessment of Performance: Provides an external and unbiased evaluation of a laboratory's analytical capabilities.

  • Identification of Methodological Biases: Helps to identify systematic errors in analytical procedures.

  • Demonstration of Competence: Successful participation provides evidence of a laboratory's ability to produce reliable results.

  • Regulatory Compliance: In many sectors, participation in PT schemes is a mandatory requirement for accreditation.

Method Selection: A Decision Matrix

The choice between GC-MS and LC-MS/MS for OH-PCB analysis depends on several factors, including the specific research question, available instrumentation, and desired throughput.

Method_Selection cluster_considerations Key Considerations cluster_methods Analytical Methods Start Start: Need to Analyze OH-PCBs Derivatization Is derivatization acceptable? Start->Derivatization Sensitivity What is the required sensitivity? Derivatization->Sensitivity GCMS GC-MS Derivatization->GCMS Yes LCMSMS LC-MS/MS Derivatization->LCMSMS No Throughput Is high throughput needed? Sensitivity->Throughput Sensitivity->GCMS Moderate to High Sensitivity->LCMSMS Very High Matrix What is the sample matrix? Throughput->Matrix Throughput->GCMS Moderate Throughput->LCMSMS High Matrix->GCMS Less Complex (after cleanup) Matrix->LCMSMS Complex

Sources

comparing the neurotoxic effects of various PCB metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Hydroxylated PCBs (OH-PCBs), PCB Quinones, and Methylsulfonyl PCBs (MeSO2-PCBs)

Executive Summary

For decades, toxicological assessments focused primarily on parent polychlorinated biphenyl (PCB) congeners. However, current data indicates that metabolic biotransformation often represents a toxification rather than a detoxification pathway in the central nervous system (CNS).

This guide compares the neurotoxic mechanisms of the three primary metabolite classes. While parent NDL-PCBs (Non-Dioxin-Like) are established Ryanodine Receptor (RyR) sensitizers, their OH-metabolites often exhibit significantly higher potency and structural affinity for transthyretin (TTR). Conversely, PCB quinones diverge mechanistically, acting as potent electrophiles that covalently modify dopaminergic machinery and drive oxidative stress. MeSO2-PCBs represent a third class characterized by extreme tissue persistence and specific glucocorticoid receptor antagonism.

Part 1: Metabolic Divergence & Bioactivation

The neurotoxic potential of a PCB congener is dictated by its metabolic fate.[1] The following diagram illustrates the critical shift from lipophilic parent compounds to reactive metabolites.

Figure 1: PCB Metabolic Bioactivation Pathways in the CNS

PCB_Metabolism cluster_neuro Neurotoxic Consequence Parent Parent PCB (Lipophilic) CYP CYP450 (Oxidation) Parent->CYP Phase I OH_PCB OH-PCB (Amphiphilic) CYP->OH_PCB Hydroxylation Quinone PCB Quinone (Electrophilic/Reactive) OH_PCB->Quinone Oxidation (ROS Generation) MeSO2 MeSO2-PCB (Persistent) OH_PCB->MeSO2 Mercapturic Acid Pathway RyR Sensitization\nThyroid Disruption RyR Sensitization Thyroid Disruption OH_PCB->RyR Sensitization\nThyroid Disruption Dopaminergic Toxicity\nProtein Adducts Dopaminergic Toxicity Protein Adducts Quinone->Dopaminergic Toxicity\nProtein Adducts Glucocorticoid Antagonism\nTissue Accumulation Glucocorticoid Antagonism Tissue Accumulation MeSO2->Glucocorticoid Antagonism\nTissue Accumulation

Caption: Metabolic divergence of PCBs.[1][2][3][4][5][6][7][8] Note the shift from OH-PCBs (receptor interference) to Quinones (cellular damage).

Part 2: Comparative Mechanism of Action

Hydroxylated PCBs (OH-PCBs): The Calcium & Thyroid Disruptors

Primary Target: Ryanodine Receptors (RyR) & Transthyretin (TTR).

  • Mechanism: OH-PCBs (particularly ortho-substituted) bind to the RyR channel complex, locking it in an "open" sub-conductance state. This causes uncontrolled Ca2+ leakage from the endoplasmic reticulum (ER) into the cytosol.

  • Potency Insight: Metabolic hydroxylation can increase RyR potency. For example, 4-OH-PCB 52 is a more potent RyR sensitizer than its parent, PCB 52.[2]

  • Thyroid Mimicry: Due to the phenolic structure and chlorine substitution, OH-PCBs structurally mimic Thyroxine (T4). They bind TTR with high affinity, displacing T4 and potentially altering delivery of thyroid hormones to the developing brain.

PCB Quinones: The Dopaminergic Toxins

Primary Target: Dopamine Transporter (DAT) & Vesicular Monoamine Transporter 2 (VMAT2).

  • Mechanism: Unlike the receptor-mediated effects of OH-PCBs, quinones act via Michael addition . They are highly reactive electrophiles that form covalent adducts with nucleophilic cysteine residues on proteins (e.g., DAT, tyrosine hydroxylase).

  • Redox Cycling: PCB quinones undergo redox cycling, generating superoxide anion radicals (

    
    ). This creates a futile cycle of oxidative stress specifically damaging to dopaminergic neurons, which are already under high oxidative load.
    
Methylsulfonyl PCBs (MeSO2-PCBs): The Persistent Accumulators

Primary Target: Glucocorticoid Receptor (GR) & Tissue Accumulation.

  • Mechanism: These metabolites are exceptionally resistant to excretion. They accumulate in the liver and specific brain regions. Mechanistically, they have been shown to antagonize the Glucocorticoid Receptor (GR), disrupting stress response signaling.

  • Neurotoxicity: While less acutely toxic than quinones, their bioaccumulation leads to chronic, low-level neurochemical disruption, particularly in the cerebellum and hippocampus.

Part 3: Quantitative Performance Comparison

The following table synthesizes experimental data regarding the potency and distinct profiles of these metabolites.

FeatureParent NDL-PCBsOH-PCBsPCB QuinonesMeSO2-PCBs
Primary MOA RyR Sensitization (reversible)RyR Sensitization (High Potency)Covalent Protein Binding (Irreversible)Receptor Antagonism / Accumulation
Key Target RyR1, RyR2RyR1, RyR2, TransthyretinDopamine Transporter (DAT), DNAGlucocorticoid Receptor
Ca2+ Potency (EC50) ~0.5 - 5.0 µM (e.g., PCB 95)< 0.5 µM (e.g., 4-OH-PCB 95)N/A (Cytotoxic)Low / Indirect
ROS Generation LowModerateHigh (Redox Cycling) Low
Persistence High (Lipophilic)Moderate (Excretable via conjugation)Low (Reactive/Transient)Very High (Tissue binding)

Part 4: Experimental Protocols (Self-Validating Systems)

As an application scientist, choosing the right assay is critical. Standard cytotoxicity assays (MTT/LDH) often miss the specific neurotoxic events of PCB metabolites.

Protocol A: Microsomal [3H]Ryanodine Binding Assay

Used to quantify the potency of OH-PCBs on Calcium Channels.

Rationale: This is the gold standard for determining direct interaction with the RyR. The binding of [3H]Ryanodine is dependent on the channel being in an open conformation; thus, increased binding indicates channel sensitization.

  • Preparation: Isolate junctional sarcoplasmic reticulum (SR) vesicles from rabbit skeletal muscle (rich in RyR1) or cardiac muscle (RyR2).

  • Incubation Mix: Create a reaction buffer containing:

    • 1 nM [3H]Ryanodine.

    • Critical Step: Buffer must contain physiological salt (140 mM KCl, 20 mM MOPS, pH 7.4) and a controlled Ca2+ concentration (typically 50 µM CaCl2). Note: RyR binding is Ca2+ dependent; improper Ca2+ buffering invalidates the assay.

  • Treatment: Add OH-PCB metabolite (dissolved in DMSO, final <0.5%) at log-scale concentrations (1 nM to 10 µM).

  • Equilibrium: Incubate at 37°C for 3 hours.

  • Filtration: Rapidly filter through Whatman GF/B glass fiber filters using a cell harvester to trap the membrane-bound radioligand.

  • Validation: Use PCB 95 (10 µM) as a positive control (maximal activation) and Ruthenium Red as a negative control (pore blocker).

Protocol B: Dopamine Transporter (DAT) Inhibition Assay

Used to assess PCB Quinone toxicity on dopaminergic machinery.

Rationale: Quinones inhibit DAT via covalent modification. A standard uptake assay with a kinetic component distinguishes between competitive inhibition and irreversible inactivation.

  • Cell Model: Use CHO cells or N27 dopaminergic cells stably expressing human DAT.

  • Pre-incubation: Treat cells with PCB Quinone (e.g., PCB 153-quinone) for 15 minutes at 37°C.

  • Substrate Addition: Add [3H]Dopamine (20 nM final concentration).

  • Uptake Phase: Incubate for exactly 5-10 minutes (linear phase of uptake).

  • Termination: Rapidly wash cells 3x with ice-cold Krebs-Ringer-HEPES buffer to stop transport.

  • Lysis & Counting: Lyse cells in 1% SDS and quantify radioactivity via liquid scintillation counting.

  • Data Analysis: Plot uptake velocity vs. inhibitor concentration.

    • Self-Validation Check: If the inhibition is irreversible (characteristic of quinones), washing the cells before adding dopamine will NOT restore DAT function. This distinguishes quinones from competitive inhibitors like cocaine.

Part 5: Mechanistic Visualization

Figure 2: Comparative Neurotoxic Signaling Cascades

Neurotoxicity_Mechanisms OH OH-PCB RyR Ryanodine Receptor (ER Membrane) OH->RyR High Affinity Binding Q PCB Quinone DAT Dopamine Transporter (Cysteine Residues) Q->DAT Michael Addition ROS Redox Cycling (ROS Generation) Q->ROS e- Transfer Ca_Leak Uncontrolled Ca2+ Efflux RyR->Ca_Leak Sensitization Adduct Covalent Adduct Formation DAT->Adduct Irreversible Inhibition Dendrite Altered Dendritic Arborization Ca_Leak->Dendrite Ca2+ Dependent Signaling Apoptosis Dopaminergic Cell Death Adduct->Apoptosis ROS->Apoptosis

Caption: Divergent pathways: OH-PCBs alter signaling architecture (Dendrites), while Quinones drive cellular destruction (Apoptosis).

References

  • Pessah, I. N., et al. (2010). "Mechanisms of PCB-induced neurotoxicity: The role of ryanodine receptor sensitization."[3][9] Toxicological Sciences. Link

  • Lehmler, H. J., et al. (2010). "Disposition of polychlorinated biphenyls (PCBs) in developing rats." Environmental Science & Technology.[7] Link

  • Ludewig, G., & Robertson, L. W. (2013).[2] "Polychlorinated biphenyls (PCBs) as initiators and promoters of carcinogenesis."[1] Toxicology Letters. Link

  • Seegal, R. F., et al. (2011). "Polychlorinated biphenyls alter dopamine transmission in the basal ganglia." Neurotoxicology. Link

  • Grimm, F. A., et al. (2015).[10] "Metabolism and metabolites of polychlorinated biphenyls." Critical Reviews in Toxicology. Link

  • Niknam, Y., et al. (2013). "PCBs and their hydroxylated metabolites in the serum of pregnant women."[8][10] Environmental Health Perspectives. Link

Sources

statistical analysis of comparative toxicity data

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Statistical Analysis in Toxicology: A Guide to Rigorous Safety Assessment

Part 1: Executive Directive & Scope

To: Research Scientists, Toxicologists, and Drug Safety Leads From: Senior Application Scientist, Preclinical Development Subject: Moving Beyond "P < 0.05": A Framework for Robust Comparative Toxicity Analysis

In the high-stakes environment of drug development, statistical significance is not synonymous with biological relevance. A "significant" reduction in cell viability that cannot be modeled by a dose-response curve is often a technical artifact, not a toxicological finding. This guide rejects the rigid template of generic statistical advice. Instead, it establishes a self-validating workflow designed to distinguish true toxicity from experimental noise, ensuring your data stands up to regulatory scrutiny (FDA, OECD, EMA).

Part 2: Scientific Integrity & Logic (E-E-A-T)

Pillar 1: Expertise & Causality (The "Why")

We do not simply run t-tests. We select tests based on the biological assumption of the dose-response relationship .

  • Monotonicity: Toxicity typically increases with dose. Therefore, using a standard ANOVA with Tukey’s post-hoc (which assumes all pair-wise comparisons are of interest) is statistically inefficient.

  • The Superior Choice: Use Williams’ Test or Dunnett’s Test .[1][2] Dunnett’s is the gold standard for comparing multiple treatment groups against a single control (Many-to-One). Williams’ Test is more powerful when you can safely assume a monotonic trend (dose-dependent increase in toxicity) [1].

  • Dose-Response Modeling: For cytotoxicity (IC50/EC50), linear interpolation is obsolete. You must use Non-linear Regression (4-Parameter Logistic/Hill Slope) to accurately estimate potency.

Pillar 2: Trustworthiness (Self-Validating Protocols)

A protocol is only as good as its controls. Every analysis must include:

  • Power Analysis: Determine sample size a priori to avoid False Negatives (Type II error).

  • Test for Normality (Shapiro-Wilk): Do not assume Gaussian distribution; prove it.

  • Test for Homoscedasticity (Levene’s/Bartlett’s): ANOVA assumes equal variances. If this fails, you must use Welch’s ANOVA or non-parametric alternatives.

Pillar 3: Authoritative Grounding

This guide aligns with OECD Guidance Document 116 [2] and FDA Redbook 2000 [3], shifting focus from simple NOAEL (No-Observed-Adverse-Effect-Level) determination to the more robust Benchmark Dose (BMD) modeling where applicable.

Part 3: Visualization & Formatting

A. Data Presentation: Methodological Comparison

Table 1: Strategic Selection of Statistical Approaches in Toxicology

FeatureNOAEL Approach (Traditional)Benchmark Dose (BMD) (Modern/Preferred)
Definition Highest dose with no statistically significant effect vs. control.The dose associated with a specified low incidence of effect (e.g., 10% response).
Data Usage Uses only one dose group (ignores the shape of the curve).Uses all data points to model the entire dose-response curve.
Sample Size Dependency High. Smaller studies often yield higher (less safe) NOAELs due to low power.Lower. Confidence intervals (BMDL) account for sample size/quality.[3]
Regulatory Status Still widely accepted but declining.Preferred by EFSA and EPA for quantitative risk assessment [4].
Best For Qualitative safety banding; studies with few dose groups.Quantitative risk assessment; deriving Reference Doses (RfD).[4]

Table 2: Hypothesis Testing Matrix

Experimental DesignAssumptionRecommended Test
2 Groups (Control vs. Treated) Normal DistributionStudent's t-test (Unpaired)
2 Groups (Control vs. Treated) Non-Normal / SkewedMann-Whitney U Test
>2 Groups (Dose Ranging) Normal + Monotonic TrendWilliams’ Test (High Power)
>2 Groups (Dose Ranging) Normal + Non-MonotonicDunnett’s Test (Controls Type I Error)
>2 Groups (Dose Ranging) Non-NormalKruskal-Wallis + Dunn’s Post-hoc
B. Experimental Protocol: Comparative Cytotoxicity Analysis

Scenario: Comparing the cytotoxicity of a New Chemical Entity (NCE) vs. a Standard of Care (SoC) using an MTT Assay.

Step 1: Experimental Setup & Pre-processing

  • Design: 96-well plate. 3 biological replicates (n=3), 3 technical replicates per dose.

  • Controls: Negative (Vehicle only), Positive (e.g., Triton X-100 or known toxicant).

  • Normalization: Convert raw Absorbance (OD) to % Viability:

    
    
    

Step 2: Outlier Detection

  • Method: ROUT method (Q=1%) or Grubb’s Test.

  • Action: Remove technical outliers before averaging biological replicates. Do not remove biological outliers without physiological justification.

Step 3: Dose-Response Modeling (IC50 Determination)

  • Model: Fit data to the 4-Parameter Logistic (4PL) Equation (Sigmoidal dose-response with variable slope).

    • Top: Constrain to 100% (if vehicle control is reliable).

    • Bottom: Constrain to 0% (unless partial inhibition is expected).

  • Comparison: Use the Extra Sum-of-Squares F-test to compare the IC50 and HillSlope of the NCE vs. SoC.

    • Null Hypothesis: One curve fits both datasets (Potencies are identical).

    • Alternative: Separate curves are required (Potencies differ).

Step 4: Statistical Significance of Specific Doses

  • Test: One-way ANOVA followed by Dunnett’s Multiple Comparison Test .

  • Why: You are comparing doses 0.1, 1, 10, 100 µM back to the Vehicle (0 µM). You are not comparing 1 µM to 10 µM (which Tukey’s would do, wasting power).

C. Mandatory Visualization (Graphviz)

Diagram 1: Statistical Decision Tree for Toxicology

ToxDecisionTree Start Start: Comparative Toxicity Data DataType Data Type? Start->DataType Continuous Continuous (e.g., Cell Viability, Enzyme Activity) DataType->Continuous Discrete Discrete/Quantal (e.g., Dead/Alive, Histology Score) DataType->Discrete Normality Normal Distribution? (Shapiro-Wilk) Continuous->Normality Fisher Fisher's Exact Test (2x2 Contingency) Discrete->Fisher YesNormal Yes Normality->YesNormal NoNormal No Normality->NoNormal Groups Number of Groups? YesNormal->Groups Kruskal Kruskal-Wallis Test + Dunn's Post-hoc NoNormal->Kruskal TwoGroups 2 Groups (Treated vs Control) Groups->TwoGroups MultiGroups >2 Groups (Dose Response) Groups->MultiGroups TTest Student's t-test TwoGroups->TTest Trend Monotonic Trend Expected? MultiGroups->Trend MannWhitney Mann-Whitney U YesTrend Yes Trend->YesTrend NoTrend No Trend->NoTrend Williams Williams' Test (Max Power for Trend) YesTrend->Williams Dunnett Dunnett's Test (Robust vs Control) NoTrend->Dunnett

Caption: Decision logic for selecting the appropriate statistical test based on data distribution, group number, and dose-response assumptions.

Diagram 2: The Self-Validating Analysis Workflow

AnalysisWorkflow cluster_0 Phase 1: Pre-Processing cluster_1 Phase 2: Modeling cluster_2 Phase 3: Validation RawData Raw Data (Absorbance/Counts) Norm Normalization (% of Vehicle) RawData->Norm QC QC Check (Z-Factor > 0.5) Norm->QC Fit Non-Linear Regression (4PL Model) QC->Fit Pass Compare Compare Potency (Extra Sum-of-Squares F-test) Fit->Compare Residuals Residual Analysis (Check Homoscedasticity) Compare->Residuals Residuals->Fit Invalid (Weighting Req.) Report Final Report (IC50 + 95% CI) Residuals->Report Valid

Caption: Step-by-step workflow from raw plate reader data to validated IC50 reporting, emphasizing QC and residual checks.

References

  • Hothorn, L. A. (2016). Statistics in Toxicology: Using R. CRC Press.

  • OECD. (2012). Guidance Document 116 on the Conduct and Design of Chronic Toxicity and Carcinogenicity Studies. OECD Series on Testing and Assessment.

  • U.S. Food and Drug Administration (FDA). (2000). Redbook 2000: IV.B.4. Statistical Considerations in Toxicity Studies.

  • EFSA Scientific Committee. (2017). Update: Guidance on the use of the benchmark dose approach in risk assessment. EFSA Journal.

  • GraphPad. Curve Fitting Guide: The 4PL Model.

Sources

Safety Operating Guide

Technical Guide: Proper Disposal of 4-Hydroxy-3,5-dichlorobiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

4-Hydroxy-3,5-dichlorobiphenyl (CAS: 1137-59-3), often utilized as a metabolic standard in toxicology or as a precursor in synthesis, presents a dual-hazard profile.[1] Structurally, it is a hydroxylated polychlorinated biphenyl (OH-PCB). While it possesses a hydroxyl group that increases polarity compared to parent PCBs, it retains significant lipophilicity and environmental persistence.

Critical Operational Directive: Unlike general organic waste, this compound must be managed as Halogenated Organic Waste . Due to its structural similarity to thyroxine (T4), it acts as an endocrine disruptor and is highly toxic to aquatic systems. "Dilution is not the solution"—drain disposal is strictly prohibited under all global jurisdictions (EPA, REACH, local municipal codes).

Chemical Characterization & Hazard Profile[1]

Effective disposal begins with accurate characterization. Use the data below to populate your Hazardous Waste Tags.

Table 1: Physicochemical & Safety Data
ParameterSpecificationOperational Implication
Chemical Name This compoundPrimary identifier for waste manifests.
Synonyms 3,5-Dichloro-4-biphenylol; OH-PCB-14Alternate names for inventory cross-check.
CAS Number 1137-59-3 Required for specific waste coding.[1]
Physical State Solid (Crystalline)Dust generation risk during transfer.[1]
Acidity (pKa) ~7.0 - 7.5 (Phenolic)Incompatible with strong oxidizers and bases.[1]
Hazard Codes H318 (Eye Damage), H410 (Aquatic Tox)Requires goggles/shield; Zero-discharge policy.[1]
Waste Class Halogenated Organic DO NOT mix with non-halogenated solvents (e.g., Acetone, EtOH).[1][2]

Pre-Disposal: The Segregation Logic

The Causality of Segregation: Laboratories often mix solvents to save space, but this is dangerous and costly for halogenated compounds.

  • Cost: Halogenated waste requires high-temperature incineration (>1100°C) with scrubbers to prevent dioxin/furan formation. Mixing it with non-halogenated waste forces the entire volume to be treated at this expensive tier.

  • Chemistry: Mixing phenolic compounds (like this compound) with strong oxidizers (e.g., nitric acid waste) can result in exothermic nitration or polymerization.[1]

Self-Validating Segregation System:

  • The Beilstein Test (Quick Check): If you are unsure if a mother liquor contains this compound, heat a copper wire, dip it in the solution, and place it in a flame. A green flash indicates halogens—segregate immediately.

Operational Disposal Workflows

Workflow A: Solid Waste (Neat Chemical & Debris)

Applicable to: Expired standards, contaminated gloves, weighing boats, and spill cleanup materials.[1]

  • Containment: Place solid waste in a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated "Hazardous Debris" pail.

    • Note: Do not use standard "biohazard" bags unless the waste is also infectious. Use yellow or clear chemical waste bags if pails are unavailable.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: Write "this compound" (Do not use abbreviations).

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Sealing: Screw the lid tight. If the debris is volatile or odorous, seal the container rim with Parafilm.

Workflow B: Liquid Waste (Solutions & Mother Liquors)

Applicable to: HPLC effluent, reaction byproducts.[1]

  • Selection: Use a dedicated Halogenated Solvent carboy (typically yellow-coded or distinctively labeled).

    • Material: Glass or Fluorinated HDPE.

  • pH Check: Ensure the waste stream is neutral or slightly acidic. If the solution is basic (pH > 10), the phenol may form a phenolate salt, increasing water solubility but not reducing toxicity.

  • Transfer: Use a funnel to prevent drips.

  • Log Entry: You must record the approximate volume added to the carboy log sheet. This is critical for the disposal vendor to calculate the BTU value and halogen content.

Decision Logic Visualization

The following diagram outlines the decision-making process for disposing of this compound to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Debris (Gloves, Wipes, Neat) StateCheck->Solid HalogenCheck Is it mixed with Non-Halogenated Solvents? Liquid->HalogenCheck Segregate CRITICAL: Segregate into HALOGENATED Waste Stream HalogenCheck->Segregate Always treat as Halogenated ContainerL Container: Glass or HDPE Carboy Label: 'Halogenated Organic' Segregate->ContainerL Labeling Labeling: Full Chemical Name + CAS 1137-59-3 Mark 'Toxic' & 'Env. Hazard' ContainerL->Labeling ContainerS Container: Wide-mouth Jar or Chem-Debris Pail Solid->ContainerS ContainerS->Labeling Storage Storage: Satellite Accumulation Area (Secondary Containment) Labeling->Storage Disposal Final Disposal: High-Temp Incineration Storage->Disposal

Figure 1: Decision matrix for segregating and packaging this compound waste streams.

Regulatory Framework (RCRA & TSCA)[7]

Understanding the "Why" behind the paperwork ensures long-term compliance.

  • RCRA (Resource Conservation and Recovery Act):

    • While this compound is not explicitly "U-Listed" (like pure Phenol U188), it typically triggers the Toxicity Characteristic if tested.[1]

    • Best Practice: Manage it as Hazardous Chemical Waste .[3] Do not attempt to claim it as "Non-Hazardous" based on concentration unless certified by a toxicologist.

  • TSCA (Toxic Substances Control Act):

    • As a polychlorinated biphenyl derivative, this compound falls under the scrutiny of TSCA (40 CFR 761).

    • Thresholds: If your waste solution contains >50 ppm of this compound, it may legally be defined as PCB Waste, requiring specific "PCB" labeling and a manifest tracking number starting with distinct prefixes.

    • Recommendation: For research quantities (<10g), standard Halogenated Organic Waste streams usually suffice, but check with your institution's EHS department regarding strict PCB protocols.

Emergency Procedures: Spills

Immediate Action Protocol:

  • Isolate: Evacuate the immediate area. Mark a 10-foot perimeter.

  • PPE: Don double nitrile gloves, safety goggles, and a lab coat. If powder is loose, wear an N95 or P100 respirator to prevent inhalation.

  • Dry Spill:

    • Do NOT sweep (creates dust).

    • Cover with wet paper towels (dampened with water) to suppress dust.

    • Scoop up the damp towels and chemical into a hazardous waste bag.

  • Wet Spill:

    • Absorb with vermiculite or clay-based absorbent.[1]

    • Do not use paper towels alone, as the phenol can permeate them rapidly.

  • Decontamination: Wash the surface with a detergent solution (Alconox) followed by water. Collect all rinsate as hazardous waste.[3]

References

  • PubChem. (n.d.). Compound Summary: this compound (CAS 1137-59-3).[1][4][5] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2023). Polychlorinated Biphenyls (PCBs) Manufacturing, Processing, Distribution in Commerce, and Use Prohibitions (40 CFR Part 761). EPA.gov. Retrieved October 26, 2023, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved October 26, 2023, from [Link][1]

Sources

Personal protective equipment for handling 4-Hydroxy-3,5-dichlorobiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

4-Hydroxy-3,5-dichlorobiphenyl is not a standard organic reagent; it is a hydroxylated polychlorinated biphenyl (OH-PCB). While often used as a reference standard for metabolic studies, its safety profile differs significantly from parent PCBs.[1]

The Scientist’s Insight (Why this matters): Unlike parent PCBs which are highly lipophilic and metabolically stable, the addition of the hydroxyl (-OH) group increases the molecule's polarity. This structural change allows it to mimic thyroid hormones (specifically Thyroxine, T4), leading to high-affinity binding with the transport protein transthyretin (TTR). This mechanism facilitates active transport across the blood-brain barrier and placental barrier, presenting a potent endocrine disruption risk beyond simple carcinogenicity.

Core Hazards:

  • Endocrine Disruption: High potency thyroid hormone mimic.[1]

  • Dermal Absorption: Rapid; facilitated by the hydroxyl moiety.[1]

  • Aquatic Toxicity: H410 – Very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated stocks of OH-PCBs.[1] The following matrix dictates protection levels based on the specific operational phase.

Table 1: Activity-Based PPE Requirements
Operational PhaseHand ProtectionRespiratoryBody/EyeRationale
1.[1][2][3] Storage & Transport (Sealed Containers)Double Nitrile (min 5 mil outer)N/A (if sealed)Lab Coat, Safety GlassesPrevent contamination from trace residue on outer container surfaces.
2.[1] Weighing & Solubilization (Solid Handling)Laminate Liner (Silver Shield®) under NitrileFume Hood (Mandatory).[1] If unavailable: P100/OV Respirator.[1]Tyvek® Sleeves, Chemical Splash GogglesChlorinated aromatics can permeate nitrile in <15 mins.[1] Laminate provides >4h breakthrough time.[1]
3. Dilute Analysis (<10 ppm solutions)High-Grade Nitrile (min 8 mil)Fume HoodLab Coat, Safety GlassesAt low concentrations, permeation kinetics slow significantly, making thick nitrile acceptable.[1]
4. Spill Cleanup (>10 mg)Viton® or Laminate Full-face P100/OV RespiratorTyvek® Coverall, Boot CoversHigh concentration exposure risk requires maximum barrier protection.[1]

Operational Protocol: The "Closed Loop" Method

To ensure zero exposure, you must operationalize a "Closed Loop" workflow.[1] This prevents the compound from ever entering the open laboratory environment.[1]

Phase A: Preparation
  • Static Control: OH-PCBs are crystalline solids prone to static charge.[1] Use an ionizing fan or anti-static gun inside the fume hood before opening the vial.[1]

  • Surface Barrier: Line the fume hood work surface with an absorbent, plastic-backed bench coat.[1] Tape the edges down.[1]

Phase B: Weighing & Solubilization

Do not use a spatula.[1] Use the gravimetric wash-in method.

  • Tare: Place the receiving volumetric flask on the balance inside the hood. Tare the balance.

  • Transfer: Tap the solid directly from the source vial into the flask. Do not insert tools into the source vial.

  • Wash-In: Immediately add the solvent (e.g., Isooctane or Methanol) to the receiving flask to dissolve any dust on the neck.

  • Seal: Cap the flask immediately. Vortex inside the hood.[1]

Phase C: Decontamination[1]
  • Wipe Down: While still wearing laminate gloves, wipe the exterior of the source vial and the flask with a solvent-dampened Kimwipe.

  • Disposal: Place the Kimwipe directly into the solid hazardous waste stream (see Section 5).

Visualizing the Safety Logic

The following diagram illustrates the decision logic for PPE selection and the biological mechanism driving these strict requirements.

SafetyLogic cluster_PPE PPE Selection Logic Compound This compound Hazard Risk: Thyroid Hormone Mimicry (Binds TTR Protein) Compound->Hazard Mechanism State_Solid State: Pure Solid/Stock Compound->State_Solid State_Dilute State: Dilute Solution Compound->State_Dilute Glove_Lam REQUIRED: Laminate/Viton Gloves (Prevent Permeation) Hazard->Glove_Lam Justifies State_Solid->Glove_Lam High Risk Glove_Nit ACCEPTABLE: Nitrile Gloves (Splash Protection) State_Dilute->Glove_Nit Low Risk

Caption: Decision logic linking the specific biological hazard (TTR binding) to the requirement for permeation-resistant laminate gloves during stock handling.

Disposal & Waste Management (TSCA Compliance)

Because this compound is a PCB derivative, disposal is strictly regulated (in the USA under TSCA - Toxic Substances Control Act).

  • Do NOT pour down the drain.[1]

  • Do NOT mix with general organic solvent waste.[1]

Disposal Workflow:

  • Segregation: Create a dedicated satellite accumulation area labeled "PCB WASTE" .

  • Liquids: Collect all rinsates and stock solutions in a glass container (amber preferred).

  • Solids: Gloves, bench coats, and pipette tips must go into a separate solid waste drum labeled "PCB Debris."[1]

  • Destruction: This waste must be sent to a licensed TSCA incinerator capable of reaching 1200°C with a 99.9999% destruction removal efficiency.[1]

References

  • National Institutes of Health (NIH) / PubChem. (n.d.).[1] this compound Compound Summary. Retrieved from [Link]

  • Mikatavage, M., et al. (1984).[1][4] Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials. American Industrial Hygiene Association Journal.[1][4] Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2023).[1] Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste. Retrieved from [Link]

  • Grimm, F. A., et al. (2013).[1] Metabolism and metabolites of polychlorinated biphenyls. Critical Reviews in Toxicology. (Context on OH-PCB toxicity). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-3,5-dichlorobiphenyl
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-3,5-dichlorobiphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.